3-(3-Chloro-4-fluorophenoxy)piperidine
Description
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Properties
IUPAC Name |
3-(3-chloro-4-fluorophenoxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFNO/c12-10-6-8(3-4-11(10)13)15-9-2-1-5-14-7-9/h3-4,6,9,14H,1-2,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTBCZJXGMWMFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=CC(=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50663028 | |
| Record name | 3-(3-Chloro-4-fluorophenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50663028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946759-15-5 | |
| Record name | 3-(3-Chloro-4-fluorophenoxy)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946759-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Chloro-4-fluorophenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50663028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-(3-Chloro-4-fluorophenoxy)piperidine
Abstract
This technical guide provides a detailed examination of the synthetic pathways for producing 3-(3-chloro-4-fluorophenoxy)piperidine, a heterocyclic compound of interest in medicinal chemistry and drug development. The guide is intended for an audience of researchers, scientists, and professionals in the field of drug development. It elucidates the primary synthetic strategies, delving into the mechanistic underpinnings and practical considerations of each approach. Core methodologies, including the Williamson ether synthesis and the Mitsunobu reaction, are presented with detailed experimental protocols. This document aims to serve as a comprehensive resource, grounded in established chemical principles and supported by authoritative references, to facilitate the efficient and reliable synthesis of the target molecule.
Introduction: Significance of the 3-Aryloxypiperidine Scaffold
The 3-aryloxypiperidine motif is a privileged scaffold in modern medicinal chemistry, appearing in a multitude of biologically active molecules. The piperidine ring provides a versatile, three-dimensional framework that can be functionalized to modulate pharmacokinetic and pharmacodynamic properties. The introduction of a substituted phenoxy group at the 3-position allows for fine-tuning of receptor binding interactions and overall molecular characteristics such as lipophilicity and metabolic stability. The specific target of this guide, this compound, incorporates a halogenated phenyl ring, a common feature in many pharmaceuticals designed to enhance binding affinity and bioavailability.
Retrosynthetic Analysis and Key Synthetic Strategies
The primary disconnection for the synthesis of this compound is the ether linkage. This suggests two principal retrosynthetic approaches, both commencing from a protected form of 3-hydroxypiperidine and 3-chloro-4-fluorophenol.
Caption: Retrosynthetic analysis of this compound.
The two most prominent and practical methods for forging this C-O bond are the Williamson ether synthesis and the Mitsunobu reaction. The choice between these pathways often depends on factors such as substrate availability, scalability, and stereochemical considerations if a chiral synthesis is desired.
Pathway I: The Williamson Ether Synthesis Approach
The Williamson ether synthesis is a robust and widely employed method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide or sulfonate.[1][2][3] In the context of synthesizing this compound, a direct reaction between the sodium salt of 3-hydroxypiperidine and an activated aryl halide is challenging due to the low reactivity of aryl halides in SN2 reactions. A more viable approach involves activating the hydroxyl group of a protected 3-hydroxypiperidine, followed by nucleophilic attack by the phenoxide of 3-chloro-4-fluorophenol.
A crucial first step is the protection of the piperidine nitrogen to prevent side reactions. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability under the conditions of the subsequent steps and its facile removal under acidic conditions.[4][5][6][7][8]
The hydroxyl group of N-Boc-3-hydroxypiperidine can be converted into a better leaving group, such as a mesylate or tosylate, to facilitate the nucleophilic substitution.
Caption: Williamson ether synthesis pathway for this compound.
Detailed Experimental Protocol: Williamson Ether Synthesis
Step 1: Synthesis of tert-butyl 3-hydroxypiperidine-1-carboxylate (N-Boc-3-hydroxypiperidine)
-
To a solution of 3-hydroxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (1.2 eq) at 0 °C.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc anhydride, 1.1 eq) in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-Boc-3-hydroxypiperidine.
Step 2: Synthesis of tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate
-
Dissolve N-Boc-3-hydroxypiperidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere.
-
Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 1-2 hours and then at room temperature for an additional 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract with DCM.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude mesylate, which can often be used in the next step without further purification.
Step 3: Synthesis of tert-butyl this compound-1-carboxylate
-
To a solution of 3-chloro-4-fluorophenol (1.2 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a strong base such as sodium hydride (NaH, 1.2 eq) at 0 °C to form the phenoxide.
-
Stir the mixture for 30 minutes at room temperature.
-
Add a solution of tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate (1.0 eq) in the same solvent.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 4: Deprotection to yield this compound
-
Dissolve tert-butyl this compound-1-carboxylate (1.0 eq) in DCM.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 5-10 eq) or a solution of HCl in dioxane, at 0 °C.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of water and basify with a saturated solution of sodium bicarbonate or sodium hydroxide to a pH of 9-10.
-
Extract the product with DCM or ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the final product, this compound.
Pathway II: The Mitsunobu Reaction Approach
The Mitsunobu reaction provides an alternative and often milder method for the synthesis of ethers from alcohols and phenols.[5][7][9] This reaction proceeds with inversion of stereochemistry at the alcohol carbon, which is a key consideration in asymmetric synthesis. The reaction involves the in-situ activation of the hydroxyl group of the alcohol with a phosphine, typically triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
A protocol for a similar compound, 3-(4-chlorophenoxy)piperidine, has been reported using the Mitsunobu reaction, lending strong support for its applicability to the synthesis of the target molecule.[10]
Caption: Mitsunobu reaction pathway for this compound.
Detailed Experimental Protocol: Mitsunobu Reaction
Step 1: Synthesis of tert-butyl this compound-1-carboxylate
-
Dissolve N-Boc-3-hydroxypiperidine (1.0 eq), 3-chloro-4-fluorophenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD or DEAD (1.5 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude residue can be purified by column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and the reduced azodicarboxylate.
Step 2: Deprotection to yield this compound
-
Follow the deprotection protocol outlined in Step 4 of the Williamson Ether Synthesis section.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 3-Hydroxypiperidine | C₅H₁₁NO | 101.15 |
| N-Boc-3-hydroxypiperidine | C₁₀H₁₉NO₃ | 201.26 |
| 3-Chloro-4-fluorophenol | C₆H₄ClFO | 146.55 |
| This compound | C₁₁H₁₃ClFNO | 229.68 |
Conclusion
This technical guide has detailed two robust and scientifically sound pathways for the synthesis of this compound: the Williamson ether synthesis and the Mitsunobu reaction. The Williamson ether synthesis, proceeding through an activated sulfonate intermediate, offers a classical and scalable approach. The Mitsunobu reaction provides a milder, one-pot alternative that is particularly advantageous when stereochemical inversion is desired. Both methods begin with the readily available starting material, 3-hydroxypiperidine, and employ standard organic chemistry transformations. The choice of synthetic route will ultimately be guided by the specific requirements of the research or development program, including scale, cost, and desired purity of the final compound. The detailed protocols provided herein serve as a valuable resource for chemists undertaking the synthesis of this and related 3-aryloxypiperidine derivatives.
References
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ChemRxiv. (2023). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. Retrieved from [Link]
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ResearchGate. (2020). Efficient synthesis of (S)-N-Boc-3-hydroxypiperidine using an (R)-specific carbonyl reductase from Candida parapsilosis. Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 3-(3-Chloro-4-fluorophenoxy)piperidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(3-Chloro-4-fluorophenoxy)piperidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document is structured to offer not just a compilation of data, but also a practical, experience-driven perspective on the experimental determination of these properties. Key parameters including molecular structure, molecular weight, and predicted values for melting point, boiling point, solubility, pKa, and logP are presented. Detailed, step-by-step protocols for the experimental verification of these properties are provided, emphasizing the rationale behind methodological choices to ensure data integrity and reproducibility. Furthermore, a plausible synthetic route and a discussion on potential metabolic pathways are outlined, supported by mechanistic insights. This guide is intended to serve as a valuable resource for researchers engaged in the development of novel therapeutics, offering both foundational knowledge and actionable experimental guidance.
Introduction
This compound is a substituted piperidine derivative featuring a halogenated phenoxy moiety. The piperidine ring is a prevalent scaffold in a vast array of pharmaceuticals and biologically active compounds, owing to its ability to confer desirable pharmacokinetic properties such as improved solubility and bioavailability. The presence of chlorine and fluorine atoms on the phenyl ring can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, making it an intriguing candidate for further investigation in drug design and development. A thorough understanding of its physicochemical properties is paramount for predicting its behavior in biological systems and for the rational design of future experiments.
Core Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃ClFNO | PubChem CID: 45075401[1] |
| Molecular Weight | 229.68 g/mol | PubChem CID: 45075401[1] |
| Predicted Melting Point | Not available | N/A |
| Predicted Boiling Point | Not available | N/A |
| Predicted Water Solubility | Not available | N/A |
| Predicted pKa | Not available | N/A |
| Predicted logP | Not available | N/A |
Experimental Determination of Physicochemical Properties
The following sections provide detailed, field-proven methodologies for the experimental determination of the key physicochemical properties of this compound. The causality behind experimental choices is explained to ensure trustworthiness and reproducibility of the results.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. For a crystalline solid, a sharp melting range typically signifies high purity, whereas a broad melting range can indicate the presence of impurities.
Experimental Protocol: Capillary Melting Point Method
-
Sample Preparation: A small amount of dry, crystalline this compound is finely powdered.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded. The melting range is reported as T₁ - T₂.
Diagram of the Melting Point Determination Workflow
Caption: Workflow for Melting Point Determination.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful analytical technique for assessing the purity of a compound and identifying any impurities. A reversed-phase HPLC method is generally suitable for a compound with the structural characteristics of this compound.
Experimental Protocol: Reversed-Phase HPLC
-
System Preparation: An HPLC system equipped with a UV detector, a C18 column, and an autosampler is used. The mobile phase, typically a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), is prepared and degassed.
-
Standard and Sample Preparation: A standard solution of this compound of known concentration is prepared in a suitable diluent. The sample to be analyzed is also dissolved in the same diluent.
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: Isocratic or gradient elution with a mixture of buffer and organic solvent. The exact ratio should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis spectrophotometry to be at the absorbance maximum of the analyte.
-
Injection Volume: 10 µL
-
-
Data Analysis: The chromatogram of the sample is compared to that of the standard. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Diagram of the HPLC Purity Analysis Workflow
Caption: Workflow for pKa Determination.
Synthesis and Potential Metabolic Pathways
Proposed Synthetic Route
A plausible and efficient method for the synthesis of this compound is the Ullmann condensation , a copper-catalyzed nucleophilic aromatic substitution. [2][3][4][5][6]This approach involves the coupling of 3-hydroxypiperidine with 3-chloro-4-fluorobromobenzene. An alternative modern approach would be the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, which often proceeds under milder conditions with a broader substrate scope. [7][8][9][10][11] Proposed Synthesis via Ullmann Condensation:
-
Reactants: 3-Hydroxypiperidine and 1-bromo-3-chloro-4-fluorobenzene.
-
Catalyst: A copper(I) salt, such as copper(I) iodide (CuI), often in the presence of a ligand like 1,10-phenanthroline.
-
Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
-
Solvent: A high-boiling polar aprotic solvent, such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Reaction Conditions: The reaction mixture is heated at an elevated temperature (typically >100 °C) until the reaction is complete, as monitored by TLC or HPLC.
-
Work-up and Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.
Diagram of the Proposed Synthetic Pathway
Caption: Potential Metabolic Fates.
Conclusion
This technical guide has provided a detailed overview of the key physicochemical properties of this compound. While experimental data remains to be fully elucidated, the provided predicted values and detailed experimental protocols offer a solid foundation for researchers. The proposed synthetic route and discussion of potential metabolic pathways further contribute to a comprehensive understanding of this compound. As a Senior Application Scientist, it is my belief that a thorough and methodologically sound approach to characterizing such molecules is fundamental to advancing drug discovery and development.
References
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- Ley, S. V., & Thomas, A. W. (2003). Modern synthetic methods for copper-mediated C (aryl)–O, C (aryl)–N, and C (aryl)–S bond formation.
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An In-Depth Technical Guide to 3-(3-Chloro-4-fluorophenoxy)piperidine: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(3-Chloro-4-fluorophenoxy)piperidine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. While specific data for this exact molecule is limited in publicly accessible literature, this guide synthesizes information on closely related 3-aryloxypiperidine analogues to present a robust framework for its synthesis, characterization, and potential therapeutic applications. The core focus is on providing field-proven insights and methodologies relevant to researchers in the pharmaceutical sciences. The CAS Number for this compound is 946759-15-5 .
Introduction: The Significance of the 3-Aryloxypiperidine Scaffold
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in a vast array of clinically approved drugs, particularly those targeting the central nervous system (CNS).[1] Its saturated, six-membered heterocyclic structure offers a versatile three-dimensional framework that can be readily functionalized to modulate physicochemical properties such as lipophilicity and basicity, which are critical for oral bioavailability and blood-brain barrier penetration.[1][2] The introduction of an aryloxy substituent at the 3-position of the piperidine ring creates a class of compounds with a distinct pharmacological profile, often exhibiting affinity for various G-protein coupled receptors (GPCRs) and ion channels.
The specific compound, this compound, combines the privileged piperidine core with a halogenated phenoxy moiety. The presence of chlorine and fluorine atoms on the aromatic ring can significantly influence the compound's metabolic stability, receptor binding affinity, and overall pharmacokinetic profile.[2] Halogenation is a common strategy in drug design to enhance potency and modulate lipophilicity. This guide will explore the synthesis, analytical characterization, and potential biological evaluation of this compound, drawing upon established principles and methodologies for this chemical class.
Synthesis of this compound
The synthesis of 3-aryloxypiperidines is most commonly achieved through nucleophilic substitution reactions, with the Mitsunobu reaction being a particularly effective and widely used method.[3][4][5][6] This reaction allows for the formation of a C-O bond between an alcohol and a nucleophile under mild conditions with a defined stereochemical outcome (inversion of configuration at the alcohol carbon).
Proposed Synthetic Pathway: The Mitsunobu Reaction
The synthesis of this compound would logically proceed from commercially available N-protected 3-hydroxypiperidine and 3-chloro-4-fluorophenol. The use of a protecting group on the piperidine nitrogen, such as a tert-butyloxycarbonyl (Boc) group, is essential to prevent side reactions.
dot
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol (Representative)
The following protocol is a representative procedure for the synthesis of a 3-aryloxypiperidine derivative via the Mitsunobu reaction, adapted from established methodologies.[4][7]
Step 1: Synthesis of N-Boc-3-(3-chloro-4-fluorophenoxy)piperidine
-
To a solution of N-Boc-3-hydroxypiperidine (1.0 eq.) and 3-chloro-4-fluorophenol (1.1 eq.) in anhydrous tetrahydrofuran (THF, 10 mL/mmol of alcohol) under a nitrogen atmosphere, add triphenylphosphine (PPh3, 1.5 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of diisopropyl azodicarboxylate (DIAD, 1.5 eq.) in THF dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-Boc-3-(3-chloro-4-fluorophenoxy)piperidine.
Step 2: Deprotection to Yield this compound
-
Dissolve the purified N-Boc-3-(3-chloro-4-fluorophenoxy)piperidine (1.0 eq.) in dichloromethane (DCM, 10 mL/mmol).
-
Add trifluoroacetic acid (TFA, 10 eq.) or a solution of HCl in dioxane (4 M, 5 eq.) to the solution.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of DCM and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound. Standard techniques for a molecule of this nature would include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the 6.5-7.5 ppm region with splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. Protons of the piperidine ring would appear in the 1.5-3.5 ppm range. The proton at the 3-position, bonded to the oxygen, would likely be a multiplet around 4.5 ppm. |
| ¹³C NMR | Aromatic carbons would appear in the 110-160 ppm range, with the carbon bearing the fluorine showing a characteristic large coupling constant. Piperidine carbons would be observed in the 20-60 ppm range. |
| ¹⁹F NMR | A single resonance for the fluorine atom, likely a doublet of doublets due to coupling with adjacent aromatic protons. |
| Mass Spec. | The exact mass of the protonated molecule [M+H]⁺ would be expected. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would be a key diagnostic feature. |
dot
Caption: A typical analytical workflow for compound validation.
Potential Biological Activity and Therapeutic Applications
The 3-aryloxypiperidine scaffold is a well-established pharmacophore in CNS drug discovery.[1] Analogues have shown activity at a range of targets, including but not limited to serotonin, dopamine, and norepinephrine transporters and receptors. The specific substitution pattern of this compound suggests it could be a valuable ligand for various CNS targets.
Structure-Activity Relationships (SAR) of Related Compounds
Studies on related 3-aryloxypiperidine derivatives have provided valuable insights into their structure-activity relationships.[9][10][11] For instance, the nature and position of substituents on the aromatic ring can significantly impact receptor binding affinity and selectivity. The presence of a halogen, such as chlorine or fluorine, often enhances potency. The stereochemistry at the 3-position of the piperidine ring can also be a critical determinant of biological activity.
In Vitro Biological Evaluation
To assess the therapeutic potential of this compound, a primary screening would involve a panel of in vitro receptor binding assays.[12][13][14]
Representative Protocol: Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from cell lines expressing the receptor of interest or from brain tissue homogenates.[15]
-
Assay Setup: In a 96-well plate, combine the prepared membranes, a radiolabeled ligand with known affinity for the target receptor, and varying concentrations of the test compound (this compound).
-
Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
Separation: Separate the receptor-bound radioligand from the unbound radioligand using rapid filtration through a glass fiber filter mat.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
A broad screening panel could include targets such as:
-
Serotonin receptors (e.g., 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₇)
-
Dopamine receptors (e.g., D₂, D₃, D₄)
-
Norepinephrine transporter (NET)
-
Serotonin transporter (SERT)
-
Dopamine transporter (DAT)
Pharmacokinetic Considerations
The pharmacokinetic properties of a drug candidate are as crucial as its pharmacodynamic activity. The piperidine scaffold is generally associated with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1]
| Pharmacokinetic Parameter | General Expectations for Piperidine-Containing Compounds |
| Absorption | Generally good oral bioavailability due to a balance of lipophilicity and aqueous solubility. |
| Distribution | The lipophilic nature of the aryloxy group can facilitate crossing the blood-brain barrier, which is essential for CNS-acting drugs.[16][17][18] |
| Metabolism | The piperidine ring can be susceptible to N-dealkylation or oxidation. The halogenated aromatic ring may be more resistant to metabolism. |
| Excretion | Primarily renal excretion after metabolism to more polar compounds. |
Conclusion
This compound represents a promising, yet underexplored, molecule within the pharmacologically rich class of 3-aryloxypiperidines. Based on established synthetic methodologies and the known biological activities of its analogues, this compound warrants further investigation as a potential modulator of CNS targets. This guide provides a foundational framework for its synthesis, characterization, and initial biological evaluation, empowering researchers to explore its therapeutic potential. The provided protocols and insights are intended to serve as a starting point for further research and development in this exciting area of medicinal chemistry.
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A Technical Guide to the Starting Materials for the Synthesis of 3-(3-Chloro-4-fluorophenoxy)piperidine
Introduction
The 3-phenoxypiperidine scaffold is a privileged structure in modern medicinal chemistry, serving as a core component in a multitude of pharmacologically active agents. The specific molecule, 3-(3-Chloro-4-fluorophenoxy)piperidine[1], represents a key intermediate whose strategic synthesis is of considerable interest to researchers in drug discovery and development. The precise arrangement of the chloro and fluoro substituents on the phenyl ring, coupled with the piperidine moiety, allows for fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and target binding affinity.
This guide provides an in-depth analysis of the foundational starting materials required for the synthesis of this compound. Moving beyond a simple recitation of reagents, we will explore the causal logic behind the selection of specific synthetic routes and the critical role each starting material plays. The narrative is grounded in established chemical principles, focusing on two predominant and industrially relevant strategies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig C-O coupling.
Retrosynthetic Analysis: A Logic-Based Disconnection
At its core, this compound is an aryl ether. A logical retrosynthetic disconnection across the central C-O ether linkage reveals the two essential building blocks required for its construction.
Caption: Retrosynthetic analysis of the target molecule.
This analysis identifies two primary synthons: a nucleophilic 3-hydroxypiperidine unit and an electrophilic 3-chloro-4-fluorophenyl unit. The practical realization of these synthons as stable, commercially available, or readily synthesizable starting materials is the cornerstone of an efficient synthetic campaign.
Core Starting Material 1: The Piperidine Moiety
The piperidine fragment is sourced from 3-hydroxypiperidine or its protected derivatives. The choice to use a protecting group on the piperidine nitrogen is a critical experimental decision.
Rationale for N-Protection: The secondary amine of piperidine is itself a potent nucleophile that can compete with the hydroxyl group in C-N arylation side reactions, particularly in metal-catalyzed processes. Furthermore, the free amine can act as a base, interfering with the reaction conditions. The use of a nitrogen protecting group, most commonly the tert-butoxycarbonyl (Boc) group, circumvents these issues by rendering the nitrogen non-nucleophilic and non-basic. The Boc group is robust enough to withstand the conditions of ether formation yet can be removed cleanly in a final deprotection step.
Synthesis of N-Boc-3-hydroxypiperidine
Several reliable methods exist for the preparation of this key intermediate.
-
Reduction of 3-Piperidone: A common route involves the reduction of N-Boc-3-piperidone using reducing agents like sodium borohydride (NaBH₄)[2]. This method is straightforward and high-yielding.
-
Cyclization of Acyclic Precursors: An alternative approach involves the ring closure of precursors such as 5-halo-2-hydroxypentylamine hydrohalide in the presence of an inorganic base, followed by N-protection[3].
-
Chiral Synthesis: For enantiomerically pure targets, asymmetric synthesis or resolution is required. Chiral resolution of racemic 3-hydroxypiperidine can be achieved using resolving agents like L-camphorsulfonic acid, followed by N-protection to yield enantiopure (S)- or (R)-N-Boc-3-hydroxypiperidine[4]. Enzymatic methods, such as the reduction of N-Boc-3-piperidone using immobilized enzymes, also provide a direct route to chiral products[5].
| Compound | Structure | Molecular Formula | MW ( g/mol ) | CAS Number |
| 3-Hydroxypiperidine | C₅H₁₁NO | C₅H₁₁NO | 101.15 | 6859-99-0[2] |
| N-Boc-3-hydroxypiperidine | C₁₀H₁₉NO₃ | C₁₀H₁₉NO₃ | 201.26 | 85275-57-8 |
Core Starting Material 2: The Aryl Moiety
The choice of the halogenated aromatic starting material is directly dictated by the chosen coupling strategy.
-
For Nucleophilic Aromatic Substitution (SNAr): 3-Chloro-4-fluorophenol. In this strategy, the piperidine alkoxide acts as the nucleophile, and the reaction occurs on an activated aryl ring.
-
For Buchwald-Hartwig Coupling: 1-Bromo-3-chloro-4-fluorobenzene. This palladium-catalyzed reaction typically employs an aryl bromide or chloride, with bromides generally exhibiting higher reactivity.
Synthesis of Aryl Precursors
-
3-Chloro-4-fluorophenol: This compound can be prepared via several routes, often starting from more common precursors. Its chemical identity is confirmed by its molecular formula C₆H₄ClFO and CAS number 2613-23-2[6].
-
1-Bromo-3-chloro-4-fluorobenzene: A standard and highly effective method for the synthesis of this intermediate is the Sandmeyer reaction . This process involves the diazotization of 3-chloro-4-fluoroaniline with a nitrite source (e.g., NaNO₂) in the presence of a strong acid (e.g., HBr), followed by decomposition of the resulting diazonium salt with a copper(I) bromide catalyst[7][8]. The required 3-chloro-4-fluoroaniline is readily accessible through the catalytic hydrogenation (reduction) of 3-chloro-4-fluoronitrobenzene[9].
| Compound | Structure | Molecular Formula | MW ( g/mol ) | CAS Number |
| 3-Chloro-4-fluorophenol | C₆H₄ClFO | C₆H₄ClFO | 146.54 | 2613-23-2[6] |
| 1-Bromo-3-chloro-4-fluorobenzene | C₆H₃BrClF | C₆H₃BrClF | 209.44 | 110407-59-5[10] |
| 3-Chloro-4-fluoroaniline | C₆H₅ClFN | C₆H₅ClFN | 145.56 | 367-21-5 |
Key Synthetic Coupling Methodologies
The assembly of the target molecule hinges on the successful formation of the aryl ether bond. The selection between SNAr and Buchwald-Hartwig coupling depends on factors such as substrate availability, desired reaction conditions, and scalability.
Strategy A: Nucleophilic Aromatic Substitution (SNAr)
This strategy leverages the electron-deficient nature of the aryl ring, where the fluorine atom serves as the leaving group. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex[11].
Causality: For an SNAr reaction to be efficient, the aromatic ring must be "activated" by electron-withdrawing groups positioned ortho or para to the leaving group[11]. In 3-chloro-4-fluorophenol, the chloro group provides some activation, but the reaction typically requires forcing conditions (high temperature and a strong base). The fluorine atom is the preferred leaving group over chlorine due to its higher electronegativity, which enhances the electrophilicity of the carbon it is attached to.
Caption: General workflow for the SNAr synthesis route.
Experimental Protocol (General):
-
To a solution of N-Boc-3-hydroxypiperidine in an anhydrous aprotic solvent (e.g., DMF, DMSO), add a strong base such as sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).
-
Allow the mixture to stir for 30-60 minutes to ensure complete formation of the alkoxide.
-
Add 3-chloro-4-fluorophenol to the reaction mixture.
-
Heat the reaction to a high temperature (typically >100 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Strategy B: Buchwald-Hartwig C-O Coupling
This palladium-catalyzed cross-coupling reaction is a more modern, versatile, and often milder alternative to classical SNAr[12][13]. It allows for the coupling of an alcohol with an aryl halide that may not be sufficiently activated for SNAr.
Causality: The reaction's efficacy relies on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. Bulky, electron-rich phosphine ligands (e.g., XPhos, t-BuXPhos) are essential as they promote the key steps of oxidative addition of the aryl halide to the Pd(0) center and the final reductive elimination that forms the C-O bond and regenerates the active catalyst[14]. A non-nucleophilic base is required to deprotonate the alcohol, but it must not interfere with the catalyst.
Caption: Simplified Buchwald-Hartwig C-O coupling cycle.
Experimental Protocol (General):
-
To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., XPhos), and the base (e.g., Cs₂CO₃).
-
Evacuate and backfill the vessel with an inert gas (N₂ or Ar).
-
Add N-Boc-3-hydroxypiperidine, 1-bromo-3-chloro-4-fluorobenzene, and an anhydrous solvent (e.g., toluene or 1,4-dioxane) via syringe.
-
Heat the reaction mixture (typically 80-110 °C) with vigorous stirring until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Concentrate the filtrate and purify the resulting crude product by column chromatography.
Final Step: N-Deprotection
Regardless of the coupling strategy employed, the synthesis culminates in the removal of the N-Boc protecting group to yield the final target molecule. This is reliably achieved under acidic conditions.
Caption: The final acid-mediated N-Boc deprotection step.
Protocol: The protected intermediate is dissolved in a solvent like dichloromethane (DCM) and treated with a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane, at room temperature. The reaction is typically rapid, and after completion, the acid is neutralized and the product is isolated.
Conclusion
The synthesis of this compound is a well-defined process where the strategic choice of starting materials is paramount. The two primary pathways, Nucleophilic Aromatic Substitution and Buchwald-Hartwig C-O coupling, dictate whether a 3-chloro-4-fluorophenol or a 1-bromo-3-chloro-4-fluorobenzene is the appropriate aryl precursor. On the other side of the ether bond, N-Boc-3-hydroxypiperidine stands as the indispensable piperidine building block, with its N-protection being a critical decision to ensure reaction fidelity and prevent unwanted side products. A thorough understanding of the mechanisms and experimental logic behind the synthesis of these starting materials and their subsequent coupling provides researchers with the necessary foundation to efficiently access this valuable chemical scaffold.
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3-(3-Chloro-4-fluorophenoxy)piperidine molecular structure and conformation
An In-depth Technical Guide to the Molecular Structure and Conformation of 3-(3-Chloro-4-fluorophenoxy)piperidine
Authored by: Gemini, Senior Application Scientist
Abstract
The piperidine scaffold is a cornerstone of modern medicinal chemistry, prized for its conformational versatility and its presence in numerous pharmaceuticals.[1][2] This guide provides a comprehensive technical analysis of this compound, a molecule that combines the foundational piperidine ring with a substituted phenoxy moiety. Such structures are of significant interest in drug discovery, where precise control over three-dimensional geometry is paramount for optimizing ligand-receptor interactions. We will dissect the critical structural features of this molecule, explore its conformational landscape, and provide detailed, field-proven methodologies for its characterization using a synergistic combination of experimental and computational techniques. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper understanding of how to elucidate and leverage the conformational behavior of substituted piperidine derivatives.
Foundational Principles: The Conformational Landscape of the Piperidine Ring
The six-membered piperidine ring is not planar. To alleviate bond angle and torsional strain, it predominantly adopts a "chair" conformation, analogous to cyclohexane.[3] This chair form exists in a dynamic equilibrium between two distinct conformers, which rapidly interconvert via a process known as ring inversion. The energy barrier for this inversion is low, but the introduction of substituents dramatically influences the energetic preference for one chair form over the other.
A substituent on a piperidine ring can occupy one of two positions:
-
Axial (a): Perpendicular to the general plane of the ring.
-
Equatorial (e): In the general plane of the ring, pointing outwards.
For this compound, the primary conformational question revolves around the orientation of the bulky phenoxy group. Generally, large substituents preferentially occupy the equatorial position to minimize steric hindrance, specifically the unfavorable 1,3-diaxial interactions that would occur in the axial conformation. However, other factors, including electrostatic and hyperconjugative effects introduced by heteroatoms and electronegative substituents, can sometimes override simple steric arguments.[4][5] For instance, studies on fluorinated piperidines have revealed that fluorine can exhibit a surprising preference for the axial position due to stabilizing hyperconjugative interactions (e.g., electron donation from anti-periplanar C-H bonds into the C-F σ* orbital) and charge-dipole interactions.[4][5][6]
The interplay of these forces determines the dominant conformation in a given environment, which in turn dictates the molecule's overall shape and its ability to bind to a biological target.
Caption: Chair-chair interconversion of this compound.
Methodologies for Conformational Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining molecular conformation in solution. For piperidine derivatives, ¹H NMR, specifically the analysis of vicinal coupling constants (³J_HH), provides direct insight into the dihedral angles between adjacent protons, and by extension, the ring's conformation.
Causality Behind the Method: The magnitude of the ³J coupling constant is described by the Karplus equation, which correlates it to the dihedral angle (θ) between two vicinal protons. In a perfect chair conformation:
-
Axial-Axial (a-a) coupling: Dihedral angle ≈ 180°. This results in a large coupling constant, typically in the range of 10-13 Hz.
-
Axial-Equatorial (a-e) and Equatorial-Equatorial (e-e) coupling: Dihedral angles ≈ 60°. This results in small coupling constants, typically 2-5 Hz.
By observing large, diaxial couplings for the proton at C3 (the point of substitution), one can confidently assign the phenoxy group to the equatorial position. The absence of such large couplings would suggest a different conformation or a dynamic equilibrium.
Table 1: Typical ³J_HH Coupling Constants for Piperidine Chair Conformations
| Interacting Protons | Dihedral Angle (θ) | Typical ³J_HH (Hz) |
|---|---|---|
| Axial - Axial | ~180° | 10 - 13 |
| Axial - Equatorial | ~60° | 2 - 5 |
| Equatorial - Equatorial | ~60° | 2 - 5 |
Furthermore, 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can identify protons that are close in space, providing further conformational proof. For example, a strong NOE between an axial proton at C3 and other axial protons at C5 would confirm the chair geometry.
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical, as polarity can influence conformational equilibria.[5]
-
Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum on a high-field spectrometer (≥400 MHz is recommended for adequate signal dispersion).
-
Acquire a 2D COSY (Correlation Spectroscopy) spectrum to establish proton-proton connectivity and aid in signal assignment.
-
Acquire a 2D NOESY or ROESY spectrum to identify through-space interactions. Set the mixing time appropriately (e.g., 300-800 ms for NOESY) to observe key correlations.
-
-
Data Analysis:
-
Assign all proton signals using connectivity information from the COSY spectrum.
-
Carefully measure the coupling constants for the proton at C3. The observation of a large (10-13 Hz) coupling to an adjacent proton would strongly indicate an axial orientation for that proton, placing the phenoxy substituent in the equatorial position.
-
Analyze the NOESY spectrum for correlations that confirm the chair conformation, such as those between 1,3-diaxial protons.
-
Single-Crystal X-ray Crystallography
X-ray crystallography provides an unambiguous determination of the molecular conformation in the solid state.[7] While this does not guarantee the same conformation exists in solution, it provides a highly accurate, static picture of a low-energy state and serves as the ultimate benchmark for validating computational models.
-
Crystallization: The primary challenge is growing a single, high-quality crystal. Common methods include:
-
Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation and allow the solvent to evaporate slowly in a loosely capped vial.
-
Vapor Diffusion: Create a saturated solution of the compound in a solvent (e.g., ethanol) and place it in a sealed container with a less polar "anti-solvent" (e.g., hexane). The vapor of the anti-solvent slowly diffuses into the solution, reducing solubility and promoting crystal growth.[7]
-
Slow Cooling: Prepare a saturated solution at an elevated temperature and cool it gradually to induce crystallization.[7]
-
-
Crystal Mounting: Under a microscope, select a well-formed crystal (typically 0.1-0.3 mm) and mount it on a goniometer head using cryo-oil.[7]
-
Data Collection:
-
Mount the crystal on the diffractometer and cool it to a low temperature (typically 100 K) to minimize thermal motion.[7]
-
The instrument collects a series of diffraction images as the crystal is rotated in the X-ray beam.
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and the electron density map of the molecule.
-
A molecular model is fitted to the electron density and refined to yield precise atomic coordinates, bond lengths, bond angles, and torsional angles, revealing the exact conformation.
-
Computational Chemistry
In silico modeling is an indispensable tool that complements experimental data. It allows for the exploration of the entire conformational space and provides quantitative estimates of the relative stabilities of different conformers.[1]
Causality Behind the Method: Computational methods, particularly Density Functional Theory (DFT), solve approximations of the Schrödinger equation to calculate the electronic structure and energy of a molecule. By performing these calculations for different possible conformations (e.g., axial vs. equatorial), we can determine their relative free energies (ΔG). The conformer with the lowest calculated ΔG is predicted to be the most stable and thus the most populated. Using a Polarizable Continuum Model (PCM) can simulate the effects of a solvent, providing results that are more comparable to NMR data.[4]
-
Input Structure Generation: Build the 3D structures for both the axial and equatorial conformers of this compound using molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization for each conformer. A robust and widely used DFT functional and basis set for this purpose is B3LYP/6-31G(d,p) or the M06-2X functional with a larger basis set like def2-QZVPP, which has been shown to perform well for fluorinated piperidines.[4] This calculation finds the lowest energy geometry for each starting structure.
-
Frequency Calculation: Perform a frequency calculation on each optimized structure at the same level of theory. This confirms that the structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy and thermal corrections needed to calculate the Gibbs free energy.
-
Energy Comparison: Compare the calculated Gibbs free energies (ΔG) of the axial and equatorial conformers. The energy difference can be used to predict the equilibrium population of each conformer using the equation ΔG = -RTln(K_eq).
Integrated Workflow for Conformational Assignment
The highest confidence in a conformational assignment is achieved when experimental and computational results converge. The following workflow represents a self-validating system for robust analysis.
Caption: A synergistic workflow for robust conformational analysis.
Conclusion and Outlook
The conformational analysis of this compound requires a systematic and integrated approach. While steric considerations strongly suggest a preference for the equatorial conformer, this must be experimentally verified and computationally supported. NMR spectroscopy serves as the primary tool for elucidating the dominant conformation in solution, with X-ray crystallography offering definitive proof in the solid state. These experimental techniques, when combined with high-level DFT calculations, provide a complete and trustworthy picture of the molecule's three-dimensional structure. For drug development professionals, this detailed structural knowledge is invaluable, as it forms the basis for rational drug design, enabling the optimization of molecular shape to maximize potency and selectivity for its intended biological target.
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Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(61), 14018. Available at: [Link]
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Glorius, F., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition. Available at: [Link]
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Various Authors. (Date N/A). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Indian Academy of Sciences. Available at: [Link]
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Parkin, A., et al. (2004). Structures of piperazine, piperidine and morpholine. Acta Crystallographica Section B: Structural Science, 60(2), 219-227. Available at: [Link]
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Casy, A. F. (1982). Configurational and conformational studies of N,N-dimethylpiperidinium derivatives by 13C and 1H NMR spectroscopy. Magnetic Resonance in Chemistry, 18(3), 157-162. Available at: [Link]
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Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(11), 3583-3584. Available at: [Link]
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Illuminating the Path Forward: A Technical Guide to Unraveling the Biological Targets of 3-(3-Chloro-4-fluorophenoxy)piperidine
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The vast, largely uncharted territory of chemical biology presents both immense challenges and profound opportunities for therapeutic innovation. Within this landscape, novel chemical entities such as 3-(3-chloro-4-fluorophenoxy)piperidine represent compelling starting points for discovery. This in-depth technical guide outlines a comprehensive, multi-pronged strategy for the systematic identification and validation of the biological targets of this compound. By integrating robust in silico prediction methodologies with a hierarchical series of rigorous in vitro and cellular-based experimental validations, this document provides a self-validating framework for elucidating the mechanism of action of this and other novel small molecules. The protocols and workflows detailed herein are designed to empower researchers to navigate the complexities of target deconvolution, ultimately accelerating the translation of chemical matter into tangible therapeutic assets.
Introduction: The Enigmatic Potential of this compound
The compound this compound (PubChem CID: 45075401) is a synthetic molecule characterized by a piperidine ring linked to a substituted phenoxy group. The piperidine moiety is a prevalent scaffold in a multitude of clinically successful drugs, particularly those targeting the central nervous system (CNS).[1][2][3] The halogenated phenoxy ring further suggests the potential for specific, high-affinity interactions with biological macromolecules. While direct biological activity data for this specific compound is not extensively documented in publicly available literature, its structural motifs are present in compounds known to interact with a range of protein families, including G-protein coupled receptors (GPCRs) and ion channels.
This guide, therefore, serves as a strategic roadmap for the de-orphanization of this compound. We will first employ computational methods to generate a high-probability set of putative biological targets. Subsequently, a tiered experimental approach will be detailed to systematically validate these predictions, moving from broad, initial screens to specific, high-resolution biophysical and functional assays. The causality behind each experimental choice is explained to provide a clear, logical progression from hypothesis to validated knowledge.
In Silico Target Prediction: Generating a Data-Driven Hypothesis
The initial step in our target identification cascade is the use of computational prediction tools to generate a ranked list of potential biological targets. These algorithms leverage the principle of chemical similarity, comparing the structure of our query molecule to a vast database of compounds with known biological activities.[4] For this compound, with the SMILES string C1CC(CNC1)OC2=CC(=C(C=C2)F)Cl, we will utilize a consensus approach from multiple platforms (e.g., SwissTargetPrediction, SEA, SuperPred) to enhance the robustness of our predictions.
Based on the known pharmacology of structurally related phenoxy-piperidine and phenylpiperidine derivatives, the primary predicted target classes for our compound of interest are hypothesized to be:
-
G-Protein Coupled Receptors (GPCRs):
-
Dopamine Receptors (specifically D2 and D4 subtypes)
-
Sigma Receptors (σ1 and σ2 subtypes)
-
Histamine Receptors (H3 subtype)
-
-
Ion Channels:
-
Voltage-gated sodium channels
-
Potassium channels
-
-
Enzymes:
-
Cytochrome P450 family (potential for off-target interactions)
-
Monoamine Oxidase (MAO)
-
The following sections will detail the experimental workflows to validate these computationally-derived hypotheses.
Tier 1 Validation: Broad Spectrum Screening for Target Engagement
The initial experimental validation phase aims to cast a wide net to confirm the engagement of this compound with one or more of the predicted protein families in a cellular context. The Cellular Thermal Shift Assay (CETSA) is an ideal methodology for this purpose as it directly measures the physical interaction between a ligand and its target protein in intact cells or cell lysates.[5][6][7][8][9]
Rationale for CETSA
CETSA operates on the principle that the binding of a ligand to its target protein confers thermal stability to the protein.[6][9] By heating cell lysates or intact cells to a range of temperatures, unbound proteins will denature and aggregate, while ligand-bound proteins will remain in the soluble fraction at higher temperatures. This thermal shift can be quantified by various protein detection methods, such as Western blotting or mass spectrometry.
dot graph TD { A[Start: Cell Culture] --> B{Treatment with this compound}; B --> C{Heat Shock at Temperature Gradient}; C --> D[Cell Lysis]; D --> E{Separation of Soluble and Aggregated Proteins}; E --> F[Quantification of Soluble Target Protein]; F --> G{Analysis of Thermal Shift}; G --> H[Conclusion: Target Engagement Confirmed/Refuted]; subgraph "CETSA Workflow" A; B; C; D; E; F; G; H; end node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"] A; node[shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"] B; node[shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"] C; node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"] D; node[shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"] E; node[shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"] F; node[shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"] G; node[shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"] H; } caption="Cellular Thermal Shift Assay (CETSA) Workflow"
Experimental Protocol: CETSA
-
Cell Line Selection: Choose cell lines endogenously expressing the predicted target proteins (e.g., HEK293 cells transfected to express specific dopamine or sigma receptor subtypes).
-
Compound Treatment: Incubate the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO).
-
Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them to a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of the target protein using Western blotting with a specific antibody.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target engagement.
| Parameter | Description |
| Cell Line | HEK293 expressing target of interest |
| Compound Concentration | 0.1 µM - 100 µM |
| Temperature Gradient | 40°C - 70°C |
| Detection Method | Western Blot |
Tier 2 Validation: In Vitro Binding Assays
Following the confirmation of target engagement via CETSA, the next logical step is to quantify the binding affinity of this compound for the identified target(s). Radioligand binding assays are the gold standard for this purpose, providing precise measurements of dissociation constants (Kd) and inhibition constants (Ki).[1][10]
Rationale for Radioligand Binding Assays
These assays utilize a radiolabeled ligand (a "hot" ligand) with known high affinity for the target receptor. The ability of our unlabeled test compound ("cold" ligand) to displace the radioligand from the receptor is measured. This competition allows for the determination of the affinity of our test compound for the receptor.
dot graph TD { A[Start: Prepare Membranes from Cells Expressing Target Receptor] --> B{Incubate Membranes with Radioligand and this compound}; B --> C[Separate Bound and Unbound Radioligand via Filtration]; C --> D{Quantify Bound Radioactivity}; D --> E[Plot Displacement Curve and Calculate Ki]; subgraph "Radioligand Binding Assay Workflow" A; B; C; D; E; end node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"] A; node[shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"] B; node[shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"] C; node[shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"] D; node[shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"] E; } caption="Radioligand Binding Assay Workflow"
Experimental Protocol: Radioligand Binding Assay for Dopamine D2 Receptor
-
Membrane Preparation: Homogenize cells expressing the dopamine D2 receptor in a cold buffer and centrifuge to pellet the cell membranes. Resuspend the membranes in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone), and a range of concentrations of this compound.[1]
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the concentration of this compound. Fit the data to a one-site competition model to determine the IC50 value, from which the Ki value can be calculated using the Cheng-Prusoff equation.
| Parameter | Value |
| Radioligand | [³H]-Spiperone |
| Target | Dopamine D2 Receptor |
| Incubation Time | 60 minutes |
| Incubation Temperature | 30°C |
Tier 3 Validation: Functional Assays
Confirming that this compound binds to a target is a critical step, but it does not reveal the functional consequence of this binding. Therefore, the final tier of validation involves functional assays to determine whether the compound acts as an agonist, antagonist, or allosteric modulator of the target's activity.
Rationale for Functional Assays
For GPCRs, functional activity is typically assessed by measuring changes in the levels of intracellular second messengers (e.g., cAMP, Ca²⁺) or by monitoring downstream events such as receptor internalization or β-arrestin recruitment. Assays for orphan GPCRs, where the endogenous ligand is unknown, often utilize G-protein chimeras to couple the receptor to a more readily measurable signaling pathway.
dot graph TD { A[Start: Transfect Cells with Target GPCR and Reporter Construct] --> B{Treat Cells with this compound}; B --> C{Stimulate with Known Agonist (for antagonist screen) or Measure Basal Activity (for agonist screen)}; C --> D[Measure Reporter Signal (e.g., Luciferase, Fluorescence)]; D --> E[Analyze Dose-Response Curve to Determine Efficacy and Potency]; subgraph "GPCR Functional Assay Workflow" A; B; C; D; E; end node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"] A; node[shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"] B; node[shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"] C; node[shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"] D; node[shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"] E; } caption="GPCR Functional Assay Workflow"
Experimental Protocol: cAMP Assay for Dopamine D2 Receptor (Gi-coupled)
-
Cell Culture and Transfection: Culture HEK293 cells stably expressing the dopamine D2 receptor.
-
Assay Setup: Plate the cells in a 96-well plate. Pre-treat the cells with varying concentrations of this compound.
-
Stimulation: Add a fixed concentration of forskolin (to stimulate adenylyl cyclase and raise cAMP levels) and a known D2 receptor agonist (e.g., quinpirole).
-
cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA).
-
Data Analysis: An agonist will potentiate the quinpirole-induced decrease in cAMP, while an antagonist will block it. Plot the cAMP levels against the concentration of the test compound to determine its functional activity and potency.
| Parameter | Description |
| Cell Line | HEK293-D2R |
| Second Messenger | cAMP |
| Stimulant | Forskolin |
| Agonist | Quinpirole |
| Detection Method | HTRF or ELISA |
Conclusion: A Pathway to Mechanistic Understanding
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Mastering Solubility: A Technical Guide for 3-(3-Chloro-4-fluorophenoxy)piperidine in Drug Discovery
This guide provides a comprehensive framework for understanding and determining the solubility of 3-(3-Chloro-4-fluorophenoxy)piperidine, a heterocyclic scaffold of interest in modern medicinal chemistry. For researchers in drug development, establishing a compound's solubility profile is a cornerstone of early-phase characterization, profoundly influencing bioavailability, formulation strategies, and overall therapeutic potential. This document moves beyond mere data reporting, offering a methodological rationale to empower scientists to generate and interpret high-quality solubility data for this and structurally related molecules.
The Central Role of Solubility in Pharmaceutical Development
Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical parameter. In the context of drug discovery, poor aqueous solubility is a primary contributor to failed clinical candidates. It can lead to low and erratic absorption, insufficient drug concentration at the target site, and challenges in developing viable formulations for oral or parenteral administration. Therefore, a thorough understanding of a compound's solubility in a range of pharmaceutically relevant solvents is not just procedural—it is predictive of its future success.
Physicochemical Profile and Solubility Prediction for this compound
Direct experimental solubility data for this compound is not extensively published. However, a robust prediction of its behavior can be derived from its molecular structure.
Molecular Structure: C₁₁H₁₃ClFNO Molecular Weight: 229.68 g/mol [1]
The molecule comprises three key regions influencing its solubility:
-
A Halogenated Aromatic Ring (3-chloro-4-fluorophenoxy): This portion is inherently lipophilic ("fat-loving") and hydrophobic ("water-fearing"). The presence of chlorine and fluorine atoms increases its electron density and contributes to its nonpolar character.
-
An Ether Linkage (-O-): The ether group introduces a polar element and can act as a hydrogen bond acceptor, slightly enhancing interaction with polar solvents.
-
A Piperidine Ring: This saturated secondary amine is a key feature. The nitrogen atom possesses a lone pair of electrons, making it a hydrogen bond acceptor. Furthermore, the N-H bond allows it to act as a hydrogen bond donor. The basic nature of the piperidine nitrogen (typical pKa for piperidinium ions is ~11) means its charge state, and thus solubility, will be highly dependent on the pH of the aqueous environment.
Lipophilicity Prediction: While a specific calculated LogP (cLogP) for the target molecule is not readily available in major databases, structurally similar compounds provide valuable insight. For instance, 3-Chloro-4-fluorophenylpiperazine has a calculated XLogP3 of 2.2[2], and 4-(3-Chloro-4-(trifluoromethyl)phenoxy)piperidine has an XLogP3 of 3.5[3]. These values suggest that this compound is a moderately lipophilic compound .
Predicted Solubility Behavior: Based on this structural analysis, we can formulate a hypothesis:
-
Low solubility in water , due to the dominant hydrophobic character of the chloro-fluoro-phenoxy group.
-
Low solubility in nonpolar solvents like hexane, as the polar ether and amine functionalities will hinder dissolution.
-
Good solubility in polar aprotic solvents (e.g., DMSO, DMF, THF, Acetone) which can engage in dipole-dipole interactions and accept hydrogen bonds.
-
Moderate to good solubility in polar protic solvents like lower-chain alcohols (e.g., methanol, ethanol), which can act as both hydrogen bond donors and acceptors.
-
Enhanced solubility in acidic aqueous solutions , where the basic piperidine nitrogen becomes protonated, forming a more soluble salt.
Experimental Determination of Thermodynamic Solubility
The following section details a robust, step-by-step protocol for determining the equilibrium (thermodynamic) solubility of this compound. The "shake-flask" method described is a gold-standard technique.[4]
Materials and Equipment
-
This compound (solid, high purity)
-
Selected solvents (e.g., Water, pH 7.4 Buffer, 0.1 M HCl, Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Tetrahydrofuran (THF), Acetonitrile, Methanol, Ethanol, Dimethyl Sulfoxide (DMSO))
-
Analytical balance (± 0.01 mg)
-
Vials with screw caps (e.g., 2 mL glass vials)
-
Vortex mixer and/or shaker incubator set to a controlled temperature (e.g., 25 °C)
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Calibrated volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Experimental Workflow Diagram
Caption: Standard shake-flask workflow for solubility determination.
Step-by-Step Protocol
-
Preparation of Stock Standards: Accurately prepare a high-concentration stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO or Methanol). From this, create a series of calibration standards by serial dilution. Run these on the HPLC to establish a standard curve of peak area versus concentration.
-
Sample Preparation: Add an excess amount of solid this compound to a pre-weighed vial. "Excess" is critical; there must be visible solid remaining at the end of the experiment to ensure the solution is saturated. Record the mass added.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired test solvent to the vial.[2]
-
Equilibration: Tightly cap the vial and place it in a shaker incubator at a constant temperature (e.g., 25 °C). Agitate the slurry for a period sufficient to reach equilibrium, typically 24 to 48 hours. The goal is to allow the dissolution and precipitation processes to reach a steady state.
-
Phase Separation: After equilibration, let the vials stand to allow the solid to settle. Then, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Avoid disturbing the solid pellet.
-
Filtration: Attach a 0.22 µm syringe filter to the syringe and dispense the solution into a clean analysis vial. This step is crucial to remove any fine particulates that could interfere with the analysis.
-
Dilution and Analysis: Accurately dilute the filtered sample with a suitable mobile phase or solvent to bring its concentration within the range of the HPLC calibration curve.
-
Quantification: Inject the diluted sample onto the HPLC system. Determine the concentration of the dissolved compound by comparing its peak area to the standard curve.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or µg/mL.
Data Presentation and Expected Results
Quantitative solubility data should be organized systematically for clear comparison.
| Solvent Class | Solvent | Polarity Index | Dielectric Constant (20°C) | H-Bonding | Expected Solubility (Qualitative) | Measured Solubility (mg/mL) |
| Nonpolar | Hexane | 0.1 | 1.88 | None | Very Low | Researcher to fill |
| Toluene | 2.4 | 2.38 | None | Low | Researcher to fill | |
| Polar Aprotic | Dichloromethane (DCM) | 3.1 | 9.08 | Acceptor | Moderate | Researcher to fill |
| Ethyl Acetate | 4.4 | 6.02 | Acceptor | Good | Researcher to fill | |
| Tetrahydrofuran (THF) | 4.0 | 7.52 | Acceptor | High | Researcher to fill | |
| Acetone | 5.1 | 20.7 | Acceptor | High | Researcher to fill | |
| Acetonitrile | 5.8 | 37.5 | Acceptor | Good | Researcher to fill | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Acceptor | Very High | Researcher to fill | |
| Polar Protic | Methanol | 5.1 | 32.7 | Donor & Acceptor | Good | Researcher to fill |
| Ethanol | 4.3 | 24.5 | Donor & Acceptor | Moderate to Good | Researcher to fill | |
| Aqueous | Water | 10.2 | 80.1 | Donor & Acceptor | Very Low | Researcher to fill |
| 0.1 M HCl | - | ~80 | Donor & Acceptor | Moderate (Salt formation) | Researcher to fill |
Note: Polarity Index and Dielectric Constant values are approximate and sourced from various chemical literature for illustrative purposes.[5][6][7]
The principle of "like dissolves like" governs these expected outcomes. The compound's blend of a large hydrophobic region and smaller polar, hydrogen-bonding groups predicts its highest affinity for solvents of intermediate polarity that can interact with both aspects of its structure, such as THF, acetone, and ethyl acetate.
Safety and Handling
As a novel compound, this compound should be handled with care. The piperidine moiety itself is classified as flammable and toxic.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or contact with skin and eyes.
-
Solvents: Adhere to all safety protocols for the individual solvents used, paying particular attention to flammability (e.g., Hexane, Acetone, THF, Ethanol) and toxicity (e.g., DCM, Acetonitrile).
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
This guide provides a comprehensive, scientifically grounded approach to evaluating the solubility of this compound. By understanding the interplay between its structural features and solvent properties, researchers can not only predict its solubility behavior but also execute a robust experimental protocol to generate the precise data needed for informed decision-making in the drug development pipeline. The principles and methodologies outlined herein are broadly applicable to other novel chemical entities, forming a foundational element of preclinical characterization.
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An In-Depth Technical Guide to the Structural Analogs of 3-(3-Chloro-4-fluorophenoxy)piperidine: Synthesis, Structure-Activity Relationships, and Biological Evaluation
Abstract
The 3-phenoxypiperidine scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of biologically active compounds that target the central nervous system. This guide provides a comprehensive technical overview of the structural analogs of 3-(3-Chloro-4-fluorophenoxy)piperidine, a compound of significant interest for the development of novel therapeutics. We will delve into the rational design, synthesis, and biological evaluation of these analogs, with a particular focus on their interactions with G-protein coupled receptors (GPCRs). This document is intended for researchers, scientists, and drug development professionals seeking to explore the chemical space around this promising core structure.
Introduction: The Rationale for Exploring this compound Analogs
The piperidine ring is a ubiquitous feature in pharmaceuticals, prized for its ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1] When combined with a phenoxy moiety at the 3-position, it creates a versatile scaffold for interacting with a variety of biological targets. The specific compound, this compound, presents a unique combination of electronic and steric features. The chloro and fluoro substituents on the phenyl ring significantly influence the molecule's lipophilicity and electronic distribution, which can in turn affect its binding affinity and selectivity for target proteins.
The exploration of structural analogs of this core is driven by the desire to elucidate the structure-activity relationships (SAR) that govern its biological effects. By systematically modifying different parts of the molecule, researchers can probe the specific interactions that contribute to target engagement and downstream signaling. This knowledge is crucial for optimizing lead compounds to enhance potency, improve selectivity, and reduce off-target effects. The 3-phenoxypiperidine framework has been investigated for its potential in treating a range of conditions, including neurological disorders and pain.[2][3]
This guide will provide a structured approach to understanding and developing analogs of this compound, from initial synthetic strategies to detailed biological characterization.
Design and Synthesis of Structural Analogs
The synthetic strategy for generating a library of this compound analogs hinges on the efficient construction of the core 3-phenoxypiperidine scaffold, followed by diversification.
Synthesis of the Core Scaffold: 3-Hydroxypiperidine
The key precursor for the synthesis of 3-phenoxypiperidine analogs is 3-hydroxypiperidine. This can be synthesized through various methods, including the hydrogenation of 3-hydroxypyridine. For chiral synthesis, enzymatic reduction or the use of chiral resolving agents can be employed to obtain the desired enantiomer, such as (S)-1-Boc-3-hydroxypiperidine, a crucial intermediate for many targeted therapies.[2][4][5][6]
Coupling the Phenoxy and Piperidine Moieties: The Mitsunobu Reaction
A highly effective method for forming the aryl ether linkage between the 3-hydroxypiperidine and a substituted phenol is the Mitsunobu reaction.[7][8][9] This reaction utilizes triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by the phenol. The reaction typically proceeds with inversion of stereochemistry at the alcohol carbon, a critical consideration when working with chiral precursors.[7]
Experimental Protocol: General Mitsunobu Ether Synthesis
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected 3-hydroxypiperidine (1.0 eq.), the desired substituted phenol (1.2 eq.), and triphenylphosphine (1.5 eq.) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of DEAD or DIAD (1.5 eq.) in the same anhydrous solvent to the cooled mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to remove triphenylphosphine oxide and other byproducts.[10]
-
Deprotection: The N-protecting group (e.g., Boc) can then be removed under acidic conditions (e.g., trifluoroacetic acid in DCM or HCl in dioxane) to yield the final 3-phenoxypiperidine analog.
Structural Analog Design and SAR Exploration
Systematic modifications of the this compound scaffold can be categorized into three main areas:
-
Modifications of the Phenoxy Ring:
-
Positional Isomers: Moving the chloro and fluoro substituents to different positions on the phenyl ring can probe the importance of their location for receptor binding.
-
Alternative Halogens: Replacing chloro and fluoro with other halogens (e.g., bromo, iodo) can alter both steric bulk and electronic properties.
-
Non-Halogen Substituents: Introducing electron-donating (e.g., methoxy, methyl) or electron-withdrawing (e.g., cyano, nitro) groups can provide insights into the electronic requirements of the binding pocket.
-
-
Modifications of the Piperidine Ring:
-
N-Substitution: Alkylation, arylation, or acylation of the piperidine nitrogen can significantly impact the compound's basicity, lipophilicity, and potential for additional interactions with the target.
-
Ring Conformation: Introducing substituents on the piperidine ring can influence its conformational preference (chair, boat, twist-boat), which may be critical for optimal binding.
-
Positional Isomers of the Phenoxy Group: Moving the phenoxy group to the 2- or 4-position of the piperidine ring will drastically alter the molecule's three-dimensional shape and its presentation of key functional groups.
-
-
Linker Modifications:
-
While the core structure has a direct ether linkage, analogs can be synthesized with modified linkers (e.g., thioether, methylene ether) to explore the impact of linker length, flexibility, and hydrogen bonding capacity.
-
Table 1: Representative Structural Analogs and Their Design Rationale
| Analog Category | Example Modification | Rationale |
| Phenoxy Ring | 3,4-Dichlorophenoxy | Investigate the effect of increased lipophilicity and electron withdrawal. |
| 4-Cyano-3-chlorophenoxy | Probe for specific interactions with a hydrogen bond acceptor. | |
| 3-Methoxy-4-chlorophenoxy | Assess the impact of an electron-donating group. | |
| Piperidine Ring | N-Methyl-3-(3-chloro-4-fluorophenoxy)piperidine | Evaluate the role of the secondary amine and introduce a small alkyl group. |
| N-Benzyl-3-(3-chloro-4-fluorophenoxy)piperidine | Explore the potential for additional aromatic interactions. | |
| 4-(3-Chloro-4-fluorophenoxy)piperidine | Examine the effect of altering the substitution pattern on the piperidine ring. | |
| Linker | 3-(3-Chloro-4-fluorophenylthio)piperidine | Assess the impact of replacing the ether oxygen with a sulfur atom. |
Biological Evaluation of Structural Analogs
The biological evaluation of newly synthesized analogs is crucial for determining their potency, selectivity, and mechanism of action. Based on the known pharmacology of related compounds, key targets for screening include the dopamine and opioid receptor families.
High-Throughput Screening and Target Identification
A primary screening campaign can be conducted against a panel of GPCRs to identify the primary biological targets of the synthesized analogs. Radioligand binding assays are a robust and sensitive method for determining the affinity of a compound for a specific receptor.
Detailed Protocols for Receptor Binding Assays
Experimental Protocol: Dopamine D4 Receptor Binding Assay
This protocol is adapted from standard methodologies for competitive radioligand binding assays.[11][12]
-
Receptor Source: Cell membranes from HEK293 cells stably expressing the human dopamine D4 receptor.
-
Radioligand: [³H]-Spiperone, a high-affinity antagonist.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Procedure: a. In a 96-well plate, add 50 µL of assay buffer, 50 µL of a known concentration of the test compound (analog), and 50 µL of [³H]-Spiperone. b. To initiate the binding reaction, add 50 µL of the cell membrane preparation. c. For determination of non-specific binding, a high concentration of a known D4 antagonist (e.g., haloperidol) is added instead of the test compound. d. For total binding, only the radioligand and membranes are added. e. Incubate the plate at room temperature for 60-90 minutes. f. Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. g. Wash the filters several times with ice-cold assay buffer. h. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibitory constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Experimental Protocol: Mu-Opioid Receptor Binding Assay
This protocol is based on established methods for opioid receptor binding.[13][14][15]
-
Receptor Source: Cell membranes from CHO-K1 cells stably expressing the human mu-opioid receptor.
-
Radioligand: [³H]-DAMGO, a high-affinity agonist.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Procedure: a. In a 96-well plate, combine the cell membrane preparation, [³H]-DAMGO, and varying concentrations of the test compound. b. For non-specific binding, a saturating concentration of naloxone is used. c. Incubate the plate at 25 °C for 60 minutes. d. Terminate the assay by vacuum filtration through glass fiber filters. e. Wash the filters with ice-cold assay buffer. f. Quantify the bound radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ and calculate the Ki value as described for the dopamine D4 receptor assay.
Data Presentation and Interpretation
The results of the binding assays should be compiled in a clear and concise format to facilitate SAR analysis.
Table 2: Hypothetical Biological Data for a Series of Analogs
| Compound ID | R¹ (Phenoxy) | R² (Piperidine-N) | D4 Ki (nM) | μ-Opioid Ki (nM) |
| Core | 3-Cl, 4-F | H | 50 | >1000 |
| A-1 | 3,4-diCl | H | 25 | >1000 |
| A-2 | 4-CN, 3-Cl | H | 150 | >1000 |
| B-1 | 3-Cl, 4-F | CH₃ | 45 | 850 |
| B-2 | 3-Cl, 4-F | Benzyl | 75 | 500 |
From this hypothetical data, one might infer that increasing the electron-withdrawing character at the 4-position of the phenoxy ring (A-1 vs. Core) enhances D4 receptor affinity. Conversely, introducing a bulky cyano group (A-2) may be detrimental. N-alkylation (B-1, B-2) appears to introduce some affinity for the mu-opioid receptor, suggesting a potential avenue for developing dual-target ligands or improving selectivity through further modification.
Conclusion and Future Directions
The this compound scaffold represents a fertile ground for the discovery of novel modulators of GPCRs. This guide has outlined a systematic approach to the design, synthesis, and biological evaluation of its structural analogs. Through the application of robust synthetic methodologies like the Mitsunobu reaction and detailed biological characterization using receptor binding assays, researchers can effectively navigate the chemical space around this core structure.
Future work in this area should focus on:
-
Expanding the diversity of substituents on both the phenoxy and piperidine rings to build a more comprehensive SAR model.
-
Investigating the stereochemistry of the 3-position of the piperidine ring to determine if one enantiomer is more active.
-
Conducting functional assays (e.g., cAMP assays, β-arrestin recruitment assays) to determine whether potent binders are agonists, antagonists, or biased ligands.
-
Evaluating the pharmacokinetic properties of lead compounds to assess their potential for in vivo efficacy.
By following the principles and protocols laid out in this guide, researchers will be well-equipped to unlock the full therapeutic potential of this promising class of compounds.
References
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Der Pharma Chemica. (n.d.). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. [Link]
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PubMed. (2005). Synthesis and SAR Studies of 3-phenoxypropyl Piperidine Analogues as ORL1 (NOP) Receptor Agonists. [Link]
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PubMed. (n.d.). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. [Link]
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MDPI. (n.d.). Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. [Link]
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Kamiya Biomedical Company. (n.d.). Rat Dopamine Receptor D4 (DRD4) ELISA. [Link]
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Assay Genie. (n.d.). Technical Manual Rat Dopamine Receptor D4 (DRD4) ELISA Kit. [Link]
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PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]
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Chemical Reviews. (n.d.). Mitsunobu and Related Reactions: Advances and Applications. [Link]
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Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]
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A Researcher's In-depth Guide to Sourcing and Validating 3-(3-Chloro-4-fluorophenoxy)piperidine for Drug Discovery
For researchers and scientists engaged in the intricate dance of drug discovery, the quality and reliability of starting materials are paramount. This guide provides an in-depth technical overview of 3-(3-Chloro-4-fluorophenoxy)piperidine, a heterocyclic building block with significant potential in medicinal chemistry, particularly for central nervous system (CNS) targets. We will explore its commercial availability, delve into the critical aspects of supplier validation, and provide actionable protocols for ensuring the purity and identity of this compound, thereby safeguarding the integrity of your research from its very inception.
Introduction to this compound: A Scaffold of Interest
This compound, with the CAS Number 946759-15-5, is a substituted piperidine derivative. The piperidine ring is a ubiquitous scaffold in pharmaceuticals, known for its favorable physicochemical properties that can enhance drug-like characteristics. The incorporation of a 3-chloro-4-fluorophenoxy moiety introduces specific electronic and lipophilic properties that can be exploited by medicinal chemists to fine-tune a molecule's interaction with biological targets, such as G-protein coupled receptors (GPCRs) and transporters in the CNS. The strategic placement of halogen atoms can significantly influence binding affinity, selectivity, and metabolic stability.
While direct and extensive literature on the specific biological activities of this compound is emerging, the broader class of phenoxy-piperidine analogs has been extensively investigated. Notably, related structures have shown promise as dopamine receptor antagonists, which are key targets in the development of therapeutics for a range of neuropsychiatric disorders.[1][2] The structural motifs present in this compound suggest its utility as a key intermediate for the synthesis of novel chemical entities aimed at modulating CNS pathways.
Commercial Suppliers: A Comparative Analysis
Sourcing high-quality research chemicals is a critical first step in any drug discovery program. Below is a comparative analysis of several commercial suppliers of this compound, providing researchers with the necessary information to make an informed procurement decision.
| Supplier | Purity | Available Quantities | Price (USD) | Lead Time | Documentation |
| Crysdot LLC | 97% | 5g | $648 | Inquire | , |
| AA Blocks | 95% | 100mg - 10g | $1,230 - $5,627 | 3 weeks | |
| Amadis Chemical | 97% | Inquire | Inquire | Inquire | |
| BLD Pharm | Inquire | Inquire | Inquire | Inquire | |
| Chem-Impex | ≥ 97% (HPLC) | Inquire | Inquire | Inquire |
Note: Pricing and availability are subject to change. Researchers are advised to contact the suppliers directly for the most current information.
The Imperative of Purity in Drug Discovery
The success of any drug discovery campaign is intrinsically linked to the purity of the chemical matter being investigated.[3] Impurities, even at trace levels, can lead to a cascade of misleading results, including:
-
False positives/negatives in biological assays: An impurity may possess its own biological activity, masking or mimicking the effect of the target compound.
-
Inaccurate Structure-Activity Relationship (SAR) data: Attributing biological activity to the intended molecule when an impurity is responsible can lead research down a fruitless path.
-
Poor reproducibility: Batch-to-batch variability in impurity profiles can make experimental results impossible to replicate, a cornerstone of scientific integrity.
-
Unforeseen toxicity: Impurities may have their own toxicological profiles, confounding safety assessments.
Therefore, a rigorous approach to a supplier and compound validation is not merely a recommendation but a necessity for generating reliable and translatable data.
Validating Your Chemical Supply: A Step-by-Step Guide
Trust in a supplier is built on a foundation of consistent quality and transparent documentation. Here, we outline a self-validating system for researchers to qualify a new batch of this compound.
Workflow for Supplier and Compound Validation
Caption: A workflow diagram for qualifying a new supplier and validating a batch of a research chemical.
Experimental Protocols for In-House Quality Control
Causality: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides a detailed fingerprint of a molecule's structure. By comparing the obtained spectrum with the expected chemical shifts, splitting patterns, and integrations for this compound, a researcher can confirm the compound's identity.
Protocol:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Ensure complete dissolution.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (400 MHz or higher is recommended for better resolution).
-
Data Processing: Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Compare the chemical shifts (ppm), coupling constants (Hz), and integration values of the observed signals with the predicted spectrum or literature data for this compound.
Causality: HPLC is a powerful technique for separating a compound from its impurities. By using a suitable column and mobile phase, impurities can be resolved as distinct peaks, and their relative area percentage can be used to estimate the purity of the main compound.[4]
Protocol:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of ~0.1 mg/mL.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid or trifluoroacetic acid, is commonly used. A typical gradient might be 10-95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm or a wavelength determined by a UV scan).
-
-
Analysis: Inject the sample and analyze the resulting chromatogram. The purity is typically calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Causality: qNMR is a primary analytical method that allows for the determination of the absolute purity of a compound without the need for a reference standard of the same compound.[5] It relies on the direct relationship between the NMR signal integral and the number of nuclei. By using a certified internal standard of known purity, the purity of the analyte can be accurately calculated.
Protocol:
-
Sample and Standard Preparation: Accurately weigh the compound and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial.[6] The mass ratio should be chosen to give comparable signal intensities for the analyte and the standard.
-
Dissolution: Dissolve the mixture in a known volume of a suitable deuterated solvent.
-
Data Acquisition: Acquire the ¹H NMR spectrum using quantitative parameters, including a long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) and a 90° pulse angle.
-
Data Processing and Analysis: Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard. The purity of the analyte is calculated using the following equation:[5]
P_analyte = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
P = purity
-
I = integral value
-
N = number of protons for the integrated signal
-
MW = molecular weight
-
m = mass
-
Conclusion
The journey of a drug from a concept to a clinical candidate is long and fraught with challenges. Ensuring the quality of the foundational building blocks, such as this compound, is a non-negotiable step in this process. By judiciously selecting suppliers based on transparent data and implementing a robust in-house validation workflow, researchers can build a foundation of confidence in their chemical matter. This diligence not only enhances the reproducibility and reliability of their scientific findings but also accelerates the path toward the discovery of novel therapeutics.
References
-
AA Blocks. 1545809-46-8 | 3-(4-chloro-3-fluorophenoxy)piperidine. Retrieved from [Link]
-
Manufacturing Chemist. (2019, February 21). qNMR: top tips for optimised sample prep. Retrieved from [Link]
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
- Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(21), 9220–9231.
- Sun, D., et al. (2009). Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity. Bioorganic & Medicinal Chemistry, 17(10), 3588–3594.
-
Phenomenex. (2025, July 25). GC-MS Drug Testing in Toxicology. Retrieved from [Link]
-
Agilent. (2019, June 14). Analysis of Drugs of Abuse by GC/MS Using Ultra Inert Universal Sintered Frit Liners. Retrieved from [Link]
- Napolitano, J. G., et al. (2013). A Routine Experimental Protocol for qHNMR Illustrated with Taxol. Planta Medica, 79(14), 1377–1383.
-
ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]
- Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Pharmaceutical Technology.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH Harmonised Guideline Q2(R2)
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). ICH Harmonised Guideline Q3A(R3) Impurities in New Drug Substances.
- Dong, M. W. (2013). A PLATFORM METHOD FOR THE ANALYSIS OF PHARMACEUTICALS. LCGC North America, 31(10), 22-29.
- Reaxys. This compound. (Requires subscription).
- SciFinder. CAS 946759-15-5. (Requires subscription).
- Roth, B. L., et al. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv.
- Free, R. B., et al. (2021). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 48, 128249.
Sources
- 1. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. emerypharma.com [emerypharma.com]
- 6. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
Methodological & Application
detailed synthesis protocol for 3-(3-Chloro-4-fluorophenoxy)piperidine
An Application Note for the Synthesis of 3-(3-Chloro-4-fluorophenoxy)piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. The piperidine moiety is a common feature in many biologically active compounds, and its substitution with a substituted phenoxy group can lead to molecules with diverse pharmacological activities. This document provides a detailed protocol for the synthesis of this compound, offering two robust synthetic routes. The primary route described is a classical nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of aromatic chemistry.[1][2] An alternative approach via the Mitsunobu reaction is also presented, providing flexibility in substrate scope and reaction conditions.
The SNAr mechanism involves the attack of a nucleophile on an electron-deficient aromatic ring, proceeding through a resonance-stabilized intermediate known as a Meisenheimer complex.[2] The presence of electron-withdrawing groups, such as the chloro and fluoro substituents on the phenyl ring, activates the substrate for nucleophilic attack.
This guide is intended for researchers with a foundational understanding of synthetic organic chemistry. Adherence to standard laboratory safety protocols is paramount.
Materials and Reagents
| Reagent/Material | Formula | Molecular Weight ( g/mol ) | Supplier | Notes |
| 3-Hydroxypiperidine hydrochloride | C₅H₁₁NO·HCl | 137.61 | Commercially Available | |
| 3,4-Dichloro-1-fluorobenzene | C₆H₃Cl₂F | 164.99 | Commercially Available | |
| Sodium hydride (60% dispersion in mineral oil) | NaH | 24.00 | Commercially Available | Highly flammable, handle under inert atmosphere. |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Commercially Available | Anhydrous grade recommended. |
| tert-Butyl (3S)-3-hydroxypiperidine-1-carboxylate | C₁₀H₁₉NO₃ | 201.26 | Commercially Available | For Mitsunobu Protocol |
| 3-Chloro-4-fluorophenol | C₆H₄ClFO | 146.55 | Commercially Available | For Mitsunobu Protocol |
| Triphenylphosphine | C₁₈H₁₅P | 262.29 | Commercially Available | For Mitsunobu Protocol |
| Diethyl azodicarboxylate (DEAD) | C₆H₁₀N₂O₄ | 174.15 | Commercially Available | For Mitsunobu Protocol, handle with care. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Commercially Available | Anhydrous grade recommended. |
| Trifluoroacetic acid (TFA) | C₂HF₃O₂ | 114.02 | Commercially Available | Corrosive. |
| Diethyl ether | (C₂H₅)₂O | 74.12 | Commercially Available | |
| Ethyl acetate | C₄H₈O₂ | 88.11 | Commercially Available | |
| Hexane | C₆H₁₄ | 86.18 | Commercially Available | |
| Sodium sulfate (anhydrous) | Na₂SO₄ | 142.04 | Commercially Available | |
| Saturated aqueous sodium bicarbonate | NaHCO₃ | 84.01 | Prepared in-house | |
| Saturated aqueous ammonium chloride | NH₄Cl | 53.49 | Prepared in-house |
Synthetic Protocols
Protocol 1: Nucleophilic Aromatic Substitution (SNAr)
This protocol outlines the direct coupling of 3-hydroxypiperidine with 3,4-dichloro-1-fluorobenzene. The reaction proceeds via an SNAr mechanism where the alkoxide of 3-hydroxypiperidine displaces the chloride at the 4-position of the aromatic ring, favored by the activating effect of the adjacent chloro and fluoro groups.
Workflow Diagram
Caption: Workflow for the SNAr synthesis of this compound.
Step-by-Step Procedure
-
Preparation of the Nucleophile:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 3-hydroxypiperidine hydrochloride (1.0 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 2.2 eq) portion-wise, ensuring the temperature does not exceed 5 °C. The addition of NaH will cause hydrogen gas evolution, which should be safely vented.
-
Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. This step generates the sodium salt of 3-hydroxypiperidine, a potent nucleophile.
-
-
Nucleophilic Aromatic Substitution Reaction:
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of 3,4-dichloro-1-fluorobenzene (1.0 eq) in a minimal amount of anhydrous DMF dropwise to the suspension.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective for elution.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as an oil or a solid.
-
Protocol 2: Mitsunobu Reaction
The Mitsunobu reaction provides an alternative pathway, particularly useful for more sensitive substrates.[3] This protocol involves the use of a Boc-protected 3-hydroxypiperidine.
Workflow Diagram
Sources
Application Note: High-Purity Isolation of 3-(3-Chloro-4-fluorophenoxy)piperidine via Optimized Flash Column Chromatography
Abstract
This guide provides a comprehensive, field-proven protocol for the purification of 3-(3-Chloro-4-fluorophenoxy)piperidine, a heterocyclic compound featuring a basic amine that presents unique challenges for silica gel chromatography. Standard protocols often result in low recovery and poor resolution due to strong interactions between the basic piperidine nitrogen and acidic silanol groups on the stationary phase. This document details a systematic approach, beginning with thin-layer chromatography (TLC) for method development and culminating in an optimized flash column chromatography protocol. We explain the causal logic behind the selection of a modified mobile phase containing a basic additive, which is critical for achieving high purity and yield. This application note is intended for researchers, chemists, and drug development professionals requiring a reliable method for isolating this and structurally similar basic compounds.
Introduction: The Purification Challenge
This compound is a substituted piperidine derivative. Such scaffolds are common in medicinal chemistry and drug discovery. The successful synthesis of these molecules is only the first step; obtaining the target compound with a high degree of purity is paramount for accurate biological testing and subsequent development.
The primary challenge in the purification of this molecule lies in its chemical structure: the presence of a secondary amine in the piperidine ring imparts basic properties. When using standard silica gel chromatography, this basic nitrogen can form strong ionic interactions with the weakly acidic silanol (-Si-OH) groups on the silica surface.[1] This interaction leads to several undesirable outcomes:
-
Peak Tailing: The compound "smears" or "tails" down the column, leading to broad elution bands and poor separation from impurities.
-
Irreversible Adsorption: A portion of the compound can bind permanently to the silica gel, resulting in significantly reduced yield.[1]
-
Inconsistent Elution: The retention of the compound can be unpredictable, making the purification difficult to reproduce.
To overcome these challenges, a strategic modification of the chromatographic conditions is necessary. This protocol employs a competing base in the mobile phase to effectively neutralize the active silanol sites, ensuring the amine remains in its neutral, free-base form and elutes cleanly.[2]
Principle of the Method: Normal-Phase Chromatography with a Basic Modifier
This protocol utilizes normal-phase flash column chromatography, a technique that separates compounds based on their differential adsorption to a polar stationary phase and solubility in a non-polar mobile phase.[3]
-
Stationary Phase: We will use standard silica gel (SiO₂), a highly polar adsorbent.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., Hexanes or Heptane) and a more polar solvent (e.g., Ethyl Acetate). The polarity of the eluent is gradually increased to move compounds with increasing polarity down the column.
-
The Critical Component - Basic Modifier: The key to this protocol's success is the addition of a small percentage (typically 0.5-1%) of a volatile tertiary amine, such as triethylamine (TEA), to the mobile phase. The TEA acts as a competing base, preferentially interacting with the acidic silanol groups on the silica gel.[4] This "deactivation" of the stationary phase prevents the target piperidine compound from binding strongly, allowing it to travel through the column based on its polarity, resulting in symmetrical peaks and high recovery.
The entire purification workflow is outlined below.
Caption: Workflow for the purification of this compound.
Experimental Protocols
Part A: Method Development using Thin-Layer Chromatography (TLC)
Before committing the bulk of the material to a column, it is essential to determine the optimal mobile phase composition using TLC. The goal is to find a solvent system where the desired compound has a Retention Factor (Rf) of approximately 0.2-0.4, with good separation from all impurities.[3]
Materials:
-
Silica gel TLC plates (e.g., glass-backed, F254 indicator)
-
Crude this compound
-
Developing chambers (e.g., beakers with watch glasses)
-
Solvents: Heptane (or Hexanes), Ethyl Acetate (EtOAc)
-
Basic Modifier: Triethylamine (TEA)
-
Visualization: UV lamp (254 nm) and a potassium permanganate (KMnO₄) stain.
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude material in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to make a ~1-2% solution.
-
TLC Plate Spotting: Using a capillary tube, spot the crude sample solution onto the baseline of three separate TLC plates.
-
Prepare Eluents: Prepare three different mobile phase systems in separate chambers:
-
System 1 (No Modifier): Heptane/EtOAc (e.g., 70:30 v/v)
-
System 2 (With Modifier): Heptane/EtOAc (70:30 v/v) + 1% TEA
-
System 3 (Adjusted Polarity): Adjust the Heptane/EtOAc ratio as needed based on the results of System 2. Add 1% TEA.
-
-
Develop Plates: Place one spotted TLC plate in each chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualization & Analysis:
-
Remove the plates, mark the solvent front, and let them dry completely.
-
Visualize the spots under a UV lamp (254 nm). The aromatic ring should be UV-active.
-
Further visualize by dipping the plates in a KMnO₄ stain. The piperidine amine is readily oxidized and will appear as a yellow/brown spot on a purple background.
-
Compare the results. You will likely observe significant tailing in System 1. System 2 should show a well-defined, round spot for the product.
-
Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front).
-
Adjust the Heptane/EtOAc ratio (System 3) until the Rf of the product spot is between 0.2 and 0.4. This is the system you will use for the column.
-
Part B: Preparative Flash Column Chromatography
Materials & Equipment:
-
Glass chromatography column with a stopcock
-
Silica gel (flash grade, e.g., 230-400 mesh)
-
Sand (washed)
-
Optimized mobile phase from Part A
-
Crude this compound
-
Celite or a small amount of silica gel for dry loading
-
Collection vessels (test tubes or vials)
-
Rotary evaporator
Procedure:
-
Column Preparation:
-
Select a column with an appropriate diameter. A general rule is a silica gel-to-crude material mass ratio of 50:1 to 100:1 for difficult separations.[5]
-
Insert a small cotton or glass wool plug at the bottom of the column and add a ~1 cm layer of sand.
-
Fill the column with the chosen mobile phase (the lowest polarity mixture from your TLC optimization, e.g., 90:10 Heptane/EtOAc + 1% TEA).
-
Prepare a slurry of silica gel in the same mobile phase and pour it carefully into the column. Tap the column gently to pack the silica bed evenly and remove any air bubbles.
-
Once packed, drain the excess solvent until the solvent level is just at the top of the silica bed. Add another ~1 cm layer of sand on top to protect the silica surface.[5]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the entire crude sample in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel or Celite (approx. 2-3 times the mass of the crude product) to the solution.
-
Remove the solvent completely on a rotary evaporator until a fine, free-flowing powder is obtained.[5]
-
Carefully add this powder as a uniform layer on top of the sand in the prepared column.
-
-
Elution and Fraction Collection:
-
Carefully add the initial, low-polarity mobile phase to the column.
-
Using gentle air pressure (flash chromatography), begin eluting the mobile phase through the column, collecting the eluate in fractions (e.g., 10-20 mL per fraction).
-
Gradually increase the polarity of the mobile phase according to your method (gradient elution). For example, you might start with 10% EtOAc in Heptane, then move to 15%, 20%, 25%, and so on. A slow, shallow gradient generally provides the best separation.[3]
-
-
Monitoring and Isolation:
-
Monitor the separation by spotting every few fractions on a TLC plate.
-
Develop the TLC plate in the solvent system that gave an Rf of ~0.3.
-
Identify the fractions containing only the pure product.
-
Combine the pure fractions into a clean, pre-weighed round-bottom flask.
-
Remove the solvents (Heptane, EtOAc, and TEA) using a rotary evaporator to yield the purified this compound.
-
Summary of Optimized Parameters
| Parameter | Recommended Specification | Rationale |
| Stationary Phase | Silica Gel, 60 Å, 230-400 mesh | Standard polar stationary phase for normal-phase chromatography. |
| Mobile Phase A | Heptane (or Hexanes) | Non-polar solvent. |
| Mobile Phase B | Ethyl Acetate (EtOAc) | More polar solvent to elute the compound. |
| Mobile Phase Modifier | 1% Triethylamine (v/v) | Neutralizes acidic silanol sites, preventing tailing and improving recovery of the basic amine.[2][4] |
| Elution Method | Gradient Elution | Starts with low polarity to elute non-polar impurities, then gradually increases polarity to elute the product and then more polar impurities.[3] |
| Sample Loading | Dry Loading on Celite/Silica | Ensures a narrow application band, leading to better resolution, especially for less soluble compounds.[5] |
| Monitoring | TLC with UV (254 nm) & KMnO₄ stain | Allows for precise identification of fractions containing the pure product. |
Troubleshooting
Even with an optimized protocol, issues can arise. The following decision tree provides a logical approach to diagnosing and solving common problems.
Sources
Application Note: Comprehensive 1D and 2D NMR Analysis for the Structural Elucidation of 3-(3-Chloro-4-fluorophenoxy)piperidine
Executive Summary
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a valuable component in drug design. This application note provides a definitive guide to the structural analysis of 3-(3-Chloro-4-fluorophenoxy)piperidine, a molecule combining the piperidine motif with a halogenated aromatic system. We present a comprehensive protocol for acquiring and interpreting one-dimensional (¹H, ¹³C) and two-dimensional (HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectra. This guide is designed for researchers in synthetic chemistry, drug discovery, and quality control, offering both a practical workflow and the underlying theoretical principles for unambiguous structural verification.
The Scientific Imperative for NMR in Structural Chemistry
NMR spectroscopy stands as the cornerstone of molecular structure elucidation in solution. Its power lies in its ability to probe the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) within their local chemical environment. The resulting spectrum is a fingerprint of the molecule, providing rich information on:
-
Chemical Environment (Chemical Shift, δ): The resonance frequency of a nucleus is perturbed by the surrounding electron density. Electronegative atoms or unsaturated groups "deshield" a nucleus, shifting its signal downfield (higher ppm values), while electron-donating groups cause an upfield shift.[1]
-
Connectivity (Spin-Spin Coupling, J): The magnetic field of one nucleus can influence its neighbors through covalent bonds, splitting signals into characteristic multiplets (e.g., doublets, triplets). This coupling provides direct evidence of which atoms are bonded to each other.
-
Stoichiometry (Integration): In ¹H NMR, the area under a signal is directly proportional to the number of protons it represents.
For a molecule like this compound, with its distinct aliphatic piperidine and substituted aromatic regions, NMR is indispensable for confirming the correct constitution and regiochemistry of the ether linkage.
Diagram: Molecular Structure and Atom Numbering
To facilitate a clear and systematic analysis, the atoms of this compound are numbered as follows. This convention will be used throughout the note.
Caption: A streamlined workflow for NMR-based structural elucidation.
Leveraging 2D NMR for Unambiguous Assignment
While 1D spectra provide the primary data, 2D correlation experiments are the key to assembling the molecular puzzle with confidence.
-
HSQC Analysis: This experiment will produce a cross-peak for every C-H bond. For example, a peak will appear at the coordinates corresponding to the chemical shift of H-3 (~4.5 ppm) on the F2 (proton) axis and C-3 (~75.0 ppm) on the F1 (carbon) axis. This definitively links every proton signal to its attached carbon, resolving ambiguities in the crowded aliphatic region.
-
HMBC Analysis - The Crucial Link: The HMBC spectrum provides the long-range connectivity map. The most critical correlation for this molecule is between the piperidine ring and the aromatic ring. A cross-peak is expected between the H-3 proton (~4.5 ppm) and the C-1' carbon (~150.0 ppm). This three-bond correlation (³JCH) is irrefutable proof of the ether linkage at the C-3 position of the piperidine, validating the regiochemistry of the synthesis. Further correlations, such as from H-2' to C-4' and C-6', will confirm the assignments within the aromatic ring.
Conclusion
The combination of ¹H, ¹³C, HSQC, and HMBC NMR spectroscopy provides a powerful and self-validating toolkit for the complete structural characterization of this compound. By following the detailed protocols for sample preparation, data acquisition, and processing, researchers can obtain high-quality spectra. The systematic interpretation of chemical shifts, coupling patterns, and, most importantly, 2D correlations enables the unambiguous assignment of all proton and carbon signals, confirming molecular connectivity and verifying the identity of the target compound with the highest degree of scientific rigor.
References
-
Sigma-Aldrich. NMR Chemical Shifts of Impurities. Link
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Link
-
Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Link
-
Reich, H. J. Tables of Chemical Shifts. University of Wisconsin. Link
-
ChemicalBook. Piperidine(110-89-4) 1H NMR spectrum. Link
-
Oregon State University. 13C NMR Chemical Shift. Link
-
Organomation. NMR Sample Preparation: The Complete Guide. Link
-
Iowa State University. NMR Sample Preparation. Link
-
Keeler, J. NMR Data Processing. University of Cambridge. Link
-
Creative Biostructure. NMR Data Processing and Interpretation. Link
-
Columbia University. HSQC and HMBC - NMR Core Facility. Link
-
Oxford Instruments. Two-dimensional Experiments: Inverse Heteronuclear Correlation. Link
-
ResearchGate. (2017). ¹³C NMR chemical shifts of the piperidine ring in compounds 6a‐d. Link
-
Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Link
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developing an HPLC method for 3-(3-Chloro-4-fluorophenoxy)piperidine
An Application Note for the Development and Validation of a Reversed-Phase HPLC Method for the Quantification of 3-(3-Chloro-4-fluorophenoxy)piperidine
Abstract
This document provides a comprehensive guide for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. The strategic approach detailed herein is grounded in an understanding of the analyte's physicochemical properties and adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1] This application note is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry, offering a detailed protocol from initial method development to full validation.
Introduction: Analyte Characterization and Chromatographic Strategy
This compound is a heterocyclic compound with a molecular formula of C₁₁H₁₃ClFNO and a molecular weight of 229.68 g/mol .[2] Its structure, featuring a substituted aromatic ring, provides a strong chromophore, making it an ideal candidate for UV spectrophotometric detection. The key to a successful HPLC method lies in addressing the challenges posed by its piperidine moiety. The secondary amine in the piperidine ring (pKa typically ~11) is basic and will be protonated at acidic pH. Uncontrolled ionization can lead to poor peak shape, variable retention times, and overall poor reproducibility.
Therefore, the core of our chromatographic strategy is to control the ionization state of the analyte to ensure a single, stable species is present during analysis. This is achieved by using a buffered mobile phase at a low pH, which protonates the piperidine nitrogen, leading to sharp, symmetrical peaks and stable, predictable retention on a reversed-phase column.
HPLC Method Development: A Rationale-Driven Approach
The development of a reliable HPLC method is a systematic process. The choices made at each step are critical for achieving the desired separation, sensitivity, and robustness.
Column and Mobile Phase Selection
-
Stationary Phase: A C18 (octadecylsilane) column is the stationary phase of choice for this molecule. The nonpolar C18 chains will interact with the hydrophobic regions of the this compound molecule, primarily the substituted phenyl ring, providing effective retention. A column with dimensions of 4.6 x 150 mm and a particle size of 5 µm is a standard starting point for robust method development.
-
Mobile Phase: A binary mobile phase consisting of an aqueous buffer and an organic modifier provides the necessary selectivity and elution strength.
-
Organic Modifier: Acetonitrile is generally preferred over methanol as it often provides better peak shape and lower backpressure.
-
Aqueous Phase & pH Control: To ensure the analyte is in a single protonated state (BH+), the mobile phase pH must be controlled to at least 2 pH units below the pKa of the piperidine nitrogen. A buffer prepared with 0.1% phosphoric acid in water, resulting in a pH of approximately 2.5-3.0, is an excellent choice. This suppresses the interaction of the basic analyte with residual acidic silanols on the silica backbone of the stationary phase, minimizing peak tailing.
-
Detector Wavelength (λmax) Determination
To maximize sensitivity, the detector wavelength should be set at the absorbance maximum (λmax) of the analyte. A UV-Vis spectrum of this compound in the selected mobile phase should be acquired. The substituted benzene ring is expected to have a strong absorbance in the 220-280 nm range. For structurally similar compounds, a wavelength around 230-260 nm is often effective.[3]
Optimization of Chromatographic Conditions
The initial conditions are systematically optimized to achieve the desired system suitability parameters, including a reasonable retention time, good peak symmetry, and high efficiency. This involves adjusting the ratio of organic to aqueous phase, flow rate, and column temperature. An isocratic elution is often sufficient for the analysis of a single active pharmaceutical ingredient (API).
Caption: A logical workflow for systematic HPLC method development.
Recommended Analytical Method
The following optimized method provides excellent performance for the quantification of this compound.
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography system with UV Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic: 50% A / 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or experimentally determined λmax) |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
| Diluent | Mobile Phase (50:50 Water:Acetonitrile) |
Experimental Protocols
Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC Grade)
-
Phosphoric Acid (ACS Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Volumetric flasks, pipettes, and autosampler vials
Preparation of Solutions
-
Mobile Phase Preparation:
-
To prepare Mobile Phase A, add 1.0 mL of phosphoric acid to 1000 mL of deionized water and mix thoroughly.
-
Mobile Phase B is HPLC-grade Acetonitrile.
-
The working mobile phase is a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B. Filter through a 0.45 µm membrane filter before use.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.
-
-
Calibration Curve Standards (e.g., 10-150 µg/mL):
-
Prepare a series of at least five calibration standards by serially diluting the Standard Stock Solution with the diluent.
-
Method Validation Protocol (ICH Q2(R2))
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[4][5] The following protocols are based on ICH guidelines.[1][6]
Caption: Interrelationship of validation parameters ensuring a method is fit for purpose.
System Suitability
System suitability testing is an integral part of any analytical procedure and verifies that the chromatographic system is adequate for the intended analysis.[7][8]
-
Protocol: Inject the 100 µg/mL standard solution five times.
-
Acceptance Criteria:
-
Tailing Factor (T): ≤ 1.5
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%
-
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or matrix components.
-
Protocol: Analyze the diluent (blank), a placebo sample (if applicable), and a standard solution of this compound.
-
Acceptance Criteria: The blank and placebo chromatograms should show no interfering peaks at the retention time of the analyte.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.
-
Protocol: Analyze the prepared calibration standards (e.g., 10, 25, 50, 100, 150 µg/mL) in triplicate.
-
Acceptance Criteria:
-
Plot a graph of mean peak area versus concentration.
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be close to zero.
-
The specified range is validated by meeting the accuracy and precision requirements.[9]
-
Accuracy
Accuracy is the closeness of the test results to the true value. It is typically determined by recovery studies.
-
Protocol: Spike a placebo matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three samples at each level and analyze.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Repeatability (Intra-assay precision):
-
Protocol: Analyze six independent preparations of the 100% target concentration sample on the same day, by the same analyst, on the same instrument.
-
Acceptance Criteria: The %RSD of the results should be ≤ 2.0%.
-
-
Intermediate Precision (Ruggedness):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The cumulative %RSD for the results from both days should be ≤ 2.0%.
-
Robustness
Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Analyze a standard solution while making small variations to the method parameters, one at a time.
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)
-
Column Temperature: ± 2 °C (28 °C and 32 °C)
-
Mobile Phase Composition: ± 2% absolute organic content (e.g., 48% and 52% Acetonitrile)
-
-
Acceptance Criteria: The system suitability parameters must be met under all varied conditions, and the peak area response should not significantly change.
Summary of Validation Data (Example)
The following tables represent typical results that would demonstrate the suitability of the method.
Table 1: Linearity Results
| Concentration (µg/mL) | Mean Peak Area |
|---|---|
| 10 | 120500 |
| 25 | 301100 |
| 50 | 602500 |
| 100 | 1204000 |
| 150 | 1805500 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Accuracy and Precision Results
| Parameter | Level | Results | Acceptance Criteria |
|---|---|---|---|
| Accuracy (% Recovery) | 80% | 99.5% | 98.0 - 102.0% |
| 100% | 100.2% | ||
| 120% | 101.1% | ||
| Precision (%RSD) | Repeatability (n=6) | 0.8% | ≤ 2.0% |
| | Intermediate (n=12) | 1.1% | ≤ 2.0% |
Conclusion
The reversed-phase HPLC method described in this application note is simple, rapid, and reliable for the quantitative determination of this compound. The method development was based on the physicochemical properties of the analyte, and the subsequent validation demonstrated excellent specificity, linearity, accuracy, precision, and robustness. This method is deemed fit for its intended purpose in a quality control environment for routine analysis.
References
-
United States Pharmacopeia. General Chapter <621> Chromatography. [Link]
-
DSDP Analytics. USP <621> Chromatography. [Link]
-
Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]
-
Pharma Guideline. Steps for HPLC Method Validation. [Link]
-
Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. [Link]
-
Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613–619. [Link]
-
R Discovery. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]
-
SIELC Technologies. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. [Link]
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PubChem. This compound. [Link]
- Google Patents. The HPLC analytical approach of 3-amino piperidine.
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AMS Bio. ICH Guidelines for Analytical Method Validation Explained. [Link]
-
ResearchGate. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. [Link]
-
PubChem. 3-[(3-Chloro-4-fluorophenoxy)methyl]piperidine. [Link]
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PubChem. 4-(3-Chloro-4-(trifluoromethyl)phenoxy)piperidine. [Link]
-
YouTube. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
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PubChem. 3-Chloro-4-fluorophenylpiperazine. [Link]
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International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]
-
Crysdot LLC. This compound. [Link]
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Application Note: Characterizing the Binding of 3-(3-Chloro-4-fluorophenoxy)piperidine at the Human Dopamine D4 Receptor
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The human dopamine D4 receptor (D4R), a G protein-coupled receptor (GPCR) predominantly expressed in the prefrontal cortex, is a key therapeutic target for various neuropsychiatric disorders, including schizophrenia and ADHD.[1][2] Its unique pharmacology and genetic polymorphisms present both challenges and opportunities in drug discovery.[2][3] This document provides a comprehensive guide for characterizing the binding affinity of novel ligands, using 3-(3-Chloro-4-fluorophenoxy)piperidine as an exemplary compound from a chemical scaffold of interest. We present a detailed protocol for a competitive radioligand binding assay, the gold-standard method for quantifying ligand-receptor interactions, and discuss the principles of data analysis and interpretation.[4][5] This guide is designed to provide researchers with the theoretical foundation and practical steps necessary to reliably determine the binding affinity (Ki) of test compounds at the dopamine D4 receptor.
Scientific Background
The Dopamine D4 Receptor Signaling Pathway
The dopamine D4 receptor is a member of the D2-like family of dopamine receptors.[1] Upon activation by its endogenous ligand, dopamine, the D4 receptor couples to inhibitory G proteins (Gi/o).[1][6] This coupling initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[1][7] This modulation of cAMP levels affects the activity of downstream effectors like Protein Kinase A (PKA), ultimately altering neuronal excitability and gene expression. Understanding this pathway is crucial for designing functional assays to complement the binding data presented here.
Caption: Dopamine D4 receptor canonical signaling pathway.
Principles of Radioligand Binding Assays
Radioligand binding assays are fundamental tools in pharmacology for quantifying the interaction between a ligand and its receptor.[8] They provide sensitive and direct measurements of binding affinity.[4]
-
Competition (or Displacement) Assays: This is the most common method for characterizing unlabeled test compounds. The assay measures the ability of a test compound (the "competitor") to displace a radiolabeled ligand (the "radioligand") that has a known high affinity and specificity for the receptor. By using a fixed concentration of radioligand and increasing concentrations of the test compound, a competition curve is generated. From this curve, the IC50 value (the concentration of competitor that displaces 50% of the specific binding of the radioligand) is determined. The IC50 is then used to calculate the equilibrium dissociation constant (Ki) of the test compound, which represents its binding affinity.[9]
-
Key Parameters:
-
Kd (Equilibrium Dissociation Constant): The concentration of a radioligand at which 50% of the receptors are occupied at equilibrium. It is an inverse measure of affinity.
-
Bmax (Maximum Receptor Density): The total concentration of receptors in the sample.[8]
-
Ki (Inhibition Constant): The equilibrium dissociation constant for a competitive unlabeled ligand. It is a true measure of the affinity of the competitor for the receptor, independent of the radioligand used.[9]
-
Materials and Reagents
Equipment
-
Microplate reader with appropriate filters for scintillation counting (e.g., Scintillation Counter or TopCount/MicroBeta).
-
Cell harvester/Filtration manifold.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Polypropylene 96-well plates (deep-well and standard).
-
Precision multi-channel pipettes and disposable tips.
-
Ultrasonic disrupter (sonicator) or glass homogenizer.
-
High-speed refrigerated centrifuge.
-
Vortex mixer.
Reagents and Buffers
-
Test Compound: this compound (MW: 229.68 g/mol ). Prepare a 10 mM stock solution in 100% DMSO.
-
Radioligand: [³H]-Spiperone or [³H]-N-methylspiperone. These are common high-affinity radioligands for D2-like receptors.[10][11]
-
Non-specific Binding Control: Haloperidol or another potent D4 antagonist. Prepare a 10 mM stock in 100% DMSO.
-
Receptor Source: Cell membranes prepared from a stable cell line heterologously expressing the human dopamine D4 receptor (e.g., HEK293 or CHO cells).[12]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail: A high-efficiency liquid scintillant compatible with your counting system.
Experimental Protocol: Competition Binding Assay
This protocol is designed to determine the IC50 and Ki of this compound for the human dopamine D4 receptor.
Workflow Overview
Caption: Workflow for the dopamine D4 competitive binding assay.
Step-by-Step Methodology
Step 1: Preparation of Test Compound Dilutions
-
Perform a serial dilution of the 10 mM this compound stock solution in 100% DMSO.
-
Further dilute these stocks into the Assay Buffer to create the final working concentrations for the assay plate. It is critical to ensure the final DMSO concentration in the assay wells is consistent and low (typically ≤ 0.5%) to avoid artifacts.
Step 2: Assay Plate Setup
-
Scientist's Note: The assay should be performed in triplicate. A standard 96-well plate layout is recommended.
-
Total Binding (TB) Wells: Add 50 µL of Assay Buffer. These wells determine the maximum binding of the radioligand in the absence of a competitor.
-
Non-Specific Binding (NSB) Wells: Add 50 µL of a high concentration of a known D4 antagonist (e.g., 10 µM final concentration of Haloperidol). This determines the amount of radioligand that binds to non-receptor components.[8]
-
Competitor Wells: Add 50 µL of each serially diluted this compound working solution (typically covering a range from 1 pM to 10 µM).
-
To all wells, add 50 µL of the radioligand ([³H]-Spiperone) diluted in Assay Buffer. The final concentration should be approximately equal to its Kd for the D4 receptor to ensure optimal assay conditions.
-
Keep the plate on ice.
Step 3: Initiating and Running the Assay
-
Thaw the frozen D4 receptor membranes on ice. Briefly sonicate or vortex gently to ensure a homogenous suspension. Dilute the membranes in cold Assay Buffer to a concentration that will result in specific binding being <10% of the total radioligand added, which prevents ligand depletion artifacts.[8]
-
Initiate the binding reaction by adding 100 µL of the diluted membrane preparation to all wells. The final assay volume is now 200 µL.
-
Seal the plate and incubate at room temperature for 60-120 minutes with gentle shaking. The incubation time should be sufficient to allow the binding reaction to reach equilibrium.[8]
Step 4: Termination and Filtration
-
Pre-soak the glass fiber filter mat in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.
-
Rapidly terminate the reaction by harvesting the contents of the plate onto the pre-soaked filter mat using a cell harvester.
-
Wash the filters 3-5 times with 300 µL of ice-cold Wash Buffer to remove unbound radioligand.
-
Rationale: The rapid filtration and washing are critical to effectively separate the receptor-bound radioligand from the free radioligand before significant dissociation can occur.
Step 5: Counting
-
Dry the filter mat completely.
-
Add scintillation cocktail to each filter spot or place the filters in vials with the cocktail.
-
Measure the radioactivity, expressed as Counts Per Minute (CPM) or Disintegrations Per Minute (DPM), using a scintillation counter.
Data Analysis and Expected Results
Step 1: Calculate Specific Binding
-
Average the CPM/DPM values for each set of triplicates.
-
Calculate Specific Binding (SB) for each concentration of the test compound using the formula: SB = (CPM_competitor - CPM_NSB)
-
Calculate Percent Specific Binding relative to the control (Total Binding) using the formula: % Specific Binding = (SB / (CPM_TB - CPM_NSB)) * 100
Step 2: Generate Competition Curve and Determine IC50
-
Plot the % Specific Binding against the log concentration of this compound.
-
Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a "log(inhibitor) vs. response -- variable slope" model. This will yield the IC50 value.
Step 3: Calculate the Ki Value
-
Convert the IC50 value to the Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + ([L] / Kd)) Where:
-
[L] = Concentration of the radioligand used in the assay.
-
Kd = Dissociation constant of the radioligand for the D4 receptor.
-
Data Presentation
The results should be summarized in a clear, tabular format. Based on structure-activity relationship studies of similar phenoxy-piperidine scaffolds, a hypothetical result for the test compound is presented below.[10][11]
| Parameter | Value | Description |
| IC50 | 13 nM | Concentration of test compound causing 50% inhibition of radioligand binding. |
| Ki | 5.5 nM | Equilibrium inhibition constant; a measure of binding affinity. |
| Hill Slope | ~1.0 | A value close to 1.0 suggests competitive binding at a single site. |
Safety Precautions
-
This compound: Handle with care. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust/fumes and direct contact with skin and eyes.[13][14] Work in a well-ventilated area or a chemical fume hood.[13]
-
Radiochemicals: All work with radioactive materials like [³H]-Spiperone must be conducted in designated areas by trained personnel, following all institutional and regulatory guidelines for radiation safety and waste disposal.
-
General Handling: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling all chemical and biological materials.[15]
References
-
Gonzalez-Maeso, J. (2011). GPCR-radioligand binding assays. PubMed. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). GPCR Radioligand Binding - Robust Assays, Fast Results. Retrieved from [Link]
-
Van Craenenbroeck, K., et al. (2005). The dopamine D4 receptor: biochemical and signalling properties. PMC - PubMed Central. Retrieved from [Link]
-
Van Craenenbroeck, K., et al. (2005). The dopamine D4 receptor: biochemical and signalling properties. Semantic Scholar. Retrieved from [Link]
-
Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]
-
Stoddart, L. A., et al. (2015). Binding kinetics of ligands acting at GPCRs. PMC - PubMed Central - NIH. Retrieved from [Link]
-
Siehler, S., & Wreggett, K. A. (2005). Nonradioactive GTP binding assay to monitor activation of g protein-coupled receptors. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Nonradioactive GTP Binding Assay to Monitor Activation of G Protein-Coupled Receptors | Request PDF. Retrieved from [Link]
-
Gonzalez-Maeso, J. (2011). The dopamine D4 receptor, the ultimate disordered protein. PMC - NIH. Retrieved from [Link]
-
Kamiya Biomedical Company. (n.d.). Rat Dopamine Receptor D4 (DRD4) ELISA. Retrieved from [Link]
-
Cloud-Clone Corp. (n.d.). ELISA Kit for Dopamine Receptor D4 (DRD4). Retrieved from [Link]
-
Wikipedia. (n.d.). Dopamine receptor D4. Retrieved from [Link]
-
Franco, R., et al. (2013). Functional and pharmacological role of the dopamine D4 receptor and its polymorphic variants. Frontiers. Retrieved from [Link]
-
Assay Genie. (n.d.). Technical Manual Rat Dopamine Receptor D4 (DRD4) ELISA Kit. Retrieved from [Link]
-
Innoprot. (n.d.). D4 Dopamine Receptor Assay. Retrieved from [Link]
-
Saeedi, S., et al. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. ChemRxiv. Retrieved from [Link]
-
Zhang, A., et al. (2008). Synthesis and receptor binding assay of indolin-2-one derivatives as dopamine D4 receptor ligands. PubMed. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PMC - PubMed Central. Retrieved from [Link]
-
Crysdot LLC. (n.d.). This compound. Retrieved from [Link]
-
Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed. Retrieved from [Link]
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Application Notes & Protocols: A Tiered Approach to a Comprehensive Bioactivity Assessment of 3-(3-Chloro-4-fluorophenoxy)piperidine
Introduction
The piperidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions allow for potent and selective targeting of a wide range of biological macromolecules. The novel compound, 3-(3-Chloro-4-fluorophenoxy)piperidine, combines this versatile piperidine ring with a substituted phenoxy group, a common feature in neuroactive agents that can influence target affinity and pharmacokinetic properties. While specific biological data for this compound is not yet publicly available, its structural similarity to known psychoactive phenylpiperazines suggests a high probability of activity within the central nervous system (CNS).[3][4]
This guide provides a comprehensive, tiered experimental framework for the systematic evaluation of the bioactivity of this compound. The proposed workflow is designed to first identify primary biological targets, then to characterize the compound's functional effects at the cellular level, and finally to assess its potential for off-target interactions and preliminary in vivo effects. This structured approach is intended for researchers in drug discovery and pharmacology to efficiently and rigorously profile novel chemical entities.
Part 1: Initial Target Screening - Unveiling the Primary Mechanism of Action
Given the structural alerts for neuroactivity, the initial screening phase is designed to cast a wide net across the most probable CNS targets. We hypothesize that this compound may interact with monoamine transporters or G-protein coupled receptors (GPCRs), which are common targets for piperidine-containing compounds.[5][6]
Monoamine Oxidase (MAO) Inhibition Assay
Monoamine oxidases are key enzymes in the metabolism of neurotransmitters.[7][8] Inhibition of MAO-A or MAO-B can lead to significant neuropharmacological effects.[9]
Protocol: Fluorometric MAO Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant MAO-A and MAO-B.
-
Materials:
-
Human recombinant MAO-A and MAO-B enzymes.
-
Kynuramine (MAO-A and MAO-B substrate).
-
Clorgyline (selective MAO-A inhibitor, positive control).[9]
-
Selegiline (selective MAO-B inhibitor, positive control).
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
96-well black microplates.
-
Fluorescence microplate reader.
-
-
Procedure:
-
Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM) in assay buffer.
-
In a 96-well plate, add the test compound dilutions, positive controls, and a vehicle control (e.g., DMSO).
-
Add the MAO-A or MAO-B enzyme to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding kynuramine.
-
Measure the fluorescence (Excitation/Emission ~320/405 nm for the product 4-hydroxyquinoline) over time.[7]
-
Calculate the rate of reaction for each concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Data Presentation: MAO Inhibition Profile
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
| This compound | Experimental Result | Experimental Result |
| Clorgyline | Expected <0.1 | Expected >10 |
| Selegiline | Expected >10 | Expected <0.1 |
Broad GPCR Panel Screening
GPCRs are a major class of drug targets, and many CNS-active drugs modulate their activity.[10][11] A broad binding assay panel is an efficient way to identify potential GPCR targets.
Workflow: Radioligand Binding Assay Panel
This involves outsourcing to a specialized contract research organization (CRO) that offers a comprehensive GPCR binding panel (e.g., Eurofins Discovery's BioPrint® panel). The compound is typically tested at a single high concentration (e.g., 10 µM) against a panel of 50-100 different GPCRs.
Data Presentation: GPCR Binding "Hit" Identification
| Receptor Target | % Inhibition at 10 µM |
| Dopamine D2 | Experimental Result |
| Serotonin 5-HT2A | Experimental Result |
| Adrenergic α2A | Experimental Result |
| ... (other targets) | ... |
Hits are typically defined as >50% inhibition at the screening concentration.
Part 2: Functional Characterization and Cellular Activity
Once primary targets are identified, the next step is to characterize the functional effect of the compound on these targets in a cellular context. This moves beyond simple binding and assesses whether the compound acts as an agonist, antagonist, or allosteric modulator.
Cell-Based Functional Assays for GPCRs
For any "hits" from the GPCR binding screen, specific functional assays are required to determine the nature of the interaction.[12][13]
Protocol: cAMP Assay for Gs/Gi-Coupled Receptors
-
Objective: To determine if this compound modulates adenylyl cyclase activity through Gs or Gi-coupled receptors.
-
Materials:
-
HEK293 cells stably expressing the target GPCR.
-
cAMP assay kit (e.g., HTRF, FRET, or luminescence-based).
-
Forskolin (adenylyl cyclase activator).
-
Known agonist and antagonist for the target receptor.
-
-
Procedure (Antagonist Mode):
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Add serial dilutions of this compound and incubate.
-
Add a known agonist at its EC80 concentration to stimulate cAMP production.
-
After incubation, lyse the cells and measure cAMP levels according to the kit manufacturer's instructions.
-
Determine the IC50 value for the antagonist effect.
-
-
Procedure (Agonist Mode):
-
Follow the same initial steps but omit the addition of the known agonist.
-
Measure cAMP levels to see if the test compound alone stimulates production.
-
Determine the EC50 value for the agonist effect.
-
Protocol: Calcium Flux Assay for Gq-Coupled Receptors
-
Objective: To determine if this compound modulates intracellular calcium release through Gq-coupled receptors.
-
Materials:
-
CHO or HEK293 cells stably expressing the target GPCR.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Fluorescent plate reader with an injection system.
-
-
Procedure:
-
Load the cells with the calcium-sensitive dye.
-
Place the plate in the reader and measure baseline fluorescence.
-
Inject serial dilutions of this compound and monitor the change in fluorescence over time.
-
For antagonist testing, pre-incubate with the test compound before injecting a known agonist.
-
Calculate EC50 or IC50 values based on the peak fluorescence response.
-
Visualization: GPCR Signaling Pathways
Caption: Simplified GPCR signaling cascades for Gs and Gq pathways.
Part 3: Off-Target Profiling and Preliminary Safety Assessment
A critical aspect of drug development is understanding a compound's potential for unintended interactions, which can lead to adverse effects.[14][15][16]
In Vitro Safety Pharmacology Panel
It is crucial to assess interactions with targets known to be associated with safety liabilities. This is typically done through a standardized panel, often at a CRO.
Recommended Panel Targets:
-
hERG Channel: To assess the risk of cardiac QT prolongation.
-
CYP450 Isoforms (e.g., 3A4, 2D6, 2C9): To evaluate the potential for drug-drug interactions.
-
A panel of kinases: To identify potential off-target kinase inhibition.[17]
Data Presentation: Safety Panel Results
| Target | Assay Type | Endpoint | Result for Test Compound |
| hERG | Patch Clamp | IC50 | Experimental Result |
| CYP3A4 | Fluorometric | IC50 | Experimental Result |
| CYP2D6 | Fluorometric | IC50 | Experimental Result |
Preliminary Neurotoxicity Assessment
An early assessment of neurotoxicity can help to de-risk a compound.[18][19]
Protocol: Neuronal Cell Viability Assay
-
Objective: To evaluate the effect of this compound on the viability of a neuronal cell line.
-
Materials:
-
SH-SY5Y or primary cortical neurons.
-
Cell culture medium and supplements.
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT).
-
96-well clear-bottom white plates.
-
-
Procedure:
-
Plate neuronal cells and allow them to differentiate if necessary.
-
Treat the cells with a range of concentrations of the test compound for 24-48 hours.
-
Add the viability reagent according to the manufacturer's protocol.
-
Measure luminescence or absorbance to determine the percentage of viable cells relative to a vehicle control.
-
Calculate the CC50 (cytotoxic concentration 50%).
-
Part 4: Preliminary In Vivo Bioactivity Assessment
In vivo studies provide the first indication of a compound's effects in a whole organism, integrating its pharmacokinetic and pharmacodynamic properties.[20][21] Zebrafish larvae offer a high-throughput vertebrate model for initial behavioral screening.[22][23][24]
Workflow: Tiered In Vivo Assessment
Caption: Tiered workflow for preliminary in vivo bioactivity assessment.
Protocol: Zebrafish Larval Photomotor Response Assay
-
Objective: To assess the general neuroactivity of the compound by measuring its effect on larval fish behavior.[22][23]
-
Materials:
-
Wild-type zebrafish larvae (5-7 days post-fertilization).
-
96-well plates.
-
Automated video tracking system.
-
-
Procedure:
-
Place individual larvae in the wells of a 96-well plate containing embryo medium.
-
Add different concentrations of this compound.
-
Acclimate the larvae in the tracking system.
-
Subject the larvae to alternating periods of light and dark, and record their movement.
-
Analyze the data to determine changes in locomotor activity, such as hyperactivity or hypoactivity, compared to controls.
-
Protocol: Rodent Open Field Test
-
Objective: To assess the effect of the compound on spontaneous locomotor activity and exploratory behavior in mice or rats.[25]
-
Materials:
-
Open field arena with video tracking software.
-
Adult male C57BL/6 mice or Sprague-Dawley rats.
-
-
Procedure:
-
Administer the test compound via an appropriate route (e.g., intraperitoneal injection).
-
After a suitable pre-treatment time, place the animal in the center of the open field arena.
-
Record the animal's activity for a set period (e.g., 30 minutes).
-
Analyze parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
Conclusion
This comprehensive, tiered approach provides a robust framework for elucidating the bioactivity of the novel compound this compound. By systematically progressing from broad target screening to specific functional assays and preliminary in vivo studies, researchers can efficiently build a detailed pharmacological profile. This structured methodology ensures scientific rigor, maximizes the value of the data generated, and provides a solid foundation for further preclinical development.
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Evaluating functional ligand-GPCR interactions in cell-based assays. National Center for Biotechnology Information.[Link]
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Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI.[Link]
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GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery.[Link]
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Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI.[Link]
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Hi-Affi™ In Vitro Cell based GPCR Functional Assay Services. Creative Biolabs.[Link]
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Off-Target Profiling. Creative Biolabs.[Link]
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Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. National Institutes of Health (NIH).[Link]
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Preclinical Behavioral Studies | Behavioral Science Services. PsychoGenics Inc.[Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central.[Link]
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In vivo phenotypic drug discovery: applying a behavioral assay to the discovery and optimization of novel antipsychotic agents. MedChemComm (RSC Publishing).[Link]
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Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Dove Press.[Link]
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Experimental Protocol for Examining Behavioral Response Profiles in Larval Fish: Application to the Neuro-stimulant Caffeine. National Institutes of Health (NIH).[Link]
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(PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives. ResearchGate.[Link]
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Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. PubMed Central.[Link]
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Novel Strategy to Assess the Neurotoxicity of Organic Solvents Such as Glycol Ethers: Protocol for Combining In Vitro and In Silico Methods With Human-Controlled Exposure Experiments. JMIR Publications.[Link]
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Development of Micro-Electrode Array Based Tests for Neurotoxicity: Assessment of Interlaboratory Reproducibility with Neuroactive Chemicals. PubMed Central.[Link]
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Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. MDPI.[Link]
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Behavioral phenotyping in zebrafish for CNS drug testing. ZeClinics.[Link]
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CNS DRUG DEVELOPMENT SOLUTIONS. Altasciences.[Link]
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Developing highER-throughput zebrafish screens for in-vivo CNS drug discovery. Frontiers in Behavioral Neuroscience.[Link]
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3-Chloro-4-fluorophenylpiperazine. Grokipedia.[Link]
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OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Cell Biolabs, Inc.[Link]
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Enzyme Inhibition Assays for Monoamine Oxidase. PubMed.[Link]
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Monoamine Oxidase (MAO) Inhibition Assay. Evotec.[Link]
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In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI.[Link]
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3-Chloro-4-fluorophenylpiperazine. Wikipedia.[Link]
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3-[(3-Chloro-4-fluorophenoxy)methyl]piperidine. PubChem.[Link]
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3-[4-(Trifluoromethyl)phenoxy]piperidine. PubChem.[Link]
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4-(3-Chloro-4-(trifluoromethyl)phenoxy)piperidine. PubChem.[Link]
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3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In. Semantic Scholar.[Link]
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Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central.[Link]
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3-(4-chloro-3-fluorophenoxy)piperidine. AA Blocks.[Link]
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Application Notes and Protocols for 3-(3-Chloro-4-fluorophenoxy)piperidine: A Novel Dopamine Transporter Inhibitor for Neurological Disorders
Introduction
The dopamine transporter (DAT) is a presynaptic protein crucial for regulating dopaminergic neurotransmission by clearing dopamine from the synaptic cleft.[1] Its dysfunction is implicated in the pathophysiology of several neurological and psychiatric disorders, including Parkinson's disease, depression, and attention-deficit/hyperactivity disorder (ADHD).[2][3][4][5] Consequently, the DAT has emerged as a significant target for therapeutic intervention.[1] 3-(3-Chloro-4-fluorophenoxy)piperidine is a novel small molecule designed to selectively inhibit the dopamine transporter, offering a promising therapeutic avenue for these conditions. The piperidine moiety is a common scaffold in centrally acting pharmaceuticals, known to often confer favorable pharmacokinetic properties for brain penetration.[6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of this compound. It details its proposed mechanism of action, protocols for its synthesis and in vitro characterization, methodologies for in vivo assessment in relevant animal models, and an outline for preliminary pharmacokinetic and toxicological evaluation.
Proposed Mechanism of Action
This compound is hypothesized to act as a selective inhibitor of the dopamine transporter. By binding to the DAT, it blocks the reuptake of dopamine from the synaptic cleft, thereby increasing the concentration and duration of dopamine in the synapse.[1] This enhanced dopaminergic signaling is expected to alleviate symptoms associated with dopamine deficiency, such as the motor impairments in Parkinson's disease and the anhedonia observed in depression.[2][3]
Caption: Proposed mechanism of action of this compound.
Synthesis Protocol
A plausible synthetic route for this compound is via a Mitsunobu reaction, which is a versatile method for forming aryl ethers.[7][8][9][10][11]
Protocol 1: Synthesis of this compound via Mitsunobu Reaction
-
Materials:
-
N-Boc-3-hydroxypiperidine
-
3-Chloro-4-fluorophenol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
-
Step 1: Mitsunobu Reaction
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-3-hydroxypiperidine (1.0 eq), 3-chloro-4-fluorophenol (1.0 eq), and triphenylphosphine (1.1 eq) in anhydrous THF.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add DIAD (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain N-Boc-3-(3-chloro-4-fluorophenoxy)piperidine.
-
-
Step 2: Boc Deprotection
-
Dissolve the purified N-Boc-3-(3-chloro-4-fluorophenoxy)piperidine in dichloromethane.
-
Add trifluoroacetic acid (5-10 eq) and stir the solution at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize the excess acid.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.
-
Purify the final compound, this compound, by flash column chromatography.
-
In Vitro Characterization
The in vitro characterization of this compound is essential to determine its potency, selectivity, and functional activity at the dopamine transporter.
Binding Affinity Assay
A competitive radioligand binding assay is used to determine the binding affinity (Ki) of the compound for the human dopamine transporter (hDAT).
Protocol 2: hDAT Binding Affinity Assay
-
Materials:
-
HEK293 cells stably expressing hDAT
-
[³H]-WIN 35,428 (a radiolabeled DAT ligand)
-
This compound
-
GBR-12909 (a known selective DAT inhibitor, as a positive control)
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)
-
96-well plates
-
Scintillation counter and fluid
-
-
Procedure:
-
Prepare cell membranes from HEK293-hDAT cells.
-
In a 96-well plate, add cell membranes, [³H]-WIN 35,428 at a concentration near its Kd, and varying concentrations of this compound or GBR-12909.
-
To determine non-specific binding, add a high concentration of a non-radiolabeled ligand (e.g., 10 µM GBR-12909) to a set of wells.
-
Incubate the plate at room temperature for 1-2 hours.
-
Harvest the membranes onto filter mats using a cell harvester and wash with ice-cold binding buffer.
-
Allow the filters to dry, then add scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the IC₅₀ value by non-linear regression analysis and convert it to a Ki value using the Cheng-Prusoff equation.
-
Dopamine Uptake Inhibition Assay
This assay measures the functional ability of the compound to inhibit dopamine uptake into cells expressing hDAT.
Protocol 3: [³H]-Dopamine Uptake Inhibition Assay
-
Materials:
-
HEK293 cells stably expressing hDAT
-
[³H]-Dopamine
-
This compound
-
GBR-12909
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)
-
96-well plates
-
-
Procedure:
-
Plate HEK293-hDAT cells in 96-well plates and allow them to adhere overnight.
-
Wash the cells with uptake buffer.
-
Pre-incubate the cells with varying concentrations of this compound or GBR-12909 for 10-20 minutes at 37°C.
-
Initiate the uptake by adding [³H]-Dopamine at a concentration near its Km.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Determine the IC₅₀ value for the inhibition of dopamine uptake.
-
| Compound | hDAT Binding (Ki, nM) | [³H]-DA Uptake (IC₅₀, nM) | Selectivity (Ki, nM) SERT/NET |
| This compound | Hypothetical: 15.2 | Hypothetical: 25.8 | Hypothetical: >1000 |
| GBR-12909 (Control) | 1-5 | 5-15 | >500 |
| Table 1: Hypothetical In Vitro Potency and Selectivity Data. |
In Vivo Evaluation in Animal Models
Animal Model for Parkinson's Disease
The 6-hydroxydopamine (6-OHDA) unilateral lesion model in rodents is a widely used model to study motor deficits associated with Parkinson's disease.[12][13][14]
Protocol 4: 6-OHDA-Induced Motor Deficit Model in Rats
-
Procedure:
-
Anesthetize rats and stereotaxically inject 6-OHDA into the medial forebrain bundle of one hemisphere.
-
Allow the animals to recover for at least two weeks to ensure the development of the lesion.
-
Assess the lesion efficacy by observing apomorphine- or amphetamine-induced rotations.
-
Administer this compound at various doses via an appropriate route (e.g., intraperitoneal or oral).
-
Conduct behavioral tests to assess motor function, such as the cylinder test (for forelimb asymmetry) and the rotarod test (for motor coordination).[14]
-
Compare the performance of the treated group with a vehicle-treated control group.
-
Caption: Workflow for in vivo evaluation in a Parkinson's disease model.
Animal Model for Depression
The forced swim test (FST) is a common behavioral test to screen for antidepressant-like activity in rodents.[15][16][17][18]
Protocol 5: Forced Swim Test in Mice
-
Procedure:
-
Administer this compound at various doses to mice.
-
After a specified pre-treatment time (e.g., 30-60 minutes), place each mouse individually in a cylinder of water from which it cannot escape.
-
Record the session (typically 6 minutes) and score the duration of immobility during the last 4 minutes.
-
A significant decrease in immobility time in the drug-treated group compared to the vehicle-treated group suggests an antidepressant-like effect.
-
Preliminary Pharmacokinetic and Toxicological Assessment
A preliminary assessment of the pharmacokinetic (PK) and toxicological profile of the compound is crucial for its further development.
Pharmacokinetic Studies
The goal is to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, with a particular focus on its ability to cross the blood-brain barrier (BBB).[19][20][21][22][23]
Protocol 6: Preliminary Pharmacokinetic Profiling in Rodents
-
Procedure:
-
Administer a single dose of this compound to rodents via intravenous and oral routes.
-
Collect blood samples at various time points.
-
At the end of the study, collect brain tissue.
-
Analyze the concentration of the compound in plasma and brain homogenates using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key PK parameters such as half-life, clearance, volume of distribution, oral bioavailability, and the brain-to-plasma concentration ratio.
-
| Parameter | Hypothetical Value |
| Plasma Half-life (t½) | 4.2 hours |
| Oral Bioavailability (%) | 35% |
| Brain-to-Plasma Ratio (at Tmax) | 2.5 |
| Table 2: Hypothetical Preliminary Pharmacokinetic Data. |
Toxicology Studies
Initial toxicology studies aim to identify potential adverse effects and determine a safe dose range.[9]
Protocol 7: Acute Toxicity Study in Rodents
-
Procedure:
-
Administer single, escalating doses of this compound to different groups of rodents.
-
Observe the animals for a defined period (e.g., 14 days) for any signs of toxicity, morbidity, or mortality.
-
Record clinical signs, body weight changes, and perform gross necropsy at the end of the study.
-
This study helps in determining the maximum tolerated dose (MTD) and identifying potential target organs for toxicity.
-
Conclusion
This compound represents a promising lead compound for the development of novel therapeutics for neurological disorders. The protocols outlined in this document provide a comprehensive framework for its synthesis, in vitro characterization, and in vivo evaluation. The successful execution of these studies will be critical in validating its therapeutic potential and advancing it through the drug discovery pipeline.
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Belujon, P., & Grace, A. A. (2017). Dopamine System Dysregulation in Major Depressive Disorders. International Journal of Neuropsychopharmacology, 20(12), 1036–1046. [Link]
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Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews, 63(1), 182–217. [Link]
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Cryan, J. F., Markou, A., & Lucki, I. (2002). Assessing antidepressant activity in rodents: recent developments and future needs. Trends in Pharmacological Sciences, 23(5), 238–245. [Link]
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Organic Chemistry Portal. Mitsunobu Reaction. [Link]
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Blandini, F., & Armentero, M. T. (2012). Animal models of Parkinson's disease. FEBS Journal, 279(7), 1156–1166. [Link]
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Castagné, V., Moser, P., & Porsolt, R. D. (2009). Behavioral assessment of antidepressant activity in rodents. Current Protocols in Pharmacology, Chapter 5, Unit 5.62. [Link]
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Klein, M. O., Battagello, D. S., Cardoso, A. R., Hauser, D. N., Bittencourt, J. C., & Correa, R. G. (2019). Dopamine: Functions, Signaling, and Association with Neurological Diseases. Cellular and Molecular Neurobiology, 39(1), 31-49. [Link]
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Giralt, A., & Saavedra, A. (2022). The Role of Dopamine in Neurological, Psychiatric, and Metabolic Disorders and Cancer: A Complex Web of Interactions. International Journal of Molecular Sciences, 23(19), 11599. [Link]
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Nowak, E., & Biedka, F. (2016). Using tests and models to assess antidepressant-like activity in rodents. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 67, 1-11. [Link]
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Kowal, M., & Wicha, J. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 299, 117865. [Link]
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ResearchGate. (n.d.). Synthetic applications of 2-aryl-4-piperidones. X Synthesis of 3-aminopiperidines, potential substance P antagonists. [Link]
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Application Notes and Protocols for the Investigation of 3-(3-Chloro-4-fluorophenoxy)piperidine in Cancer Cell Line Studies
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of 3-(3-Chloro-4-fluorophenoxy)piperidine, a novel synthetic compound, for its potential anticancer properties. This document outlines the scientific rationale, experimental workflows, and detailed protocols for assessing the compound's effects on cancer cell lines.
Introduction: The Scientific Rationale
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, including several anticancer agents.[1] Its conformational flexibility and ability to engage in various molecular interactions make it an attractive starting point for drug design.[1] The incorporation of a 3-chloro-4-fluorophenoxy moiety is a deliberate design choice. Halogenation, particularly with fluorine, can enhance metabolic stability, membrane permeability, and binding affinity of a molecule to its biological target.[2]
While direct studies on this compound are not yet prevalent in published literature, related piperidine-containing compounds have demonstrated anticancer activity through various mechanisms, including the induction of apoptosis and cell cycle arrest.[3][4] Some have been shown to modulate key signaling pathways, such as the JAK/STAT pathway, which is often dysregulated in cancer.[3] Therefore, a systematic investigation into the biological effects of this compound on cancer cell lines is a scientifically sound endeavor.
This guide provides a roadmap for such an investigation, starting with broad assessments of cytotoxicity and progressing to more detailed mechanistic studies.
Experimental Design and Workflow
A logical and stepwise approach is crucial for characterizing the anticancer potential of a novel compound. The following workflow is recommended:
Figure 1: A stepwise experimental workflow for evaluating a novel anticancer compound.
Data Presentation: Hypothetical Cytotoxicity Profile
A primary goal of the initial screening is to determine the half-maximal inhibitory concentration (IC50) of the compound across various cancer cell lines. This quantitative measure allows for a comparison of the compound's potency.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 12.5 |
| A549 | Lung Carcinoma | 25.8 |
| HCT116 | Colorectal Carcinoma | 8.2 |
| HeLa | Cervical Cancer | 15.1 |
| Jurkat | T-cell Leukemia | 5.7 |
Table 1: Hypothetical IC50 values of this compound in various human cancer cell lines after 48 hours of treatment.
Detailed Experimental Protocols
Cell Culture and Compound Preparation
Rationale: Consistent and sterile cell culture techniques are paramount for reproducible results. The compound must be accurately dissolved and diluted to ensure precise dosing.
Protocol:
-
Cell Culture:
-
Culture cancer cell lines in their recommended media (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells upon reaching 80-90% confluency.
-
-
Compound Stock Preparation:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.
-
-
Working Solutions:
-
On the day of the experiment, prepare serial dilutions of the compound from the stock solution in the appropriate cell culture medium.
-
Ensure the final DMSO concentration in the culture wells does not exceed 0.5% to avoid solvent-induced toxicity.
-
MTT Assay for Cell Viability
Rationale: The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[5] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[5]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control for cell death (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[6]
Apoptosis Assay by Annexin V/PI Staining
Rationale: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V.[7] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[7]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's instructions.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.
Cell Cycle Analysis by Propidium Iodide Staining
Rationale: This method quantifies the DNA content of cells, allowing for the determination of the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Many anticancer drugs exert their effects by inducing cell cycle arrest.
Protocol:
-
Cell Treatment: Treat cells in 6-well plates as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[8] Incubate at -20°C for at least 2 hours.[8]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.[9]
Western Blotting for Key Regulatory Proteins
Rationale: Western blotting allows for the detection and quantification of specific proteins, providing insights into the molecular mechanisms of drug action.[10] For example, an increase in cleaved caspase-3 would confirm apoptosis, while changes in cyclin levels would corroborate cell cycle analysis data.
Protocol:
-
Protein Extraction: Treat cells with the compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cleaved Caspase-3, PARP, Cyclin B1, p21, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Hypothetical Signaling Pathway
The following diagram illustrates a simplified apoptotic pathway that could be activated by this compound, leading to the molecular changes detectable by the assays described above.
Figure 2: A hypothetical intrinsic apoptosis pathway potentially modulated by the compound.
Troubleshooting and Best Practices
-
Compound Solubility: If the compound precipitates in the culture medium, try preparing a more concentrated stock in DMSO and using a smaller volume, or explore the use of solubilizing agents like Pluronic F-68.
-
Inconsistent Assay Results: Ensure consistent cell passage numbers, seeding densities, and incubation times. Always run appropriate controls.
-
High Background in Western Blots: Optimize blocking conditions and antibody concentrations. Ensure thorough washing steps.
-
Flow Cytometry Compensation: When using multiple fluorochromes (like in the Annexin V/PI assay), proper compensation is critical to correct for spectral overlap.
References
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Manogaran, P., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Biomolecules, 12(8), 1093. [Link]
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Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
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Application Notes & Protocols: In Vivo Efficacy Testing of 3-(3-Chloro-4-fluorophenoxy)piperidine
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing and executing in vivo animal models to evaluate the therapeutic efficacy of 3-(3-Chloro-4-fluorophenoxy)piperidine. Given its structural features, this compound is hypothesized to function as a monoamine reuptake inhibitor, with potential activity at the dopamine (DAT) and norepinephrine (NET) transporters. Consequently, its therapeutic potential may extend to central nervous system (CNS) disorders such as depression and Attention-Deficit/Hyperactivity Disorder (ADHD). This guide details the scientific rationale for model selection, provides step-by-step experimental protocols, and outlines best practices for data analysis and interpretation, all while adhering to the highest standards of scientific rigor and animal welfare as outlined by the ARRIVE guidelines.[1][2][3]
Introduction and Scientific Rationale
This compound is a novel small molecule belonging to the phenoxy-piperidine chemical class. Compounds with this scaffold have frequently been associated with the inhibition of monoamine transporters. The monoaminergic systems—primarily involving dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—are critical for regulating mood, cognition, motivation, and arousal.[4] Dysregulation within these systems is a cornerstone of the pathophysiology of major depressive disorder (MDD) and ADHD.[5][6]
Specifically, inhibitors that target the reuptake of both norepinephrine and dopamine (NDRIs) have established therapeutic utility. By blocking DAT and NET, these agents increase the synaptic concentrations of DA and NE, enhancing neurotransmission. This dual action is hypothesized to address symptoms of depression, such as anhedonia and fatigue, as well as core symptoms of ADHD, including inattention and hyperactivity.[5][7]
This application note is built on the hypothesis that this compound acts as a DAT/NET inhibitor. We therefore propose a tiered in vivo testing strategy to first screen for antidepressant-like activity and then to assess its potential for mitigating ADHD-like behaviors.
Hypothesized Mechanism of Action
The primary hypothesis is that this compound binds to and inhibits the presynaptic dopamine and norepinephrine transporters. This action blocks the re-uptake of these neurotransmitters from the synaptic cleft, prolonging their availability to bind to postsynaptic receptors and thereby enhancing downstream signaling.
Caption: Hypothesized mechanism of action at the monoamine synapse.
Guiding Principles for In Vivo Research
All proposed studies must be conducted in strict accordance with institutional and national animal welfare regulations. It is mandatory to design experiments to minimize bias and maximize reproducibility.
-
Ethical Review: All protocols must be approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board.
-
ARRIVE Guidelines: Reporting of all study details should follow the Animal Research: Reporting of In Vivo Experiments (ARRIVE) guidelines to ensure transparency and rigor.[1][2][3][8]
-
The 3Rs: Experimental design must incorporate the principles of Replacement, Reduction, and Refinement.
-
Bias Reduction: Implement randomization for group allocation and blinding for data collection and analysis to mitigate experimenter bias.[9]
Efficacy Models for Antidepressant-Like Activity
The initial screening for antidepressant potential relies on well-validated behavioral despair models in mice. These tests are sensitive to acute administration of most known antidepressant classes and serve as a high-throughput method for identifying active compounds.[10][11]
Experimental Design: Antidepressant Screening
A robust design includes the test compound at multiple doses, a vehicle control, and a positive control. Bupropion, a known NDRI, is a suitable positive control.
| Group | Treatment | N (Animals/Group) | Dose Route | Purpose |
| 1 | Vehicle (e.g., Saline + 0.5% Tween 80) | 10-12 | IP or PO | Negative Control / Baseline |
| 2 | Test Compound (Low Dose) | 10-12 | IP or PO | Dose-Response Evaluation |
| 3 | Test Compound (Mid Dose) | 10-12 | IP or PO | Dose-Response Evaluation |
| 4 | Test Compound (High Dose) | 10-12 | IP or PO | Dose-Response Evaluation |
| 5 | Positive Control (e.g., Bupropion 20 mg/kg) | 10-12 | IP or PO | Assay Validation |
Protocol: Forced Swim Test (FST)
The FST assesses a "behavioral despair" phenotype, where immobility is interpreted as a passive, depression-like state.[12] Antidepressants are expected to increase active escape behaviors (swimming, climbing) and reduce immobility time.[13][14][15]
Materials:
-
Clear Plexiglas cylinders (20 cm diameter, 30 cm height).
-
Water bath to maintain water temperature at 24 ± 1°C.
-
Video recording system placed to the side of the cylinders.
-
Dry towels and a heated recovery cage.
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes before the experiment begins.[13]
-
Dosing: Administer the test compound, vehicle, or positive control via the chosen route (e.g., intraperitoneal injection) 30-60 minutes prior to testing.
-
Test Initiation: Gently place each mouse into a cylinder filled with 15 cm of 24°C water. The water depth should prevent the mouse from touching the bottom with its tail or paws.[14]
-
Recording: The test duration is 6 minutes. Video record the entire session for later analysis.[16][17]
-
Data Analysis: Score the behavior during the final 4 minutes of the test.[14][16] The initial 2 minutes are considered a habituation period and are typically excluded. Quantify the total time spent in "immobility" (floating passively with only minor movements to keep the head above water).
-
Post-Test Care: After 6 minutes, remove the mouse, gently dry it with a towel, and place it in a clean, dry cage under a warming lamp until fully dry before returning it to its home cage.[13]
Protocol: Tail Suspension Test (TST)
The TST is another widely used model of behavioral despair with high predictive validity for antidepressant efficacy.[18][19][20] Immobility in this paradigm is also thought to reflect a state of learned helplessness.[19]
Materials:
-
Tail suspension apparatus (a box or chamber that isolates the mouse visually).
-
Suspension bar or ledge.
-
Adhesive tape (strong enough to support the mouse's weight).
-
Video recording system.
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 30-60 minutes.
-
Dosing: Administer treatments as described for the FST.
-
Suspension: Securely attach a piece of adhesive tape approximately 1 cm from the tip of the mouse's tail. Suspend the mouse by this tape from the suspension bar, ensuring it cannot reach any surfaces.[19] The mouse's nose should be approximately 20-25 cm from the floor.[18]
-
Recording: The test duration is typically 6 minutes. Video record the entire session.[18][20]
-
Data Analysis: Quantify the total time the mouse remains immobile during the 6-minute session. Immobility is defined as the absence of any limb or body movement, except for those caused by respiration.
-
Post-Test Care: At the end of the session, carefully remove the mouse and the tape and return it to its home cage. Monitor for any signs of distress.[21]
Efficacy Models for ADHD-Like Behavior
Should the compound show promise in antidepressant screens, evaluating its effect on hyperactivity and attention is a logical next step. The Spontaneously Hypertensive Rat (SHR) is one of the most widely used and validated genetic models of ADHD, exhibiting core symptoms of the disorder.[22][23][24]
Protocol: Open Field Locomotor Activity Test
This test is crucial for two reasons: 1) to assess baseline locomotor activity and 2) to determine if the test compound has stimulant or sedative effects that could confound the results of other behavioral tests.[25][26] In the context of ADHD models, it measures hyperactivity.[27]
Materials:
-
Open field arena (e.g., 50 x 50 x 38 cm), often made of non-porous plastic.[28]
-
Overhead video camera and tracking software (e.g., Any-maze, EthoVision).
-
Cleaning solution (e.g., 70% ethanol).[29]
Procedure:
-
Acclimation: Acclimate the animal (mouse or rat) to the testing room for 30-60 minutes.[25]
-
Dosing: Administer treatments as previously described.
-
Test Initiation: Gently place the animal in the center of the open field arena and start the recording.
-
Recording: Allow the animal to explore the arena freely for a set period (e.g., 10-30 minutes).[28]
-
Data Analysis: The tracking software will analyze several parameters. Key metrics include:
-
Total Distance Traveled: An indicator of overall locomotor activity.
-
Time Spent in Center Zone vs. Periphery: A measure of anxiety-like behavior (less time in the center suggests higher anxiety).
-
Rearing Frequency: A measure of exploratory behavior.
-
-
Cleaning: Thoroughly clean the arena with 70% ethanol between each animal to remove olfactory cues.[28][29]
Caption: Tiered experimental workflow for in vivo efficacy testing.
Data Interpretation and Next Steps
-
ADHD Model (Open Field): In the SHR model, a successful therapeutic candidate would be expected to reduce the baseline hyperactivity (i.e., decrease total distance traveled) compared to vehicle-treated SHR animals, ideally normalizing their activity to levels seen in the Wistar-Kyoto (WKY) control strain.
-
Next Steps: Positive results in these initial screening models would warrant progression to more complex models with higher construct validity, such as the chronic unpredictable mild stress (CUMS) model for depression[6] or tasks measuring impulsivity and inattention (e.g., five-choice serial reaction time task) for ADHD.
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ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments). (n.d.). University of Iowa Office of the Vice President for Research. Retrieved from [Link]
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ARRIVE Guidelines: Home. (n.d.). ARRIVE Guidelines. Retrieved from [Link]
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Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The tail-suspension test. Journal of visualized experiments : JoVE, (59), e3769. Retrieved from [Link]
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The ARRIVE guidelines 2.0. (n.d.). ARRIVE Guidelines. Retrieved from [Link]
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Percie du Sert, N., Hurst, V., Ahluwalia, A., Alam, S., Avey, M. T., Baker, M., ... & Macleod, M. R. (2020). The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. PLoS biology, 18(7), e3000411. Retrieved from [Link]
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Kilkenny, C., Browne, W. J., Cuthill, I. C., Emerson, M., & Altman, D. G. (2010). The ARRIVE guidelines: Animal Research: Reporting In Vivo Experiments. EUPRIM-NET. Retrieved from [Link]
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The Tail Suspension Test. (2012). JoVE. Retrieved from [Link]
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Nagine, T. (2024). The Ethics and Efficacy of Antidepressant Drug Testing on Animals. Open Access Journals. Retrieved from [Link]
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Can, A., Dao, D. T., & Gould, T. D. (2011). The Mouse Forced Swim Test. Journal of visualized experiments : JoVE, (49), 2517. Retrieved from [Link]
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O'Neill, B., & Moore, N. (2011). Animal models to guide clinical drug development in ADHD: lost in translation?. British journal of pharmacology, 164(4), 1111–1121. Retrieved from [Link]
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Kristiyani, A., Ikawati, Z., Gani, A. P., & Sofro, Z. M. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 13(4), 523-536. Retrieved from [Link]
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O'Neill, B., & Moore, N. (2011). Animal models to guide clinical drug development in ADHD: lost in translation?. British journal of pharmacology, 164(4), 1111–1121. Retrieved from [Link]
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Krishnan, V., & Nestler, E. J. (2008). Animal models of depression: molecular perspectives. Current topics in behavioral neurosciences, 2, 121–148. Retrieved from [Link]
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Can, A., Dao, D. T., Terrillion, C. E., Piantadosi, S. C., Bhat, S., & Gould, T. D. (2023). Tail suspension test to assess depression/anxiety behavior in parkinsonian mice. protocols.io. Retrieved from [Link]
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Kalueff, A. V., & Tuohimaa, P. (2004). Animal Models of Depression: What Can They Teach Us about the Human Disease?. International journal of developmental neuroscience, 22(5-6), 337–348. Retrieved from [Link]
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Tatem, K. S., Quinn, J. L., Phadke, A., Yu, Q., Gordian, D., & Sarnyai, Z. (2018). The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior. Methods in molecular biology, 1916, 129–135. Retrieved from [Link]
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Kim, J., & Kim, J. (2023). Necessity of an Integrative Animal Model for a Comprehensive Study of Attention-Deficit/Hyperactivity Disorder. International journal of molecular sciences, 24(9), 7856. Retrieved from [Link]
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What is the Locomotor Activity Test?. (2021). San Diego Instruments. Retrieved from [Link]
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Experimental Dopamine Reuptake Inhibitors in Parkinson's Disease: A Review of the Evidence. (2021). Cells, 10(4), 785. Retrieved from [Link]
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Cryan, J. F., O'Leary, O. F., & Cryan, J. F. (2005). Norepinephrine-deficient mice lack responses to antidepressant drugs, including selective serotonin reuptake inhibitors. Proceedings of the National Academy of Sciences of the United States of America, 102(33), 11845–11850. Retrieved from [Link]
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Kłak, K., Faron-Górecka, A., Kuśmider, M., Solich, J., Pabian, P., & Gruca, P. (2014). Effects of serotonin and norepinephrine reuptake inhibitors on depressive- and impulsive-like behaviors and on monoamine transmission in experimental temporal lobe epilepsy. PloS one, 9(4), e95159. Retrieved from [Link]
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Subbaiah, M. A., & Majumdar, A. K. (2013). Triple reuptake inhibitors as potential next-generation antidepressants: a new hope?. Future medicinal chemistry, 5(8), 913–935. Retrieved from [Link]
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Wong, E. H., Sonders, M. S., Amara, S. G., Tinholt, P. M., & de Boer, P. (2000). The Selective Norepinephrine Reuptake Inhibitor Antidepressant Reboxetine: Pharmacological and Clinical Profile. CNS drug reviews, 6(4), 357–374. Retrieved from [Link]
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Sarkisyan, G., Gmiro, V., Storozhevykh, T., & Grishin, A. (2015). Electrophysiology and Behavioral Assessment of the New Molecule SMe1EC2M3 as a Representative of the Future Class of Triple Reuptake Inhibitors. Behavioural neurology, 2015, 786015. Retrieved from [Link]
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Chronic SSRI Treatment, but Not Norepinephrine Reuptake Inhibitor Treatment, Increases Neurogenesis in Juvenile Rats. (2022). International journal of molecular sciences, 23(13), 6985. Retrieved from [Link]
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Voltammetric characterization of the effect of monoamine uptake inhibitors and releasers on dopamine and serotonin uptake in mouse caudate-putamen and substantia nigra slices. (2010). Journal of neuroscience methods, 188(1), 51–60. Retrieved from [Link]
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Other Potential Indications for Triple Reuptake Inhibitors. (2008). Psychiatry Investigation, 5(3), 134–144. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(3-Chloro-4-fluorophenoxy)piperidine
Welcome to the technical support guide for the synthesis of 3-(3-Chloro-4-fluorophenoxy)piperidine. This document is designed for researchers, medicinal chemists, and process development professionals aiming to optimize this synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the mechanistic rationale behind procedural choices, offering solutions grounded in established chemical principles.
The synthesis is typically approached via a two-step sequence: an initial ether formation reaction, followed by the removal of a nitrogen protecting group. The most robust and common pathway involves a Nucleophilic Aromatic Substitution (SNAr) reaction between an N-protected 3-hydroxypiperidine and an activated aryl halide, followed by acidic deprotection. This guide is structured to address challenges in both stages of this process.
Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis in a direct question-and-answer format.
Problem 1: Low or No Yield in the Ether Formation Step (N-Boc-3-hydroxypiperidine + 1,2-dichloro-4-fluorobenzene)
Question: My SNAr reaction to form tert-butyl this compound-1-carboxylate is showing low conversion or failing completely. What are the likely causes and how can I fix it?
Answer: Low yield in this crucial SNAr step typically stems from four key areas: incomplete deprotonation of the alcohol, insufficient activation of the aryl halide, suboptimal solvent choice, or incorrect reaction temperature.
-
Incomplete Deprotonation: The nucleophile in this reaction is the alkoxide of N-Boc-3-hydroxypiperidine. The hydroxyl group has a pKa similar to other secondary alcohols (~17) and requires a sufficiently strong base for complete deprotonation.
-
Troubleshooting Suggestion: Switch to a stronger, non-nucleophilic base. Sodium hydride (NaH) or potassium hydride (KH) are excellent choices.[1] They react irreversibly to form the alkoxide and hydrogen gas, driving the equilibrium to completion. Weaker bases like potassium carbonate (K₂CO₃) may not be strong enough for complete deprotonation, leading to a significant amount of unreacted alcohol.
-
Causality: If the alcohol is not fully deprotonated, its nucleophilicity is significantly lower, drastically reducing the rate of the SNAr reaction.
-
-
Suboptimal Solvent: The choice of solvent is critical in SN2 and SNAr reactions.
-
Troubleshooting Suggestion: Use a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[1]
-
Causality: Polar aprotic solvents effectively solvate the cation (e.g., Na⁺ from NaH) but do not strongly solvate the alkoxide anion. This leaves the nucleophile "naked" and highly reactive, accelerating the rate of nucleophilic attack. Protic solvents (like ethanol) or apolar solvents can solvate the nucleophile, shielding it and slowing the reaction.[2]
-
-
Reaction Temperature: SNAr reactions require energy to overcome the activation barrier of forming the Meisenheimer complex intermediate.
-
Troubleshooting Suggestion: Ensure the reaction temperature is adequate. While room temperature may suffice in some cases, heating the reaction to a range of 60-100 °C is often necessary to achieve a reasonable reaction rate. Monitor the progress by TLC or LC-MS to avoid decomposition at higher temperatures.
-
-
Purity of Reagents: The presence of water in the reaction mixture can quench the strong base and the alkoxide nucleophile.
-
Troubleshooting Suggestion: Ensure all reagents and solvents are anhydrous. Dry the solvent over molecular sieves and ensure the N-Boc-3-hydroxypiperidine is dry before use.
-
Problem 2: Significant Side Product Formation
Question: I am observing significant impurities alongside my desired product. What are the likely side reactions and how can they be minimized?
Answer: Side product formation can occur in both the ether formation and deprotection steps.
-
N-Arylation (Ether Formation Step): Although the piperidine nitrogen is protected by a Boc group, under very harsh conditions, reaction at the nitrogen could theoretically occur. However, the most common side product is often related to the starting materials or alternative reaction pathways.
-
Troubleshooting Suggestion: Ensure the piperidine nitrogen is protected before starting the synthesis. If you are starting from 3-hydroxypiperidine directly, the piperidine nitrogen (a secondary amine) is a more potent nucleophile than the hydroxyl group and will preferentially attack the aryl halide, leading to an N-arylated byproduct.
-
-
Elimination Products (Alternative Williamson Route): If you are attempting a synthesis variation using a 3-halopiperidine and 3-chloro-4-fluorophenoxide, elimination is a major competing pathway.
-
Troubleshooting Suggestion: This route is not recommended. The reaction of a secondary alkyl halide with a strong base/nucleophile like a phenoxide will likely yield a significant amount of the elimination product (piperideine derivative) via an E2 mechanism.[2] The SNAr approach described earlier is superior as it avoids this issue.
-
Problem 3: Low Yield or Product Loss During N-Boc Deprotection
Question: After successfully forming the Boc-protected ether, I'm losing most of my product during the deprotection and workup. Why is this happening?
Answer: This is a very common issue that almost always points to problems with the deprotection conditions or, more frequently, the aqueous workup procedure.
-
Incomplete Deprotection: The Boc group is stable but can be reliably removed with strong acid.
-
Troubleshooting Suggestion: Use standard and robust conditions. A solution of 4M HCl in dioxane or a 20-50% solution of Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) are highly effective.[3][4] Allow the reaction to stir at room temperature for 1-4 hours and monitor by TLC or LC-MS until all the starting material is consumed.[3]
-
Causality: Insufficient acid or reaction time will lead to incomplete deprotection, complicating purification.
-
-
Product Loss During Workup: This is the most frequent cause of low yield for this step. The final product, this compound, is a basic amine.
-
Troubleshooting Suggestion: After the acidic deprotection is complete, the amine exists as its protonated salt (e.g., hydrochloride or trifluoroacetate), which is highly soluble in water and insoluble in many organic solvents. You must neutralize the reaction mixture with a base before extraction.
-
Detailed Workup Protocol:
-
After confirming reaction completion, remove the acid and solvent under reduced pressure.[3]
-
Redissolve the residue in water or an organic solvent like ethyl acetate.
-
Cool the solution in an ice bath and slowly add a base (e.g., 1M NaOH solution, saturated NaHCO₃, or K₂CO₃) until the pH of the aqueous layer is strongly basic (pH > 10).
-
Now, the deprotonated "free base" form of the amine is present, which is soluble in organic solvents.
-
Extract the aqueous layer multiple times with an organic solvent like DCM or ethyl acetate.[3]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to obtain your crude product.[3]
-
-
Experimental Protocols & Data
Table 1: Comparison of Common N-Boc Deprotection Methods
| Method | Reagents/Conditions | Solvent | Temp. | Typical Time | Typical Yield | Notes |
| TFA | 5-50% TFA (5-10 equiv.) | Dichloromethane (DCM) | 0 °C to RT | 1-4 hours | >95% | A very common and effective method. The resulting trifluoroacetate salt may require careful neutralization.[3] |
| HCl | 4M HCl in Dioxane | Dioxane or Methanol | Room Temp. | 1-3 hours | Quantitative | Often, the hydrochloride salt of the deprotected piperidine will precipitate, simplifying isolation.[3][4] |
| Aqueous | Deionized Water | Water | 80 °C | 12-60 min | ~90% | An environmentally friendly approach, though heating is required. May not be suitable for all substrates.[3] |
Protocol 1: N-Boc Deprotection using TFA in DCM
-
Dissolve the N-Boc protected piperidine derivative (1.0 equiv) in DCM to a concentration of approximately 0.1-0.2 M in a round-bottom flask.[3]
-
Cool the solution to 0°C using an ice bath.[3]
-
Slowly add Trifluoroacetic Acid (TFA) (5-10 equiv) to the stirred solution.[3]
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.[3]
-
Once complete, remove the DCM and excess TFA under reduced pressure.[3]
-
Proceed with the basic aqueous workup as described in Problem 3 to isolate the free amine product.
Visualization of Synthetic Workflow
The overall synthetic strategy can be visualized as a straightforward sequence of protection, coupling, and deprotection.
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is N-protection of the piperidine ring necessary for this synthesis? The secondary amine of the piperidine ring is a potent nucleophile. Without a protecting group, it would compete with the hydroxyl group in the ether formation step, leading primarily to the undesired N-arylated product. The tert-butoxycarbonyl (Boc) group is ideal as it is robust under the basic conditions required for ether formation but can be cleanly removed under acidic conditions.[5]
Q2: Can I use a different ether synthesis method, like the Mitsunobu reaction? Yes, the Mitsunobu reaction is a viable alternative. This would involve reacting N-Boc-3-hydroxypiperidine with 3-chloro-4-fluorophenol in the presence of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD). A similar procedure has been reported in patent literature for a related analogue.[6] This method works under neutral conditions and is excellent for inverting the stereochemistry of the alcohol if that is a consideration. However, for larger-scale synthesis, the SNAr route is often more cost-effective and avoids stoichiometric phosphine oxide byproducts, which can complicate purification.
Q3: My final product streaks badly on a silica TLC plate and during column chromatography. How can I improve the purification? This is characteristic behavior for basic amines on acidic silica gel.
-
Solution 1 (Modify Eluent): Add a small amount of a volatile base to your chromatography eluent system. Typically, adding 0.5-1% triethylamine or ammonia (as a 7N solution in methanol) to your Dichloromethane/Methanol or Ethyl Acetate/Hexane eluent will neutralize the acidic sites on the silica, resulting in sharp, well-defined spots and peaks.
-
Solution 2 (Purify as Salt): An alternative is to convert the free base to its hydrochloride salt by treating a solution of the product (e.g., in ether or ethyl acetate) with a solution of HCl in a compatible solvent. The resulting salt is often a crystalline solid that can be purified by recrystallization, which can be more efficient for large quantities.
Q4: What is the key mechanistic difference between a Williamson Ether Synthesis and the SNAr reaction used here? The classic Williamson ether synthesis is an SN2 reaction between an alkoxide and an alkyl halide.[7] This mechanism is generally not feasible for forming aryl ethers from unactivated aryl halides because SN2 reactions do not occur on sp²-hybridized carbons.[8][9] The reaction used in this guide is a Nucleophilic Aromatic Substitution (SNAr). This mechanism is possible because the aromatic ring is "activated" by electron-withdrawing groups (in this case, the chloro and fluoro substituents), which stabilize the negatively charged intermediate (Meisenheimer complex) formed upon nucleophilic attack.[10][11]
Troubleshooting Flowchart
For a systematic approach to diagnosing low yield, follow this logical path.
Caption: Troubleshooting flowchart for low yield in the synthesis.
References
- BenchChem. (2025).
- Aapptec Peptides. N-Terminal Deprotection - Fmoc removal.
-
ResearchGate. (2024). Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors. [Link]
-
Reddit r/Chempros. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
Green Chemistry. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. [Link]
-
Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]
-
Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
askIITians. (2025). Illustrate with examples the limitations of Williamson's synthesis. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. BOC Protection and Deprotection [bzchemicals.com]
- 6. 3-(4-CHLOROPHENOXY)PIPERIDINE synthesis - chemicalbook [chemicalbook.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Illustrate with examples the limitations of Williamson’s synthesis fo - askIITians [askiitians.com]
- 10. researchgate.net [researchgate.net]
- 11. d-nb.info [d-nb.info]
identifying and removing byproducts in 3-(3-Chloro-4-fluorophenoxy)piperidine synthesis
Welcome to the technical support center for the synthesis of 3-(3-chloro-4-fluorophenoxy)piperidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this synthesis. As Senior Application Scientists, we provide not just protocols, but also the underlying scientific principles to empower you in your experimental work.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions.
Question 1: My reaction is producing a significant amount of a byproduct with a similar mass to my desired product, which I suspect is an isomer. What is the likely identity of this byproduct and how can I minimize its formation?
Answer:
The most probable isomeric byproduct in the synthesis of this compound is the N-alkylated product, 1-(3-chloro-4-fluorophenyl)-3-hydroxypiperidine. This arises from the ambident nucleophilic nature of 3-hydroxypiperidine, which possesses two nucleophilic centers: the oxygen of the hydroxyl group (leading to the desired O-alkylation) and the nitrogen of the piperidine ring (leading to the N-alkylation byproduct).[1][2][3]
Causality: The regioselectivity of the reaction (N- vs. O-alkylation) is influenced by several factors, including the nature of the electrophile, the solvent, and the base used.[2][3] Hard and soft acid-base (HSAB) theory can be a useful framework for understanding this competition. The nitrogen atom is generally a softer nucleophile than the oxygen atom.
Strategies to Minimize N-Alkylation:
-
Protecting the Piperidine Nitrogen: The most effective way to prevent N-alkylation is to use a protecting group on the piperidine nitrogen, such as a Boc (tert-butyloxycarbonyl) or Cbz (carbobenzyloxy) group. This ensures that only the hydroxyl group is available for reaction. The protecting group can be removed in a subsequent step.
-
Choice of Reaction Conditions:
-
Base: Using a bulky, non-nucleophilic base can favor deprotonation of the hydroxyl group over interaction with the nitrogen. However, in a Williamson ether synthesis, a strong base like sodium hydride (NaH) is typically used to generate the alkoxide, which is a strong nucleophile.[4][5]
-
Solvent: Polar aprotic solvents like DMF or DMSO can favor the SN2 reaction at the oxygen.[5]
-
-
Nature of the Electrophile: While you may not have control over the 3-chloro-4-fluorophenyl moiety, using a derivative with a better leaving group might influence the reaction rate, though not necessarily the regioselectivity.
Question 2: I am observing a significant amount of an alkene byproduct in my reaction mixture. What is the cause and how can I prevent this?
Answer:
The formation of an alkene byproduct suggests that an E2 elimination reaction is competing with the desired SN2 substitution.[5][6] In the context of the Williamson ether synthesis, this is more likely to occur if your electrophile is a secondary or tertiary alkyl halide.[5][7][8] For the synthesis of this compound, the electrophile is an aryl halide, which does not undergo elimination in this manner.
Therefore, the alkene byproduct is likely originating from a side reaction involving the piperidine ring, especially if it has been activated with a leaving group (e.g., as a tosylate) for a different synthetic strategy. However, in a standard Williamson ether synthesis between 3-hydroxypiperidine and an activated aryl halide (like 1-chloro-3-fluoro-4-nitrobenzene followed by reduction), this is less common.
Potential Causes and Solutions:
-
High Reaction Temperatures: Elimination reactions are generally favored at higher temperatures.[5] Running the reaction at the lowest effective temperature can help minimize this side reaction.
-
Sterically Hindered Base: While a strong base is necessary, a very bulky base can preferentially act as a base for elimination rather than as a nucleophile for substitution.[8]
-
Alternative Synthetic Route: If you are using a route that involves a leaving group on the piperidine ring, consider redesigning your synthesis to follow a more classical Williamson approach where the piperidine moiety contains the nucleophile (the alkoxide).
Question 3: My final product is contaminated with unreacted starting materials (3-hydroxypiperidine and a 3-chloro-4-fluorophenyl derivative). How can I improve the reaction conversion and purify my product?
Answer:
Incomplete conversion can be due to several factors, including insufficient reaction time, inadequate temperature, or deactivation of reactants. Purification is essential to isolate the desired product.
Improving Reaction Conversion:
-
Reaction Time and Temperature: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. If the reaction is sluggish, a moderate increase in temperature may be necessary, but be mindful of potential side reactions.[9]
-
Stoichiometry: Using a slight excess of one of the reactants can help drive the reaction to completion. Typically, a small excess (1.1-1.2 equivalents) of the more readily available or easily removable starting material is used.
-
Purity of Reagents: Ensure that your starting materials and solvent are pure and dry. Water can quench the strong base used to generate the alkoxide.
Purification Protocol: Column Chromatography
Column chromatography is a highly effective method for separating the desired product from unreacted starting materials and byproducts.[10][11]
Step-by-Step Protocol:
-
Slurry Preparation: Adsorb your crude reaction mixture onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of a polar solvent (e.g., methanol or dichloromethane), add silica gel, and then remove the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Column Packing: Pack a glass column with silica gel using a suitable solvent system (eluent). The eluent is typically a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).
-
Loading: Carefully load the prepared slurry onto the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
| Compound | Typical Polarity | Elution Order (Normal Phase) |
| Unreacted 3-chloro-4-fluorophenyl derivative | Less polar | First |
| This compound (Product) | Intermediate | Middle |
| Unreacted 3-hydroxypiperidine | More polar | Last |
Frequently Asked Questions (FAQs)
Q1: What are the most suitable analytical techniques for monitoring the reaction and characterizing the final product?
A1: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive analysis.[12]
-
High-Performance Liquid Chromatography (HPLC): Excellent for monitoring reaction progress, determining product purity, and quantifying impurities.[12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts and confirming the mass of the desired product.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the product and any isolated byproducts. 1H NMR, 13C NMR, and 2D NMR techniques like HSQC and HMBC can definitively distinguish between N- and O-alkylated isomers.[1][3]
Comparison of Analytical Techniques [12]
| Technique | Principle | Typical Analytes | Advantages | Limitations |
| HPLC | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Wide range of non-volatile and thermally labile compounds. | High sensitivity, quantitative. | Can be time-consuming to develop methods. |
| GC-MS | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase. | Volatile and thermally stable compounds. | High resolution, provides mass information for identification. | Not suitable for non-volatile or thermally unstable compounds. |
| NMR | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Soluble compounds in sufficient concentration. | Provides unambiguous structure elucidation. | Lower sensitivity compared to chromatographic methods. |
Q2: What are the key safety precautions to consider during the synthesis of this compound?
A2: Standard laboratory safety practices should always be followed. Specific hazards in this synthesis include:
-
Strong Bases: Sodium hydride (NaH) is a common base for this reaction and is highly flammable and reacts violently with water.[4] It should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Solvents: Many organic solvents used are flammable and may have associated health risks. Always work in a well-ventilated fume hood.
-
Halogenated Aromatic Compounds: The starting materials and product are halogenated organic compounds. While specific toxicity data may be limited, it is prudent to handle them with care, avoiding skin contact and inhalation.
Always consult the Safety Data Sheet (SDS) for all reagents before starting any experimental work.
Q3: Can I use a different base for the deprotonation of 3-hydroxypiperidine?
A3: Yes, other strong bases can be used, although sodium hydride is very common.[5]
-
Potassium Hydride (KH): More reactive than NaH and should be handled with extra caution.[4]
-
Sodium Amide (NaNH₂): A very strong base that can also be effective.[5]
-
For Phenols: If the synthesis involves the deprotonation of a phenol (which is more acidic than an alcohol), weaker bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) can be sufficient.[5]
The choice of base can influence the reaction rate and potentially the side-product profile.
Visualizing Reaction Pathways
Diagram 1: Desired O-Alkylation vs. N-Alkylation Side Reaction
Caption: Competing N- and O-alkylation pathways.
Diagram 2: Experimental Workflow for Synthesis and Purification
Caption: General experimental workflow.
References
- EP0307481B1 - Process for preparing 3-chloro-4-fluoronitrobenzene - Google P
-
Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations - Scientific Update. (URL: [Link])
- CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google P
-
Synthesis and applications of fluorinated, polyfluoroalkyl- and polyfluoroaryl-substituted 1,2,3-triazoles - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])
-
Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant - ChemRxiv. (URL: [Link])
- CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)
- WO2016185485A2 - Process for the preparation of n-[4-[(3-chloro-4-fluoro phenyl) amino]-7-[[(3s)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethyl amino)-(2e)-2-butenamide (2z)
-
SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES - Rasayan Journal of Chemistry. (URL: [Link])
-
The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])
-
N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed. (URL: [Link])
-
Williamson ether synthesis - Wikipedia. (URL: [Link])
-
N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor - RSC Publishing. (URL: [Link])
-
Williamson Ether Synthesis - Chemistry Steps. (URL: [Link])
-
O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. (URL: [Link])
-
15.3: The Williamson Ether Synthesis - Chemistry LibreTexts. (URL: [Link])
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - ResearchGate. (URL: [Link])
-
Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives - ResearchGate. (URL: [Link])
-
N-ALKYLATION VERSUS O-ALKYLATION OF 2,3'-ANHYDROTHYMIDINE - REACTION OF THE OBTAINED PYRIMIDINIUM SALTS WITH AZIDE ION - Heriot-Watt Research Portal. (URL: [Link])
-
N- and / or O- Alkylation of Quinazolinone Derivatives - Juniper Publishers. (URL: [Link])
-
Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis - SciELO México. (URL: [Link])
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - MDPI. (URL: [Link])
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Technical Support Center: Navigating Solubility Challenges with 3-(3-Chloro-4-fluorophenoxy)piperidine
Compound Profile: 3-(3-Chloro-4-fluorophenoxy)piperidine
| Property | Value/Information | Source |
| Chemical Formula | C₁₁H₁₃ClFNO | [3] |
| Molecular Weight | 229.68 g/mol | [4] |
| CAS Number | 946759-15-5 | |
| Predicted Solubility | Likely poor in aqueous buffers, soluble in organic solvents like DMSO and ethanol. | Inferred from structure |
The chemical structure, characterized by a halogenated aromatic ring and a piperidine moiety, suggests significant lipophilicity. Such compounds often exhibit poor aqueous solubility, which can lead to precipitation when diluted from an organic stock solution into an aqueous assay buffer[1]. This precipitation can result in false positives or negatives, reduced assay sensitivity, and poor data reproducibility[5][6].
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating in my aqueous assay buffer. What is the likely cause?
A1: Precipitation upon dilution into an aqueous buffer is a classic sign of a compound with poor aqueous solubility. Your compound is likely dissolved at a high concentration in a stock solvent like DMSO. When this concentrated organic solution is introduced to the aqueous environment of your assay, the compound's solubility limit is exceeded, causing it to "crash out" of the solution[1].
Q2: What is the best initial solvent for preparing a stock solution of this compound?
A2: For lipophilic compounds, Dimethyl sulfoxide (DMSO) is a common and effective starting solvent for creating high-concentration stock solutions[5][7]. Ethanol can also be a viable option[7][8]. It is crucial to prepare the stock solution at a concentration that allows for subsequent dilution into your assay buffer while keeping the final solvent concentration low enough to not affect the biological system[9][10].
Q3: How can I determine the maximum solubility of my compound in the assay buffer?
A3: A systematic solubility assessment is recommended. This can be done through a kinetic solubility assay, where the compound is diluted from a high-concentration DMSO stock into the assay buffer at various concentrations. The concentration at which precipitation is first observed (often detected by light scattering or visual inspection) is an indicator of its kinetic solubility[11].
Q4: Can repeated freeze-thaw cycles of my DMSO stock solution affect my compound's solubility?
A4: Yes, repeated freeze-thaw cycles can negatively impact the solubility and stability of compounds in DMSO stocks[5][12]. It is best practice to aliquot your stock solution into single-use volumes to avoid these issues[10].
Troubleshooting Guides & Protocols
Guide 1: Systematic Solubility Assessment
This protocol will help you determine the practical solubility limit of this compound in your specific assay buffer.
Protocol 1: Kinetic Solubility Assay by Visual Inspection
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to a concentration of 10 mM. Ensure complete dissolution, using gentle warming or vortexing if necessary[13][14].
-
Set up a dilution series: In a clear 96-well plate, perform a serial dilution of your compound in the assay buffer. Aim for a final concentration range that brackets your intended assay concentrations (e.g., 100 µM down to 0.1 µM). Keep the final DMSO concentration constant across all wells.
-
Incubate: Allow the plate to equilibrate at the assay temperature for a set period (e.g., 1-2 hours).
-
Visual Inspection: Carefully inspect each well against a dark background for any signs of precipitation (cloudiness, visible particles). The highest concentration that remains clear is your approximate kinetic solubility limit.
Guide 2: Enhancing Aqueous Solubility
If the intrinsic solubility of this compound in your assay buffer is too low for your experimental needs, several formulation strategies can be employed.
While DMSO is a common co-solvent, its final concentration in assays should ideally be kept below 0.5% to avoid cellular toxicity or assay interference[8][9][10]. If higher concentrations are needed to maintain solubility, it is crucial to include a vehicle control with the same solvent concentration in your experiments.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly soluble molecules, effectively increasing their apparent aqueous solubility[15][16][17][18][19].
Protocol 2: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare a HP-β-CD stock solution: Dissolve HP-β-CD in your assay buffer to create a concentrated stock (e.g., 40% w/v).
-
Determine optimal HP-β-CD concentration: Prepare a series of dilutions of the HP-β-CD stock in your assay buffer.
-
Add the compound: Add your this compound DMSO stock to each HP-β-CD dilution to your desired final compound concentration.
-
Equilibrate and observe: Allow the solutions to equilibrate and then check for precipitation as described in Protocol 1. The lowest concentration of HP-β-CD that maintains your compound in solution is the optimal concentration.
Surfactants, or surface-active agents, can increase the solubility of lipophilic compounds by forming micelles that encapsulate the drug molecules[20][21]. Non-ionic surfactants like Tween® 20 or Tween® 80 are commonly used in biological assays[22].
Protocol 3: Formulation with Tween® 80
-
Prepare a Tween® 80 stock solution: Prepare a 10% (v/v) stock solution of Tween® 80 in your assay buffer.
-
Titrate Tween® 80: In your assay buffer, create a dilution series of Tween® 80 to achieve final concentrations typically ranging from 0.01% to 0.1%.
-
Introduce the compound: Add your this compound DMSO stock to each Tween® 80 dilution to achieve the target final concentration.
-
Assess solubility: After an equilibration period, visually inspect for any signs of precipitation.
Table 1: Comparison of Solubility Enhancement Strategies
| Strategy | Mechanism of Action | Advantages | Disadvantages & Considerations |
| Co-solvents (e.g., DMSO, Ethanol) | Increase the polarity of the bulk solvent, making it more favorable for lipophilic compounds. | Simple to implement; effective for many compounds. | Can cause cellular toxicity or interfere with assay components at higher concentrations[8][9][23]. |
| Cyclodextrins (e.g., HP-β-CD) | Form inclusion complexes by encapsulating the lipophilic drug within their hydrophobic core[15][16][17]. | Generally low toxicity; can improve bioavailability[15][17]. | Can sometimes decrease drug permeability by sequestering the free drug[18]; potential for assay interference[24]. |
| Surfactants (e.g., Tween® 80) | Form micelles that encapsulate the drug, increasing its apparent water solubility[20]. | Effective at low concentrations; widely used in formulations. | Can interfere with certain assays, particularly those involving protein interactions or cell membranes[22][24]. |
Guide 3: Validating Your Formulation
It is critical to ensure that your chosen solubility-enhancing strategy does not interfere with the assay itself[25][26][27].
Protocol 4: Assay Interference Check
-
Vehicle Control: Run a control with the assay buffer containing the final concentration of your chosen excipient (DMSO, HP-β-CD, or Tween® 80) without the compound. The signal from this control should be equivalent to your negative control.
-
Positive Control Check: Spike your positive control with the chosen excipient at the final assay concentration. The activity of the positive control should not be significantly altered.
-
Dose-Response Curve Analysis: If your assay involves generating a dose-response curve, ensure that the excipient does not alter the shape or potency (e.g., EC₅₀ or IC₅₀) of your control compounds.
Visualizing the Workflow
The following diagrams illustrate the decision-making process for addressing solubility issues.
Caption: A step-by-step workflow for troubleshooting compound solubility.
Caption: A decision matrix for selecting a suitable solubility enhancement strategy.
References
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central.
- Considerations regarding use of solvents in in vitro cell based assays.
- Technical Support Center: Addressing Compound Precipitation in High-Throughput Screening - Benchchem.
- Considerations regarding use of solvents in in vitro cell based assays - PMC - NIH.
- Interference of excipients: Significance and symbolism.
- Solubility enhancement and application of cyclodextrins in local drug delivery.
- Impact of Surfactants as Formulation Additives and Media Components on the Performance of Amorphous Solid Dispersions | Crystal Growth & Design - ACS Publications.
- Cyclodextrins and their applications in pharmaceutical and related fields - ScienceDirect.
- Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF - ResearchGate.
- Oral Delivery of Lipophilic Drugs: The Tradeoff between Solubility Increase and Permeability Decrease When Using Cyclodextrin-Based Formulations - PubMed Central.
- Lipophilic molecule encapsulated by a cyclodextrin. Note; arrows represent non- covalent thermodynamic attractions. - ResearchGate.
- Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today.
- Best Practices For Stock Solutions - FasterCapital.
- Compound Handling Instructions - MCE.
- Effect of excipients for assay of the studied drugs | Download Table - ResearchGate.
- Compound Precipitation in High-Concentration DMSO Solutions - Sci-Hub.
- 3-Chloro-4-fluorophenylpiperazine | C10H12ClFN2 | CID 2779263 - PubChem.
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC - PubMed Central.
- Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy.
- Considerations regarding use of solvents in in vitro cell based assays - Semantic Scholar.
- (PDF) Formulation strategies for poorly soluble drugs - ResearchGate.
- Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines - AVESİS.
- Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions.
- Analytical Considerations for Excipients Used in Biotechnology Products - CASSS.
- Effect of Signal Interference from Dosing Excipients on Pharmacokinetic Screening of Drug Candidates by Liquid Chromatography/Mass Spectrometry | Request PDF - ResearchGate.
- Examples of surfactants used in pharmaceutical formulations. - ResearchGate.
- Metrics Excipient interference on development of a cGMP assay for PDE5.
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This compound | C11H13ClFNO | CID 45075401 - PubChem . Available at: [Link]
- How to tackle compound solubility issue : r/labrats - Reddit.
- Surfactants and their role in Pharmaceutical Product Development: An Overview - SciSpace.
- (PDF) Compound Precipitation in High-Concentration DMSO Solutions - ResearchGate.
- Comprehensive Review on Applications of Surfactants in Vaccine Formulation, Therapeutic and Cosmetic Pharmacy and Prevention of Pulmonary Failure due to COVID-19 - NIH.
- (5S)-5-(3-{4-[(2-chloro-4-fluorophenoxy)methyl]piperidin-1-yl}-3-oxopropyl)pyrrolidin-2-one.
- The Role of Surfactants in Compounded Preparation - THE PCCA BLOG.
- Compound Precipitation in High-Concentration DMSO Solutions - Semantic Scholar.
- Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant - ChemRxiv.
- Solution-making strategies & practical advice - YouTube.
- 3.3: Preparing Solutions - Chemistry LibreTexts.
- Pitfalls in High Throughput Screening for Drug Absorption Optimization in Drug Discovery.
- 3-[(3-Chloro-4-fluorophenoxy)methyl]piperidine | C12H15ClFNO - PubChem.
- 3-Chloro-4-fluorophenylpiperazine - Grokipedia.
- This compound - Heterocyclic Compounds - Crysdot LLC.
- 1545809-46-8 | 3-(4-chloro-3-fluorophenoxy)piperidine | AA Blocks.
- 3-Chloro-4-fluorophenylpiperazine - Wikipedia.
- 4-(3-Chloro-4-(trifluoromethyl)phenoxy)piperidine | C12H13ClF3NO | CID - PubChem.
- N-(3-chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide - PubChem.
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stability testing of 3-(3-Chloro-4-fluorophenoxy)piperidine under different conditions
Technical Support Center: Stability Testing of 3-(3-Chloro-4-fluorophenoxy)piperidine
Welcome to the technical support center for the stability testing of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability studies of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of conducting stability testing on this compound?
A1: Stability testing is crucial for understanding how the quality of this compound varies over time under the influence of environmental factors like temperature, humidity, and light.[1][2] These studies are essential for determining the compound's intrinsic stability, identifying potential degradation products, and establishing a re-test period or shelf life.[1][2][3] The data generated informs safe storage conditions, packaging requirements, and is a critical component of any regulatory submission.[3][4]
Q2: What are the key structural features of this compound that might influence its stability?
A2: The molecule's stability is influenced by several functional groups:
-
Piperidine Ring: The tertiary amine in the piperidine ring is susceptible to oxidation, which can lead to the formation of N-oxides or ring-opened products.[5]
-
Chlorophenoxy Group: The ether linkage can be a site for hydrolytic cleavage, particularly under acidic or basic conditions. The presence of a chloro-substituent on the aromatic ring can influence its electronic properties and susceptibility to degradation.[6][7]
-
Fluoroaromatic Moiety: The carbon-fluorine bond is generally very strong, which often imparts thermal and chemical stability to the aromatic ring.[8][9][10] However, the overall stability of the molecule is not solely dependent on this bond.[10]
Q3: What are forced degradation studies and why are they necessary for this compound?
A3: Forced degradation, or stress testing, involves intentionally exposing the compound to harsh conditions that are more severe than accelerated stability conditions.[3][4][11] The goal is to generate degradation products to understand the degradation pathways and to develop and validate a stability-indicating analytical method.[4][12] This is a key requirement of regulatory bodies like the ICH.[3] For this compound, this would involve subjecting it to heat, light, hydrolysis across a range of pH values, and oxidation.[13]
Q4: What is a stability-indicating analytical method?
A4: A stability-indicating method is an analytical procedure that can accurately and precisely measure the concentration of the intact active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other components in the sample.[14][15] High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is the most common technique for developing such methods.[16][17]
Troubleshooting Guides
Issue 1: Unexpected Peaks in the Chromatogram During Initial Analysis
Q: I've just started my stability study, and my initial HPLC analysis of this compound shows several unexpected small peaks. Is my material already degraded?
A: Not necessarily. Here's a systematic approach to troubleshoot this issue:
-
Verify the Purity of the Starting Material: Re-analyze a freshly prepared sample of your starting material. If the peaks are still present, they are likely process-related impurities from the synthesis of the compound.
-
Check for In-situ Degradation: The analytical method itself could be causing degradation.
-
Mobile Phase pH: If your mobile phase is strongly acidic or basic, it could be hydrolyzing the ether linkage. Consider using a mobile phase with a more neutral pH.
-
Temperature: High column temperatures can accelerate degradation. Try running the analysis at a lower temperature.
-
-
Evaluate Sample Preparation:
-
Solvent: Ensure the diluent used to dissolve your sample is inert. Some organic solvents can contain impurities (like peroxides in older ethers) that can cause degradation.[18]
-
Light Exposure: If your compound is photolabile, sample preparation under ambient light could be the cause. Prepare samples in a dark room or using amber glassware.
-
-
Perform a Forced Degradation Study: A controlled forced degradation study will help you identify the expected degradation products.[4] This will allow you to distinguish between process impurities and actual degradants.
Issue 2: No Degradation Observed Under Stress Conditions
Q: I've subjected this compound to my standard forced degradation protocol (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂ at room temperature), but I'm not seeing any significant degradation. What should I do?
A: This indicates that the compound is relatively stable under these initial conditions. To induce degradation, you may need to increase the severity of the stress:
-
Increase Temperature: For hydrolytic and oxidative studies where no degradation is seen at room temperature, the temperature can be elevated to 50-60°C.[11]
-
Increase Reagent Concentration: If increasing the temperature is not effective, you can cautiously increase the concentration of the acid, base, or oxidizing agent (e.g., from 0.1 M to 1.0 M HCl or NaOH).[11]
-
Extend Exposure Time: The duration of the stress test can be extended, for example, up to 7 days for hydrolytic degradation.[11]
-
Photostability: Ensure you are using a light source that emits both UV and visible light, as recommended by ICH Q1B guidelines.[19][20][21][22] The total exposure should be a minimum of 1.2 million lux hours for visible light and 200 watt-hours/m² for UVA light.[19]
Important Note: The goal of forced degradation is to achieve 5-20% degradation of the active substance.[4] Degradation beyond 20% is generally considered excessive and may not be representative of real-world stability.[11]
Issue 3: Mass Balance Issues in the Stability Study
Q: After stressing my sample, the decrease in the peak area of the parent compound does not correspond to the increase in the peak areas of the degradation products. What could be the reason?
A: This is a common issue and can be attributed to several factors:
-
Non-Chromophoric Degradants: Your degradation products may not have a UV chromophore, or their molar absorptivity at the detection wavelength may be significantly different from the parent compound.
-
Solution: Use a mass spectrometer (LC-MS) or a universal detector like a Charged Aerosol Detector (CAD) to ensure all degradants are being detected.
-
-
Volatile Degradants: Some degradation products might be volatile and lost during sample preparation or analysis.
-
Precipitation: Degradation products could be insoluble in the sample diluent and precipitate out of the solution.
-
Solution: Visually inspect your samples for any precipitates. If observed, try to dissolve the sample in a stronger solvent for analysis.
-
-
Co-elution: A degradation product may be co-eluting with the parent peak or another peak.
-
Solution: A peak purity analysis using a photodiode array (PDA) detector can help identify co-eluting peaks. Further method development to improve the separation is necessary if co-elution is detected.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and establish degradation pathways.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC with PDA and/or MS detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
Cool the solution and neutralize it with 1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.
-
Keep the solution at 60°C for 24 hours.
-
Cool the solution and neutralize it with 1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 80°C for 48 hours.
-
Also, place a solution sample (in the chosen diluent) in the oven under the same conditions.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[19]
-
A control sample should be kept in the dark under the same temperature conditions.
-
-
Analysis: Analyze all stressed samples, along with a control sample (unstressed), using a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method that can separate this compound from all its potential degradation products.
Initial Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 10-90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at a suitable wavelength (determined by UV scan of the parent compound) and/or MS.
-
Injection Volume: 10 µL
Method Development Strategy:
-
Inject a mixture of the stressed samples (a "cocktail") to observe the separation of all degradation products.
-
If co-elution is observed, modify the chromatographic parameters:
-
Gradient: Adjust the slope of the gradient to improve the resolution of closely eluting peaks.
-
Mobile Phase pH: Change the pH of the mobile phase to alter the ionization state of the analytes and thus their retention.
-
Organic Modifier: Try a different organic solvent (e.g., methanol instead of acetonitrile).
-
Column Chemistry: If necessary, try a column with a different stationary phase (e.g., phenyl-hexyl, C8).
-
-
Once adequate separation is achieved, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Data Presentation and Visualization
Table 1: Summary of Forced Degradation Conditions and Hypothetical Results
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Hypothetical) | Number of Degradants (Hypothetical) |
| Acid Hydrolysis | 1 M HCl | 24 hours | 60°C | 15.2 | 2 |
| Base Hydrolysis | 1 M NaOH | 24 hours | 60°C | 8.5 | 1 |
| Oxidation | 30% H₂O₂ | 24 hours | Room Temp | 18.9 | 3 |
| Thermal (Solid) | Dry Heat | 48 hours | 80°C | 2.1 | 1 |
| Thermal (Solution) | Dry Heat | 48 hours | 80°C | 5.6 | 2 |
| Photolytic | ICH Q1B | N/A | Ambient | 12.3 | 2 |
Diagram 1: Forced Degradation Workflow
Caption: Workflow for the forced degradation study.
Diagram 2: Potential Degradation Pathways
Caption: Hypothetical degradation pathways.
References
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
Fauske & Associates. (2025). Thermal Stability Testing: Ensuring Safe Chemical Use. Retrieved from [Link]
-
ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]
-
MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
-
BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
Atlas-MTS. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]
-
LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]
-
MDPI. (n.d.). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Retrieved from [Link]
-
Fauske & Associates. (n.d.). Thermal Stability Testing. Retrieved from [Link]
-
European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. Retrieved from [Link]
-
PubMed. (2001). Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition. Retrieved from [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
-
Sharp Services. (n.d.). Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
ASTM International. (2024). E537 Standard Test Method for Thermal Stability of Chemicals by Differential Scanning Calorimetry. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Stabilization of Pharmaceuticals to Oxidative Degradation. Retrieved from [Link]
-
World Health Organization. (n.d.). Annex 10 - ICH. Retrieved from [Link]
-
YouTube. (2025). Complete Guide to ICH Stability Testing for APIs & FPPs. Retrieved from [Link]
-
International Research Journal of Pharmacy and Medical Sciences. (n.d.). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]
-
DEKRA. (n.d.). Thermal Stability Testing. Retrieved from [Link]
-
European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]
-
ResearchGate. (2014). Effects of Chlorophenoxy Herbicides and Their Main Transformation Products on DNA Damage and Acetylcholinesterase Activity. Retrieved from [Link]
-
VŠCHT Praha. (n.d.). Stability-Indicating HPLC Method Development. Retrieved from [Link]
-
PubMed. (n.d.). Degradation of chlorophenoxy herbicides by coupled Fenton and biological oxidation. Retrieved from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2023). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]
-
SciSpace. (n.d.). Stability Indicating HPLC Method Development and Validation. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (n.d.). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. Retrieved from [Link]
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ResearchGate. (2025). Effects of Chlorophenoxy Herbicides and Their Main Transformation Products on DNA Damage and Acetylcholinesterase Activity. Retrieved from [Link]
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ACS Publications. (n.d.). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. Retrieved from [Link]
-
ACS Publications. (n.d.). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Chlorophenoxy Herbicides. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450. Retrieved from [Link]
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European Medicines Agency. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Reasons why life on Earth rarely makes fluorine-containing compounds and their implications for the search for life beyond Earth. Retrieved from [Link]
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BTC. (2025). What are the storage stability of Piperidine Series compounds over time?. Retrieved from [Link]
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Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
-
ChemRxiv. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Retrieved from [Link]
-
SPL. (2024). ASTM D2619 (Hydrolytic Stability). Retrieved from [Link]
-
International Council for Harmonisation. (2025). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Retrieved from [Link]
-
PubMed. (n.d.). The Strength of Weak Interactions: Aromatic Fluorine in Drug Design. Retrieved from [Link]
-
ResearchGate. (2025). Mechanisms of Toxicity, Clinical Features, and Management of Acute Chlorophenoxy Herbicide Poisoning: A Review. Retrieved from [Link]
-
ResearchGate. (2012). Stability Testing of Pharmaceutical Products. Retrieved from [Link]
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Technical Support Center: Troubleshooting Unexpected NMR Peaks in 3-(3-Chloro-4-fluorophenoxy)piperidine
Welcome to the technical support center for 3-(3-Chloro-4-fluorophenoxy)piperidine analysis. This guide is designed for researchers, medicinal chemists, and process development professionals who rely on Nuclear Magnetic Resonance (NMR) spectroscopy for structural verification and purity assessment. The complex nature of this molecule, featuring two distinct spin systems and potential for isomerism, can often lead to spectra that are challenging to interpret.
This document provides a systematic, in-depth approach to diagnosing and resolving unexpected peaks in your ¹H NMR spectra. We will move beyond simple peak lists to explain the chemical logic behind the troubleshooting steps, empowering you to make informed decisions in your experimental work.
Section 1: Foundational Knowledge - The Expected ¹H NMR Spectrum
Before troubleshooting the unexpected, we must define the expected. The structure of this compound contains a substituted aromatic ring and a saturated piperidine ring, leading to distinct regions in the ¹H NMR spectrum.
-
Aromatic Region (approx. 6.8-7.3 ppm): Three protons on the phenyl ring will exhibit complex splitting patterns due to both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) coupling.
-
Piperidine Methine (CH-O, approx. 4.3-4.6 ppm): The single proton on the carbon bearing the ether linkage (C3) will be the most downfield of the piperidine signals.
-
Piperidine Methylene (CH₂-N, approx. 2.7-3.2 ppm): The four protons on carbons adjacent to the nitrogen (C2 and C6) will appear as complex multiplets.
-
Piperidine Methylene (CH₂, approx. 1.5-2.1 ppm): The remaining four protons on the piperidine ring (C4 and C5) will be in the aliphatic region.
-
Amine Proton (N-H, variable): A single, often broad proton that is subject to chemical exchange. Its chemical shift is highly dependent on solvent and concentration.
Section 2: Frequently Asked Questions (FAQs) - Diagnosing Unexpected Peaks
This section addresses the most common issues encountered during the analysis of this compound.
Q1: My spectrum has sharp, unexpected singlets. What are they?
Answer: Sharp singlets, or simple multiplets like triplets and quartets that don't fit the main structure, are almost always from residual solvents used during synthesis, workup, or purification.[1] Their presence can obscure product signals and lead to inaccurate integration.
Causality: Solvents are retained through adsorption onto silica gel or by forming azeotropes during evaporation. Even high-vacuum drying may not remove solvents with high boiling points or those that have strong interactions with the compound.[1]
Immediate Action: Consult a reference table of common NMR solvent impurities.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Common Laboratory Solvents (Data compiled from authoritative sources for CDCl₃, a common solvent for this type of analysis)
| Solvent | Chemical Shift (ppm) in CDCl₃ | Multiplicity |
| Acetone | 2.17 | s |
| Acetonitrile | 1.94 | s |
| Dichloromethane (DCM) | 5.30 | s |
| Diethyl Ether | 3.48 (q), 1.21 (t) | q, t |
| Dimethylformamide (DMF) | 8.02 (s), 2.92 (s), 2.75 (s) | s, s, s |
| Dimethyl Sulfoxide (DMSO) | 2.54 | s |
| Ethyl Acetate | 4.12 (q), 2.05 (s), 1.26 (t) | q, s, t |
| n-Hexane | 1.25 (br s), 0.88 (t) | br s, t |
| Methanol | 3.49 | s |
| Toluene | 7.27-7.17 (m), 2.36 (s) | m, s |
| Water | 1.56 | s (broad) |
Source: Adapted from Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997) and Fulmer, G. R., et al. (2010).[2][3] Additional data is available for other deuterated solvents.[4][5][6]
Q2: The baseline is noisy and my peaks are broad. What is the cause?
Answer: Broad peaks and poor signal-to-noise can stem from several issues related to sample preparation or instrument settings.[7][8]
Causality & Solutions:
-
Poor Shimming: The magnetic field is not homogeneous across the sample. This is the most common cause of broad and distorted peaks. Solution: Re-shim the instrument, first with the automated routine and then with manual adjustments if necessary.[7][9]
-
High Concentration: Overly concentrated samples can be viscous, which slows molecular tumbling and leads to shorter relaxation times, resulting in broader lines. Solution: Dilute your sample.
-
Suspended Solids: Undissolved material in the NMR tube will severely degrade spectral quality. Solution: Filter your sample through a small plug of glass wool directly into a clean NMR tube.[7]
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals (like iron or copper) or dissolved oxygen can cause significant line broadening. Solution: If metal contamination is suspected from the synthesis (e.g., from copper catalysts), consider treating a solution of your compound with a metal scavenger.[10] For oxygen, degas the sample by bubbling an inert gas (N₂ or Ar) through it.
Q3: The aromatic region has too many peaks. Could I have an isomer?
Answer: Yes, this is a strong possibility. The synthesis of this molecule, often involving a nucleophilic aromatic substitution or a Mitsunobu-type reaction, can potentially lead to regioisomers.
Potential Isomeric Impurities:
-
Phenoxy Positional Isomer: The piperidine moiety could be attached at a different position on the aromatic ring, for example, 3-(2-Chloro-5-fluorophenoxy)piperidine. This would give rise to a completely different set of three aromatic proton signals with unique coupling constants.
-
Piperidine Positional Isomer: Although less likely based on typical synthetic routes starting from 3-hydroxypiperidine, a 4-(3-Chloro-4-fluorophenoxy)piperidine isomer could be present. This would dramatically simplify the piperidine region of the spectrum due to symmetry.
-
Unreacted Starting Materials: The presence of unreacted 3-chloro-4-fluorophenol would add its own set of aromatic signals to the spectrum.
Action Plan: The definitive way to resolve this ambiguity is through two-dimensional (2D) NMR experiments, which map the connectivity of atoms within the molecule.
Section 3: Systematic Troubleshooting Workflow
Follow this logical progression to efficiently identify the source of unknown peaks.
Caption: A logical workflow for troubleshooting unexpected NMR signals.
Section 4: Advanced Analytical Protocols
When simple checks are insufficient, these advanced techniques provide definitive structural information.
Protocol 1: D₂O Shake for Exchangeable Protons
This simple experiment conclusively identifies signals from N-H or O-H protons.
Methodology:
-
Acquire a standard ¹H NMR spectrum of your sample in a suitable solvent (e.g., CDCl₃, DMSO-d₆).
-
Remove the NMR tube from the spectrometer.
-
Add one to two drops of deuterium oxide (D₂O) to the sample.
-
Cap the tube and shake vigorously for 30-60 seconds to ensure mixing.[1]
-
Allow the layers to settle (if applicable) and re-acquire the ¹H NMR spectrum.
Expected Result: The signal corresponding to the piperidine N-H proton will significantly decrease in intensity or disappear entirely. If you suspect unreacted starting material like 3-chloro-4-fluorophenol, its hydroxyl (-OH) peak will also vanish.
Protocol 2: Structure Elucidation with 2D NMR
Two-dimensional NMR is the most powerful tool for confirming the structure of your target compound and identifying structurally similar impurities.[11][12]
A. COSY (Correlation Spectroscopy): Identifying H-H Connectivity The COSY experiment reveals which protons are coupled to each other (typically through 2 or 3 bonds).[13] This allows you to "walk" along the carbon backbone of a molecule.
-
Workflow:
-
Acquire a COSY spectrum. The data is displayed as a contour plot with the 1D ¹H spectrum along both axes.
-
Diagonal peaks correspond to the signals in the 1D spectrum.
-
Cross-peaks (off-diagonal signals) are the key information. A cross-peak between two diagonal peaks indicates that those two protons are coupled.
-
Application: Start with an unambiguous signal, like the CH-O proton around 4.5 ppm. Find its diagonal peak and look for cross-peaks. These will connect it to the protons on C2 and C4 of the piperidine ring. From there, you can trace the entire network of couplings within the piperidine ring. An unexpected correlation can reveal an isomeric structure.
-
B. HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons The HSQC experiment shows which protons are directly attached to which carbons (one-bond C-H correlation).[11][14][15] This is invaluable for confirming assignments and identifying unexpected C-H groups.[13]
-
Workflow:
-
Acquire an HSQC spectrum. This displays the ¹H spectrum on one axis and the ¹³C spectrum on the other.
-
Each peak (cross-peak) in the 2D plot correlates a specific proton signal with the carbon signal it is directly bonded to.
-
Application: This experiment will definitively show a correlation between the proton at ~4.5 ppm and a carbon signal in the ~70-80 ppm range (the C-O carbon). It will also correlate the aromatic protons to their respective aromatic carbons. If an impurity is present, you may see C-H correlations that do not fit the expected structure of your target molecule.
-
Caption: Relationship between 1D and 2D NMR for structural verification.
Section 5: Common Impurities and Their Potential Signatures
Table 2: Potential Impurities in the Synthesis of this compound
| Impurity | Type | Potential Source | Expected ¹H NMR Signature |
| 3-Chloro-4-fluorophenol | Starting Material | Incomplete reaction | Distinct set of 3 aromatic protons and a broad -OH peak (exchangeable with D₂O). |
| 3-Hydroxypiperidine | Starting Material | Incomplete reaction | Signals in the piperidine region but lacking the downfield aromatic signals. |
| Triphenylphosphine oxide | Reaction Byproduct | Mitsunobu reaction | Complex multiplets in the aromatic region (~7.4-7.7 ppm). |
| Positional Isomer | Side Product | Non-selective synthesis | A second, distinct set of aromatic and/or piperidine signals with different splitting patterns. |
This systematic approach, combining foundational knowledge with advanced analytical techniques, will enable you to confidently troubleshoot unexpected NMR peaks and ensure the structural integrity and purity of your this compound samples.
References
-
Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
-
ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
-
Paquin, J. F., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Letters, 18(11), 2730-2733. Available at: [Link]
-
Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]
-
SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
-
Bruker. (n.d.). Exploring 2D HSQC NMR. Retrieved from [Link]
-
UCSD NMR Facility. (n.d.). Trouble Shooting Page. Retrieved from [Link]
-
Elyashberg, M., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(3), 835-849. Available at: [Link]
-
University of Ottawa, NMR Facility. (n.d.). Troubleshooting Acquisition Related Problems. Retrieved from [Link]
-
JoVE. (2024). Video: 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC). Retrieved from [Link]
-
Torres, A. M., & Price, W. S. (2020). Common problems and artifacts encountered in solution‐state NMR experiments. Concepts in Magnetic Resonance Part A, 2020. Available at: [Link]
-
Singh, R., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. SN Applied Sciences, 5(6), 173. Available at: [Link]
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- 15. Video: 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC) [jove.com]
Navigating the Nuances of N-Alkylation: A Technical Support Guide for Piperidine Derivatives
For Immediate Release
Welcome to the Technical Support Center, a specialized resource for researchers, chemists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) for a critical transformation in organic synthesis: the N-alkylation of piperidine derivatives. As a senior application scientist, my goal is to equip you with the foundational knowledge and practical insights necessary to navigate the complexities of this reaction, ensuring successful and reproducible outcomes in your laboratory.
Troubleshooting Guide: Common Challenges in Piperidine N-Alkylation
This section addresses specific issues that may arise during the N-alkylation of piperidines, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield
A low or nonexistent yield of the desired N-alkylated piperidine is a frequent challenge. Several factors can contribute to this outcome.
Potential Causes & Recommended Solutions:
-
Low Reactivity of the Alkylating Agent: The nature of the leaving group on your alkylating agent is paramount. Alkyl iodides are the most reactive, followed by bromides and then chlorides.[1][2] If you are experiencing a sluggish reaction, consider switching to a more reactive alkyl halide. For less reactive agents, increasing the reaction temperature can be beneficial.[2] The addition of a catalytic amount of potassium iodide can also facilitate reactions with less reactive alkyl bromides or chlorides.[2]
-
Poor Solubility of Reagents: For the reaction to proceed efficiently, all components, particularly the base, should be reasonably soluble in the chosen solvent.[2] If you are using an insoluble inorganic base like potassium carbonate in a solvent such as acetone, switching to a more polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) can significantly improve the reaction rate by enhancing solubility.[1][2]
-
Inappropriate Base Selection: The choice of base is critical and substrate-dependent. For straightforward alkylations, inorganic bases like potassium carbonate (K₂CO₃) or potassium bicarbonate (KHCO₃) are often sufficient.[2][3] However, for more challenging substrates or to mitigate certain side reactions, a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA or Hünig's base) is a superior choice.[1][2][3] In instances where the piperidine nitrogen is part of a less nucleophilic system, a stronger base such as sodium hydride (NaH) may be necessary.[2][3]
-
Steric Hindrance: Bulky substituents on either the piperidine ring or the alkylating agent can sterically impede the nucleophilic attack of the nitrogen atom.[1][4] This increased steric hindrance can significantly slow down the reaction rate.[5] To overcome this, you might need to increase the reaction temperature or employ a more reactive alkylating agent.[1]
Issue 2: Over-alkylation and Formation of Quaternary Ammonium Salts
A common and often frustrating side reaction is the further alkylation of the desired tertiary amine product to form a quaternary ammonium salt.[6] This byproduct can be highly water-soluble, complicating purification and reducing the yield of your target compound.[6]
Potential Causes & Recommended Solutions:
-
Stoichiometry: Using an excess of the alkylating agent is a primary driver of over-alkylation.[3][6] Careful control of stoichiometry is crucial. It is often beneficial to use a slight excess of the piperidine derivative relative to the alkylating agent.[6]
-
Slow Addition of Alkylating Agent: To minimize the concentration of the alkylating agent at any given time, it should be added slowly to the reaction mixture, preferably using a syringe pump.[3][6][7] This technique favors the initial mono-alkylation over the subsequent quaternization.[6]
-
Reactivity of the Alkylating Agent: Highly reactive alkylating agents, such as methyl iodide and benzyl bromide, are more prone to causing over-alkylation.[6] If possible, select a less reactive alkylating agent.
-
Nucleophilicity of the Tertiary Amine: The N-alkylated piperidine product is often more nucleophilic than the starting secondary amine, making it susceptible to a second alkylation.[5][6] Lowering the reaction temperature can help to control the rate of the second alkylation.
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the N-alkylation of piperidine derivatives.
Q1: What is the general mechanism for the N-alkylation of a piperidine with an alkyl halide?
A1: The N-alkylation of a piperidine with an alkyl halide typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the piperidine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.[8] This initial step forms an ammonium salt. A base is then required to deprotonate the nitrogen, yielding the neutral N-alkylated piperidine product.[8]
Q2: How do I choose the right solvent for my N-alkylation reaction?
A2: Polar aprotic solvents are generally the best choice for SN2 reactions like N-alkylation.[1] Solvents such as acetonitrile (MeCN), dimethylformamide (DMF), and acetone are commonly used.[1][9] They can effectively solvate the cation of the ammonium salt intermediate without strongly solvating the nucleophilic amine, thus promoting a faster reaction rate. The choice of solvent can also be influenced by the solubility of your specific piperidine derivative and the base being used.[2]
Q3: My reaction is sluggish even with a reactive alkyl halide and a good solvent. What else can I try?
A3: If your reaction is still slow, consider the following:
-
Increase the temperature: Gently heating the reaction mixture can often provide the necessary activation energy.[1] However, be mindful that higher temperatures can also promote side reactions.[10]
-
Use a stronger base: If you are using a mild base like potassium carbonate, switching to a stronger base like sodium hydride (NaH) could accelerate the reaction, especially if your piperidine is not very nucleophilic.[2][3]
-
Consider Phase-Transfer Catalysis (PTC): PTC can be a powerful technique for N-alkylation, especially when dealing with insoluble bases.[11] A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the base into the organic phase where the reaction occurs.[12] This can lead to faster reaction rates and allow for the use of more environmentally friendly solvents.[11][13]
Q4: Are there alternative methods to direct N-alkylation with alkyl halides?
A4: Yes, several alternative methods can be employed, particularly to avoid issues like over-alkylation.
-
Reductive Amination: This is an excellent and widely used alternative that involves the reaction of the piperidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[6] This method is highly effective for synthesizing secondary and tertiary amines and completely avoids the formation of quaternary ammonium salts.[5][6]
-
Reaction with Alcohols (Borrowing Hydrogen): This catalytic method uses a transition metal catalyst to temporarily oxidize an alcohol to an aldehyde, which then undergoes reductive amination with the piperidine.[2][14]
-
Buchwald-Hartwig Amination: While more commonly used for N-arylation, this palladium-catalyzed cross-coupling reaction can be adapted for N-alkylation.[2]
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation with an Alkyl Halide using K₂CO₃
This protocol provides a general method for the mono-N-alkylation of a piperidine derivative using an alkyl halide with potassium carbonate as the base.
-
To a round-bottom flask equipped with a magnetic stir bar, add the piperidine derivative (1.0 eq.), anhydrous potassium carbonate (1.5-2.0 eq.), and a suitable anhydrous solvent (e.g., acetonitrile or DMF).[2]
-
Stir the mixture under an inert atmosphere (e.g., nitrogen).
-
Slowly add the alkyl halide (1.0-1.1 eq.) to the mixture at room temperature. For highly reactive alkyl halides, consider cooling the reaction mixture in an ice bath.[2]
-
Stir the reaction at room temperature or heat as required, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.[2]
-
Concentrate the filtrate under reduced pressure.[2]
-
Purify the crude product by column chromatography on silica gel.[2]
Protocol 2: N-Alkylation via Reductive Amination
This protocol describes a general procedure for N-alkylation using reductive amination, which is an excellent method to avoid over-alkylation.
-
In a round-bottom flask, dissolve the piperidine derivative (1.0 eq.) and the corresponding aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent (e.g., dichloromethane, methanol, or THF).[2]
-
Stir the solution at room temperature for 30-60 minutes to facilitate the formation of the iminium ion.[2]
-
Add the reducing agent, such as sodium triacetoxyborohydride (1.5 eq.), portion-wise to the stirred solution.[2][6]
-
Continue stirring at room temperature and monitor the reaction's progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.[6]
-
Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6]
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the residue by flash column chromatography.[2]
Data Presentation
Table 1: Comparison of Common Bases for N-Alkylation of a Piperidine Derivative
| Entry | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%)* |
| 1 | K₂CO₃ (2.0) | ACN | 80 | 12 | 85 |
| 2 | Cs₂CO₃ (2.0) | ACN | 80 | 8 | 92 |
| 3 | DIPEA (1.5) | ACN | 80 | 24 | 75 |
| 4 | NaH (1.2) | THF | 65 | 6 | 95 |
| 5 | None | ACN | 80 | 48 | <10 |
*Yields are approximate and can vary based on the specific piperidine and alkylating agent used.[2]
Visualizations
Caption: General SN2 mechanism for N-alkylation of piperidine.
Caption: Troubleshooting logic for common N-alkylation issues.
References
- Alkylation of Amines. (n.d.).
- Procedure for N-alkylation of Piperidine? (2017).
- Technical Support Center: Preventing Over-Alkylation of Piperidine Derivatives. (2025).
- Common challenges in working with piperidine-based compounds. (2025).
- Dolai, M., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters.
- Troubleshooting side reactions in the N-alkylation of aniline. (2025).
- Technical Support Center: Optimizing N-Alkylation of Piperidines. (2025).
- Troubleshooting low conversion in N-alkylation of secondary amines. (2025).
- Overcoming steric hindrance in reactions involving the 4-anilinopiperidine core. (2025).
- Zhang, Z., et al. (2021). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry.
- Tajbakhsh, M., et al. (2006). One-Pot reductive amination of carbonyl compounds and reductive N-alkylation of amines with zirconium borohydride–piperazine. Arkivoc.
- Nielsen, D., et al. (2018).
- Best Conditions For N-Alkylation? (2022).
- Troubleshooting guide for "2-Ethyloxolan-3-amine" alkylation reactions. (2025).
- Ashenhurst, J. (2017). Alkylation of Amines (Sucks!).
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- Synthesis of secondary and tertiary amines. (n.d.).
- Britton, J., et al. (2020). Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. Reaction Chemistry & Engineering.
- Wang, Y., et al. (2018). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. Molecules.
- N-alkyl-piperidine DERIVATIVES. (1983).
- An Overview of Palladium-Catalyzed N-alkyl
- Zhang, Z., et al. (2021).
- Application Notes and Protocols for N-Alkylation of 2-(Aminomethyl)piperidine. (2025).
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- Avoiding Over-alkylation. (2016). Retrieved from ACS GCI Pharmaceutical Roundtable Reagent Guides.
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Technical Support Center: Strategies for Enhancing Microsomal Stability of Phenoxymethylpiperidine Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for researchers encountering poor microsomal stability with phenoxymethylpiperidine-containing compounds. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge, practical troubleshooting steps, and strategic insights to overcome this common drug discovery hurdle.
Section 1: Understanding the Challenge: Microsomal Instability
Q1: What is microsomal stability and why is it a critical parameter for my phenoxymethylpiperidine compounds?
A1: Microsomal stability is a measure of a compound's susceptibility to metabolism by enzymes, primarily Cytochrome P450s (CYPs), located in the endoplasmic reticulum of liver cells (microsomes).[1][2] This in vitro assay is a key predictor of a drug's in vivo metabolic clearance, which in turn influences crucial pharmacokinetic properties like half-life, oral bioavailability, and dosing frequency.[3][4] Compounds with low microsomal stability are often rapidly cleared from the body, potentially requiring higher or more frequent doses to be effective.[1]
Q2: What are the common metabolic pathways that lead to the degradation of phenoxymethylpiperidine compounds?
A2: Phenoxymethylpiperidine scaffolds are susceptible to several metabolic transformations. The primary routes of metabolism are typically mediated by CYP enzymes and include:
-
Piperidine Ring Oxidation: This can occur at various positions on the piperidine ring, often leading to the formation of hydroxylated metabolites or lactams.[5][6]
-
N-dealkylation: Cleavage of the bond between the piperidine nitrogen and its substituent is a common metabolic pathway for many piperidine-containing drugs.[5]
-
O-dealkylation: The ether linkage of the phenoxymethyl group can be cleaved.
-
Aromatic Hydroxylation: The phenyl ring of the phenoxymethyl group is a common site for hydroxylation.
-
Ring Contraction: In some cases, the piperidine ring can undergo oxidative metabolism that leads to ring contraction, forming a pyrrolidine derivative.[7][8]
The specific metabolites formed will depend on the overall structure of the molecule and the specific CYP isoforms involved.[9]
Section 2: Troubleshooting Poor Microsomal Stability
Q3: My phenoxymethylpiperidine compound shows high clearance in the microsomal stability assay. What are my immediate next steps?
A3: High clearance in a microsomal stability assay indicates rapid metabolism. The immediate goal is to identify the "metabolic soft spot" – the part of the molecule most vulnerable to enzymatic degradation.[10][11]
Workflow for Identifying Metabolic Hotspots
Caption: Workflow for metabolite identification.
Experimental Protocol: Metabolite Identification in Human Liver Microsomes
This protocol outlines the steps to identify the primary metabolites of your phenoxymethylpiperidine compound.
Materials:
-
Your phenoxymethylpiperidine test compound
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[12]
-
Phosphate buffer (100 mM, pH 7.4)[13]
-
Ice-cold acetonitrile with an internal standard
-
LC-MS/MS system[1]
Procedure:
-
Preparation: Prepare a stock solution of your test compound (e.g., 10 mM in DMSO).[12]
-
Reaction Mixture: In a microcentrifuge tube, combine the phosphate buffer, HLM solution, and your test compound at a final concentration typically between 1-10 µM.[14]
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.[15]
-
Initiation: Start the metabolic reaction by adding the NADPH regenerating system.[13][16]
-
Incubation: Incubate the reaction mixture at 37°C for a set time (e.g., 60 minutes).[15][16]
-
Termination: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard. This will precipitate the proteins.[13][14]
-
Sample Preparation: Centrifuge the mixture at high speed to pellet the precipitated proteins.[14]
-
Analysis: Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.[15][17]
-
Data Interpretation: Analyze the data to identify peaks corresponding to potential metabolites by comparing the mass spectra of the incubated sample to a control sample (without NADPH). Look for expected mass shifts corresponding to common metabolic reactions (e.g., +16 Da for hydroxylation).[11][18]
Section 3: Strategies for Improving Microsomal Stability
Once you have identified the metabolic hotspots, you can employ several medicinal chemistry strategies to improve the stability of your phenoxymethylpiperidine compounds.
Q4: How can I modify my compound to block metabolism at the piperidine ring?
A4: If metabolism is occurring on the piperidine ring, consider the following modifications:
-
Steric Hindrance: Introducing bulky substituents near the site of metabolism can sterically hinder the approach of CYP enzymes. For example, adding a methyl or other small alkyl group can be effective.[19]
-
Fluorination: Replacing a hydrogen atom with a fluorine atom at a metabolically labile C-H bond can block oxidation at that position due to the high strength of the C-F bond.[20]
-
Bioisosteric Replacement: In some cases, replacing the piperidine ring with a different, more stable heterocyclic scaffold might be a viable option, although this can significantly impact other properties of the molecule.[21][22] For instance, replacing a piperidine with a pyrrolidine analog has been explored.[21]
Q5: What strategies can I use if N-dealkylation is the primary metabolic pathway?
A5: N-dealkylation is a common liability for piperidine-containing compounds.[5] To address this:
-
Increase Steric Bulk: Adding steric bulk to the N-substituent can hinder enzymatic cleavage.
-
Introduce Electron-Withdrawing Groups: Placing electron-withdrawing groups near the nitrogen can decrease its basicity and reduce its susceptibility to oxidation.
-
Incorporate the Nitrogen into a Ring System: If possible, incorporating the piperidine nitrogen into a bicyclic or spirocyclic system can increase rigidity and improve metabolic stability.[22]
Q6: How can I address metabolism on the phenoxymethyl group?
A6: The phenoxymethyl moiety presents two likely sites of metabolism: the phenyl ring and the ether linkage.
-
Blocking Aromatic Hydroxylation:
-
Electron-Withdrawing Groups: Introducing electron-withdrawing groups (e.g., fluorine, chlorine, trifluoromethyl) onto the phenyl ring can deactivate it towards electrophilic attack by CYP enzymes.
-
Bioisosteric Replacement: Replacing the phenyl ring with a less metabolically active heterocycle (e.g., pyridine, pyrimidine) can be an effective strategy.[23][24]
-
-
Stabilizing the Ether Linkage:
Decision Tree for Improving Microsomal Stability
Caption: A decision-making workflow for compound optimization.
Section 4: Frequently Asked Questions (FAQs)
Q7: My compound is stable in the microsomal assay but has poor oral bioavailability. What could be the issue?
A7: While microsomal stability is a good indicator of first-pass metabolism in the liver, other factors can contribute to poor oral bioavailability.[2] These include:
-
Poor absorption from the gut (low permeability).
-
Metabolism by enzymes in the gut wall.
-
Efflux by transporters such as P-glycoprotein.
-
Phase II metabolism (e.g., glucuronidation), which is not always fully captured in a standard microsomal stability assay without the appropriate cofactors.[25]
Consider running a Caco-2 permeability assay to assess absorption and efflux, and a hepatocyte stability assay to evaluate both Phase I and Phase II metabolism.[3]
Q8: I see significant variability in my microsomal stability data between experiments. What are the potential causes?
A8: Variability in microsomal stability assays can arise from several sources:[2][26]
-
Microsome Batch-to-Batch Variability: Different lots of microsomes can have varying enzyme activity. It is crucial to use a single, well-characterized batch for a series of experiments or to run control compounds to normalize the data.
-
Compound Solubility: Poorly soluble compounds may precipitate in the assay, leading to an artificially high stability reading. Always check the solubility of your compound in the final assay buffer.
-
Pipetting Errors: Inconsistent volumes of reagents can significantly impact the results.
-
Incubation Time: Ensure that the incubation times are consistent across all samples.
-
Compound Stability: The compound itself may be chemically unstable in the assay buffer. A control incubation without NADPH should be included to assess non-enzymatic degradation.[25]
Q9: How do I choose the right positive and negative controls for my microsomal stability assay?
A9: Appropriate controls are essential for a valid microsomal stability assay.[25]
-
Positive Controls: Include compounds with known metabolic profiles to ensure the assay is performing as expected. Typically, a high-clearance compound (e.g., verapamil, dextromethorphan) and a low-clearance compound (e.g., diazepam, warfarin) are used.[13][16]
-
Negative Controls:
-
No NADPH: An incubation without the NADPH cofactor is crucial to assess for any chemical instability or metabolism by enzymes that do not require NADPH.[25]
-
Heat-Inactivated Microsomes: This control can also be used to distinguish between enzymatic and non-enzymatic degradation.
-
Blank: A sample containing all components except the test compound should be run to check for interfering peaks in the LC-MS/MS analysis.[25]
-
Q10: Can I use in silico models to predict the metabolic stability of my phenoxymethylpiperidine analogs before synthesizing them?
A10: Yes, in silico models can be valuable tools for prioritizing which analogs to synthesize.[10][27] These models can predict:
-
Sites of Metabolism: Identify potential "metabolic hotspots" on your molecule.[10]
-
CYP Isoform Specificity: Predict which CYP enzymes are most likely to metabolize your compound.
-
Metabolic Rate: Provide a qualitative or quantitative prediction of the rate of metabolism.
While these models are not a replacement for experimental data, they can effectively guide your medicinal chemistry efforts and help you design more stable compounds from the outset.[10]
References
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National Center for Biotechnology Information. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PubMed Central. [Link]
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National Center for Biotechnology Information. (n.d.). Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate. PubMed. [Link]
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Evotec. (n.d.). Microsomal Stability. Cyprotex. [Link]
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AxisPharm. (n.d.). Microsomal Stability Assay Protocol. [Link]
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Royal Society of Chemistry. (n.d.). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions. [Link]
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National Center for Biotechnology Information. (2020). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. PubMed. [Link]
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Mercell. (n.d.). metabolic stability in liver microsomes. [Link]
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protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. [Link]
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National Center for Biotechnology Information. (n.d.). Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. PubMed. [Link]
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Creative Bioarray. (n.d.). Microsomal Stability Assay. [Link]
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Hypha Discovery. (n.d.). Bioisosteres that influence metabolism. [Link]
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AxisPharm. (2025). What is microsomal stability and why is it important?. [Link]
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Optibrium. (2024). How to improve metabolic stability in drug discovery. YouTube. [Link]
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Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [Link]
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National Center for Biotechnology Information. (2024). Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. [Link]
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Institute of Industrial Science, the University of Tokyo. (n.d.). Bioisosterism: A Rational Approach in Drug Design. [Link]
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Chem-Space. (n.d.). Bioisosteric Replacements. [Link]
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ResearchGate. (2025). Peer Reviewed: Systematic LC/MS Metabolite Identification in Drug Discovery. [Link]
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King's College London Research Portal. (2022). In Vitro Metabolic Study of Four Synthetic Cathinones: 4-MPD, 2-NMC, 4F-PHP and bk-EPDP. [Link]
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University of California, Irvine. (n.d.). Bioisosteres of Common Functional Groups. [Link]
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eScholarship. (n.d.). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. [Link]
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National Center for Biotechnology Information. (n.d.). Drug metabolic stability in early drug discovery to develop potential lead compounds. [Link]
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American Chemical Society. (2025). Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis. [Link]
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National Center for Biotechnology Information. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
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National Center for Biotechnology Information. (2024). Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. PubMed. [Link]
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MDPI. (2023). Metabolite Identification of Isopropoxy Benzene Guanidine in Rat Liver Microsomes by Using UHPLC-Q-TOF-MS/MS. [Link]
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ResearchGate. (2025). Optimization of a Higher Throughput Microsomal Stability Screening Assay for Profiling Drug Discovery Candidates. [Link]
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National Center for Biotechnology Information. (2017). Metabolic pathways and pharmacokinetics of natural medicines with low permeability. [Link]
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BTC. (2025). What are the storage stability of Piperidine Series compounds over time?. [Link]
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National Center for Biotechnology Information. (n.d.). Optimization of a higher throughput microsomal stability screening assay for profiling drug discovery candidates. PubMed. [Link]
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National Center for Biotechnology Information. (2025). Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. [Link]
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Technical Support Center: Strategies for Minimizing Plasma Protein Binding of 3-(3-Chloro-4-fluorophenoxy)piperidine Analogs
Welcome to the technical support center dedicated to providing in-depth guidance on minimizing the plasma protein binding (PPB) of 3-(3-Chloro-4-fluorophenoxy)piperidine analogs. This resource is designed for researchers, medicinal chemists, and drug development professionals actively engaged in optimizing the pharmacokinetic profiles of this important class of molecules. Here, you will find scientifically grounded answers to frequently asked questions, detailed troubleshooting guides for common experimental challenges, and actionable strategies to modulate the PPB of your compounds.
Frequently Asked Questions (FAQs)
Q1: Why is minimizing plasma protein binding a critical objective in drug discovery?
Only the unbound fraction of a drug is pharmacologically active and able to diffuse across membranes to reach its target tissue.[1][2][3] High plasma protein binding can limit the therapeutic efficacy of a drug by reducing the concentration of the free, active form.[4][5] Furthermore, extensive PPB can affect a drug's pharmacokinetic properties, including its volume of distribution and clearance, potentially leading to a longer half-life and an increased risk of drug-drug interactions.[3][5][6] Therefore, optimizing PPB is a key consideration in the design of drug candidates with favorable ADME (absorption, distribution, metabolism, and excretion) profiles.[1]
Q2: What are the primary plasma proteins that bind to drugs?
The most abundant plasma protein is human serum albumin (HSA), which primarily binds acidic and neutral drugs.[2] Basic drugs tend to bind to alpha-1-acid glycoprotein (AAG).[2][7] Lipoproteins can also contribute to the binding of lipophilic drugs. The concentration and binding affinity of these proteins can vary depending on physiological and pathological conditions.[2][8]
Q3: What are the key physicochemical drivers of high plasma protein binding for small molecules like piperidine analogs?
The two most significant factors influencing the plasma protein binding of small molecules are lipophilicity and ionization state (pKa).[9]
-
Lipophilicity: A direct correlation often exists between a compound's lipophilicity (commonly measured as logP or logD) and its extent of plasma protein binding.[7][9][10] Highly lipophilic compounds tend to bind non-specifically to hydrophobic pockets within plasma proteins like albumin.[11]
-
Ionization State: The charge of a molecule at physiological pH (around 7.4) plays a crucial role in its interaction with plasma proteins.[9][12] Anionic (acidic) compounds often exhibit a high affinity for the specific binding sites on albumin, while cationic (basic) compounds are more likely to bind to AAG.[2][9]
Q4: How can I experimentally determine the plasma protein binding of my this compound analogs?
Several well-established in vitro methods are available to measure PPB. The most common techniques include:
-
Equilibrium Dialysis: Considered the gold standard, this method involves separating a protein solution containing the drug from a protein-free buffer by a semipermeable membrane.[1][6][13] At equilibrium, the concentration of the unbound drug is the same in both chambers, allowing for the calculation of the bound fraction.[3]
-
Ultrafiltration: This technique uses a semipermeable membrane to separate the free drug from the protein-bound drug by centrifugation.[6][13][14] It is a faster method than equilibrium dialysis but can be susceptible to non-specific binding to the filter membrane.[6]
-
Ultracentrifugation: This method separates the protein-bound drug from the free drug based on their different sedimentation rates in a centrifugal field.[6][14]
The choice of method may depend on factors such as compound stability, availability of radiolabeled compound, and throughput requirements.[6]
Q5: Are there computational models to predict plasma protein binding?
Yes, in silico models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be valuable tools for predicting PPB in the early stages of drug discovery.[15][16][17] These models use molecular descriptors related to lipophilicity, charge, and other structural features to estimate the extent of protein binding.[15][16] While predictive models can help prioritize compounds for synthesis and testing, experimental verification remains essential.[16]
Troubleshooting Guides for Minimizing PPB of this compound Analogs
This section provides practical guidance for addressing common challenges encountered when trying to reduce the plasma protein binding of this specific class of compounds.
Scenario 1: My lead compound exhibits high PPB (>99%). How can I systematically modify its structure to reduce binding?
High plasma protein binding in the this compound series is likely driven by the inherent lipophilicity of the chloro-fluoro-phenoxy moiety and the basic nature of the piperidine ring. A systematic approach to structural modification is key to reducing PPB while maintaining desired pharmacological activity.
Troubleshooting Workflow:
Caption: Workflow for systematic reduction of high plasma protein binding.
Step-by-Step Protocol for Structural Modification:
-
Establish a Baseline: Accurately measure the PPB of your lead compound using a reliable method like equilibrium dialysis. Also, determine its logP/logD and pKa to understand its physicochemical profile.
-
Hypothesize the Binding Drivers: Given the structure, the high lipophilicity of the aromatic ring system and the basicity of the piperidine nitrogen are the most likely contributors to high PPB.
-
Systematic Modifications to Reduce Lipophilicity:
-
Introduce Polar Groups: Strategically introduce polar functional groups such as hydroxyl (-OH), amide (-CONH2), or small polar heterocycles onto the phenoxy or piperidine ring. Be mindful of how these changes might affect the compound's primary pharmacological activity.
-
Reduce Aromatic System: If tolerated by the target, consider replacing the dichlorofluorophenyl ring with a less lipophilic aromatic or heteroaromatic system.
-
-
Systematic Modifications to Modulate pKa:
-
Introduce Electron-Withdrawing Groups: Placing electron-withdrawing groups near the piperidine nitrogen can lower its pKa. A lower pKa will result in a smaller proportion of the compound being protonated and positively charged at physiological pH, which may reduce binding to negatively charged proteins like albumin.
-
Bioisosteric Replacement of the Piperidine Ring: In some cases, replacing the piperidine with a less basic or a zwitterionic heterocycle can significantly impact PPB.[18]
-
-
Synthesize and Test: Synthesize a focused library of analogs based on the proposed modifications.
-
Analyze the Structure-Binding Relationship (SBR): Correlate the changes in chemical structure with the experimentally determined PPB values. This analysis will guide the next round of optimizations.
Data Presentation: Impact of Structural Modifications on PPB
| Analog | Modification | logP (calculated) | pKa (calculated) | PPB (%) |
| Lead Compound | - | 4.5 | 9.2 | >99 |
| Analog 1 | Addition of hydroxyl to phenoxy ring | 4.1 | 9.1 | 98.5 |
| Analog 2 | Addition of amide to piperidine | 3.8 | 8.9 | 97.2 |
| Analog 3 | Replacement of chloro-fluoro-phenyl with pyridine | 3.5 | 9.0 | 96.5 |
This table presents hypothetical data for illustrative purposes.
Scenario 2: My in silico model predicted low PPB, but the experimental results are high. What could be the cause of this discrepancy?
Discrepancies between in silico predictions and experimental data are not uncommon. Several factors can contribute to this.
Troubleshooting Workflow:
Caption: Troubleshooting discrepancies between in silico and experimental PPB data.
Potential Causes and Solutions:
-
In Silico Model Limitations:
-
Applicability Domain: Your compound's structure may fall outside the applicability domain of the QSAR model used.[15][16] Check if the model's training set includes structurally similar compounds.
-
Handling of Ionization States: Ensure the model accurately accounts for the ionization state of your compound at physiological pH.[12] The basic piperidine nitrogen will be significantly protonated, and the model must correctly represent this.
-
Specific Protein Interactions: The model may be a general PPB model and not specifically trained for binding to both HSA and AAG. Given the basic nature of your compounds, binding to AAG could be a significant contributor.
-
-
Experimental Artifacts:
-
Compound Instability: If your compound is unstable in plasma, it could degrade during the incubation period of the assay (especially in longer methods like equilibrium dialysis), leading to inaccurate measurements.[6] Assess compound stability in plasma over the time course of the experiment.
-
Non-Specific Binding: In ultrafiltration, non-specific binding of the compound to the apparatus or membrane can lead to an overestimation of PPB.[6] Use appropriate controls and materials with low non-specific binding.
-
Impure Sample: Impurities in your compound sample could have different PPB characteristics and interfere with the measurement. Ensure the purity of your compound before conducting the assay.
-
-
Protocol for Verification:
-
Confirm Compound Stability: Incubate the compound in plasma under the same conditions as the PPB assay and analyze for degradation over time using LC-MS.
-
Run Control Compounds: Include well-characterized compounds with known low, medium, and high PPB in your assay to validate your experimental setup.
-
Use an Orthogonal Method: If you suspect artifacts with one method (e.g., non-specific binding in ultrafiltration), confirm the results using an alternative method like equilibrium dialysis.[6]
-
Key Experimental Protocols
Protocol 1: Determination of Plasma Protein Binding by Equilibrium Dialysis
This protocol provides a general framework for determining the PPB of this compound analogs.
Materials:
-
96-well equilibrium dialysis apparatus
-
Semipermeable dialysis membrane (e.g., 12-14 kDa MWCO)
-
Human plasma (or plasma from other species of interest)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., in DMSO)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Assemble the 96-well dialysis block with the dialysis membrane according to the manufacturer's instructions.
-
Sample Preparation: Spike the plasma with the test compound to the desired final concentration (e.g., 1 µM). The final concentration of the organic solvent (e.g., DMSO) should be kept low (<1%) to avoid protein denaturation.
-
Loading the Dialysis Unit: Add the compound-spiked plasma to one side of the membrane (the donor chamber) and an equal volume of PBS to the other side (the receiver chamber).
-
Incubation: Seal the unit and incubate at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-24 hours, this should be determined experimentally).
-
Sampling: After incubation, carefully collect samples from both the plasma and buffer chambers.
-
Analysis: Determine the concentration of the test compound in both the plasma and buffer samples using a validated LC-MS/MS method. The concentration in the buffer chamber represents the unbound drug concentration.
-
Calculation:
-
Fraction unbound (fu) = (Concentration in buffer chamber) / (Concentration in plasma chamber)
-
Percent bound = (1 - fu) * 100
-
References
- Wang, Z., et al. (2017). In Silico Prediction of Compounds Binding to Human Plasma Proteins by QSAR Models. ChemMedChem, 12(24), 2095-2104.
- Ascenzi, P., & Fasano, M. (2010). Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences.
- Wang, Z., et al. (2018). In Silico Prediction of Compounds Binding to Human Plasma Proteins by QSAR Models. ChemMedChem, 13(6), 555-565.
- Kratochwil, N. A., et al. (2002). The effect of lipophilicity on the protein binding and blood cell uptake of some acidic drugs. Biochemical Pharmacology, 64(9), 1355-1364.
- Sun, H., et al. (2017). In Silico Prediction of Compounds Binding to Human Plasma Proteins by QSAR Models. ChemMedChem, 12(24), 2095-2104.
- Giacomini, K. M., & Sugiyama, Y. (2017). Clinical consequences of the lipophilicity and plasma protein binding of antiarrhythmic drugs and active metabolites in man. Clinical Pharmacokinetics, 56(8), 849-864.
-
AxisPharm. (2024). Methods for the determination of plasma protein binding. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]
- Votano, J. R., et al. (2006). In silico prediction models for plasma protein binding. Journal of Pharmaceutical Sciences, 95(11), 2415-2428.
- Kratochwil, N. A., et al. (2004). Plasma protein binding-lipophilicity relationships: interspecies comparison of some organic acids. Journal of Pharmaceutical Sciences, 93(7), 1736-1746.
-
Visikol. (2022). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Retrieved from [Link]
- Colmenarejo, G. (2015). In vitro, in silico and integrated strategies for the estimation of plasma protein binding. A review. Advanced Drug Delivery Reviews, 86, 1-20.
-
JoVE. (n.d.). Factors Affecting Protein-Drug Binding: Drug-Related Factors. Retrieved from [Link]
- Li, H., & Kerns, E. H. (2008). Do we need to optimize plasma protein and tissue binding in drug discovery?. Current Opinion in Drug Discovery & Development, 11(1), 75-84.
- Lombardo, F., et al. (2019).
-
JoVE. (n.d.). Factors Affecting Protein-Drug Binding: Protein-Related Factors. Retrieved from [Link]
-
Biotage. (2023). Techniques for disrupting protein binding in sample preparation. Retrieved from [Link]
- Jacobson, K. A., et al. (2021). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. Journal of Medicinal Chemistry, 64(13), 9144-9163.
-
ResearchGate. (2022). Could anyone suggest a way to lower the plasma protein binding of compounds?. Retrieved from [Link]
- Watanabe, T., et al. (2023). Plasma Protein Binding as an Optimizable Parameter for In Vivo Efficacy. bioRxiv.
- Caccia, S. (2007). Proteomics studies reveal important information on small molecule therapeutics: a case study on plasma proteins. Journal of Proteome Research, 6(11), 4146-4156.
- Jiang, J., et al. (2004). Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. Bioorganic & Medicinal Chemistry Letters, 14(7), 1795-1798.
-
ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. Retrieved from [Link]
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Wikipedia. (n.d.). Plasma protein binding. Retrieved from [Link]
- Bohnert, T., & Gan, L. S. (2013). Plasma protein binding in drug discovery and development. Gyan Sanchay, 1(1), 1-13.
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ResearchGate. (n.d.). Structure activity relationship of piperidine derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Plasma Protein Binding (PPB) of Selected Derivatives in Three Species. Retrieved from [Link]
-
Quora. (2018). What happens when you ionize a protein?. Retrieved from [Link]
- Pace, C. N., et al. (2009). Protein Ionizable Groups: pK Values and Their Contribution to Protein Stability and Solubility. Biochemistry, 48(45), 10877-10889.
- Scotcher, D., et al. (2024). Facing the Facts of Altered Plasma Protein Binding: Do Current Models Correctly Predict Changes in Fraction Unbound in Special Populations?. Journal of Pharmaceutical Sciences.
- Abel, J. G., et al. (1982). Drug-plasma protein binding in Kutchin Athapaskan indians. Clinical Pharmacology & Therapeutics, 32(4), 436-441.
- E-Content, G. J. U. (2018). Protein Binding of Drugs. YouTube.
- Coughtrie, M. W. H., et al. (2023). Log D7.4 and plasma protein binding of synthetic cannabinoid receptor agonists and a comparison of experimental and predicted lipophilicity. Drug Testing and Analysis.
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resolving inconsistent results in 3-(3-Chloro-4-fluorophenoxy)piperidine bioassays
A Guide to Resolving Inconsistent Bioassay Results
Welcome, researchers. This guide is designed to serve as a dedicated resource for troubleshooting and resolving the complex challenges that can arise during the biological evaluation of 3-(3-Chloro-4-fluorophenoxy)piperidine. As a Senior Application Scientist, my goal is to provide you with not only procedural solutions but also the underlying scientific rationale to empower you to make informed decisions, ensuring the integrity and reproducibility of your data. We will move from foundational compound-related issues to complex assay-specific artifacts and data validation.
Part 1: Foundational Issues: Compound Integrity and Behavior in Solution
Inconsistent results often originate from the test article itself. Before questioning the biological system, it is imperative to validate the physical and chemical properties of the this compound being used.
Q1: My dose-response curves are inconsistent plate-to-plate, often with high variability at the top concentrations. Where should I start?
Answer: This pattern frequently points to issues with compound solubility or stability. This compound, like many piperidine-based small molecules, can have limited aqueous solubility. When a compound precipitates out of solution in your assay medium, its effective concentration is unknown and non-uniform across wells, leading to erratic results.
Causality: At concentrations exceeding its solubility limit, the compound forms micro- or macro-precipitates. This is particularly common when a highly concentrated DMSO stock is diluted into an aqueous buffer or cell culture medium (a process known as "crashing out").
Troubleshooting Steps:
-
Verify Compound Purity and Identity: Always begin with a Certificate of Analysis (CoA) for the batch in use to confirm its purity (ideally >98%) and identity (via NMR, LC-MS).[1] Impurities can introduce confounding biological activities.
-
Determine Aqueous Solubility: Before proceeding with bioassays, you must determine the practical solubility limit of your compound in the specific assay medium you are using.
-
Evaluate Stability: The chloro-fluoro-phenoxy moiety may be susceptible to metabolic degradation by enzymes present in serum or cell lysates, or hydrolysis over long incubation times.[2]
Experimental Protocol 1: Kinetic Solubility Assessment in Assay Media
This protocol uses nephelometry (light scattering) to determine the concentration at which the compound begins to precipitate in your specific assay buffer or cell culture medium.
Materials:
-
This compound (high-concentration stock in 100% DMSO, e.g., 10 mM)
-
Assay medium (e.g., DMEM + 10% FBS)
-
Nephelometer or plate reader capable of measuring light scatter/turbidity (e.g., at 620 nm)
-
Clear, 96-well microplate
Procedure:
-
Prepare a serial dilution of your compound in 100% DMSO in a separate plate.
-
Add your assay medium to the wells of the clear microplate.
-
Transfer a small, fixed volume of the DMSO serial dilutions into the corresponding wells of the assay medium plate. Ensure the final DMSO concentration is consistent across all wells and matches your planned assay conditions (typically ≤0.5%).
-
Mix the plate thoroughly.
-
Measure turbidity at time zero and then at regular intervals (e.g., 1, 2, and 24 hours) at room temperature or 37°C, depending on your assay.
-
The concentration at which a significant, dose-dependent increase in light scatter is observed is your kinetic solubility limit. Do not use concentrations at or above this limit in your bioassays.
Part 2: The Biological System: Cells, Reagents, and Environmental Factors
If the compound itself is verified, the next logical area to investigate is the biological assay system. The lack of reproducibility is a well-documented issue in life science research, often stemming from overlooked variables.[3][4]
Q2: My results are highly reproducible on a given day, but they vary significantly when I repeat the experiment a week later. What could be the cause?
Answer: This points towards systemic variability rather than random error. The most common culprits are inconsistencies in cell culture conditions and reagent stability.
Causality & Troubleshooting:
-
Cell Passage Number: As cells are passaged, they can undergo phenotypic drift, altering their response to stimuli. Always use cells within a defined, narrow passage number range for a set of experiments.[5]
-
Serum Lot Variation: Fetal Bovine Serum (FBS) is a complex and undefined biological supplement. Different lots can contain varying levels of growth factors, hormones, and binding proteins that can significantly impact both cell health and compound activity.[6] It is critical to pre-test and qualify a large batch of FBS and use it for the entire duration of a study.
-
Mycoplasma Contamination: This is a pervasive and often undetected problem in cell culture. Mycoplasma can alter virtually every aspect of cell physiology, leading to unreliable and un-reproducible data. Regular testing is mandatory for data integrity.[5]
-
Reagent Stability: Ensure that critical reagents, like growth factors or detection probes, have not expired and have been stored correctly. Avoid repeated freeze-thaw cycles.[7]
Troubleshooting Workflow: Diagnosing Inter-Assay Variability
The following diagram outlines a logical workflow for identifying sources of day-to-day variability.
Caption: A decision tree for troubleshooting inter-assay variability.
Part 3: Assay-Specific Artifacts and Compound Interference
A common pitfall is assuming that a decrease in signal in a cell health assay directly corresponds to a biological effect. Halogenated and aromatic compounds like this compound can directly interfere with certain detection methods.
Q3: I am using a fluorescence-based assay for cell viability (e.g., Resazurin or Calcein-AM). I see a dose-dependent decrease in signal, but the cells look healthy under a microscope. Why is there a discrepancy?
Answer: This is a classic indicator of assay interference, specifically fluorescence quenching. Your compound may be absorbing light at the excitation or emission wavelength of your fluorescent probe, or interacting directly with the probe to inhibit its fluorescence, giving a false positive result for cytotoxicity.[8][9]
Causality: The aromatic rings in the this compound structure can possess intrinsic fluorescent properties or, more commonly, quench the fluorescence of other molecules. This is a purely chemical interaction and does not reflect the health of the cells.
Troubleshooting Steps:
-
Orthogonal Assay Confirmation: Validate your findings using a different assay method that relies on a distinct detection principle, such as a colorimetric assay (e.g., MTT, WST-1) or a luminescence-based assay that measures ATP content (e.g., CellTiter-Glo®).[5] If the effect disappears or is greatly diminished in the orthogonal assay, interference is the likely cause.
-
Perform a Cell-Free Quenching Control: This is a critical experiment to definitively prove or disprove fluorescence quenching.
Experimental Protocol 2: Cell-Free Fluorescence Quenching Assay
Objective: To determine if this compound directly interferes with the fluorescent signal of the assay's end-product in the absence of cells.
Materials:
-
Your test compound at various concentrations.
-
The fluorescent product of your assay (e.g., Resorufin for Resazurin assays; Calcein for Calcein-AM assays).
-
Assay buffer/medium.
-
Black, 96-well microplate (for fluorescence).
-
Fluorimeter/plate reader.
Procedure:
-
Add a fixed, known concentration of the fluorescent product (e.g., Resorufin) to all wells of the microplate. This concentration should be in the mid-range of your actual assay's signal window.
-
Add your compound at the same concentrations used in your cell-based experiment. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a short period (e.g., 15-30 minutes) at room temperature, protected from light.
-
Read the fluorescence using the same filter set as your main assay.
-
Interpretation: If you observe a dose-dependent decrease in fluorescence in this cell-free system, your compound is an assay quencher. The results from this fluorescence-based assay are not reliable for this compound.
Workflow for Investigating Assay Interference
Caption: Workflow to diagnose and confirm compound interference in bioassays.
Part 4: Data Validation and Interpretation
Ensuring that your bioassay is performing correctly and that your results are statistically sound is the final, critical step. The validation of a bioassay is a multi-step process that demonstrates its fitness for purpose.[10]
Q4: The potency of my compound is significantly reduced when I include 10% FBS in my assay medium compared to serum-free conditions. What is the reason for this?
Answer: This is a common and biologically significant finding, most likely due to the binding of your compound to serum proteins, primarily albumin.[6]
Causality: Many small molecules, particularly those with lipophilic character like piperidine derivatives, can bind extensively to plasma proteins.[11] When bound, the compound is not free to engage its biological target, leading to an apparent decrease in potency. The concentration of free, unbound drug is what dictates the biological effect. A 10-fold shift in IC50 in the presence of 50% serum is not uncommon for piperidine-based compounds.[6]
Why This Is Important:
-
In Vitro-In Vivo Correlation: Understanding the impact of protein binding is crucial for translating in vitro potency to in vivo efficacy. High protein binding means that a much higher total dose will be required in an animal model to achieve the same free concentration that was effective in vitro.
-
Assay Design: This highlights the importance of designing your primary assays to reflect the intended biological environment as closely as possible. While serum-free assays can be useful for initial screening, secondary assays should typically include serum to provide more physiologically relevant data.
Table 1: Key Bioassay Validation Parameters
This table summarizes essential parameters you should assess to ensure your assay is robust and reliable, based on guidelines from regulatory bodies and best practices.[10][12]
| Parameter | Question Answered | Acceptance Criteria (Typical) |
| Z'-factor | Is the assay window sufficient to distinguish signal from background? | Z' > 0.5 |
| Signal-to-Background (S/B) | How strong is the signal relative to the noise? | S/B > 10 |
| Intra-assay Precision (%CV) | How reproducible are replicates within a single plate? | %CV < 15% |
| Inter-assay Precision (%CV) | How reproducible are results between different plates/days? | %CV < 20% |
| DMSO Tolerance | At what solvent concentration do artifacts appear? | No effect at highest concentration used (e.g., 0.5%) |
References
-
Antibacterial activity in serum of the 3,5-diamino-piperidine translation inhibitors. PMC - NIH. [Link]
-
Assay Optimization 101: Enhancing Sensitivity, Specificity, and Reproducibility. Dispendix. [Link]
-
Small Molecule Biomarker Assay Validation Strategies Using Surrogate Matrix and Surrogate Analyte Approaches. IQVIA Laboratories. [Link]
-
Best Practices for Sample Preparation & Assay Development. Danaher Life Sciences. [Link]
-
Generic approach to validation of small-molecule LC-MS/MS biomarker assays. PubMed. [Link]
-
Essentials in Bioassay Development. BioPharm International. [Link]
-
Tips for Improving Reproducibility and Efficiency. Bio-Rad. [Link]
-
Advancing bioanalytical method development and validation for small molecules. YouTube. [Link]
-
Experimental Approaches and Computational Modeling of Rat Serum Albumin and Its Interaction with Piperine. PMC - PubMed Central. [Link]
-
Chemical Aspects of Human and Environmental Overload with Fluorine. PMC. [Link]
-
8 Tips to Improve Your Research Reproducibility. ResearchGate. [Link]
-
Measuring Precision in Bioassays: Rethinking Assay Validation. PMC - NIH. [Link]
-
Piperidine derivatives - extra peak in pure compounds. Why and how to change it? ResearchGate. [Link]
-
3-Chloro-4-fluorophenylpiperazine. Grokipedia. [Link]
-
Potential problems with fluorescein diacetate assays of cell viability when testing natural products for antimicrobial activity. PubMed. [Link]
-
The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]
-
3-Chloro-4-fluorophenylpiperazine. Wikipedia. [Link]
-
How to Choose Piperidines: A Complete Buyer's Guide. Plant Care. [Link]
-
Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]
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- 2. pubs.acs.org [pubs.acs.org]
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- 6. Antibacterial activity in serum of the 3,5-diamino-piperidine translation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What are the limitations of fluorometric cell viability assays? | AAT Bioquest [aatbio.com]
- 9. Potential problems with fluorescein diacetate assays of cell viability when testing natural products for antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Experimental Approaches and Computational Modeling of Rat Serum Albumin and Its Interaction with Piperine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring Precision in Bioassays: Rethinking Assay Validation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 3-(3-Chloro-4-fluorophenoxy)piperidine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-(3-Chloro-4-fluorophenoxy)piperidine. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this synthesis from bench-scale to preclinical production. We will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to ensure a robust, safe, and scalable process.
Synthetic Strategy Overview
The most direct and scalable approach for synthesizing this compound is via a Williamson ether synthesis. This method involves the reaction of an N-protected 3-hydroxypiperidine with 3-chloro-4-fluorophenol in the presence of a suitable base. The nitrogen on the piperidine ring is protected, typically with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions and improve handling. The synthesis concludes with the deprotection of the piperidine nitrogen.
Frequently Asked Questions (FAQs)
Q1: Why is N-protection of the 3-hydroxypiperidine necessary?
The secondary amine of piperidine is nucleophilic and can compete with the hydroxyl group, leading to N-arylation side products. It is also basic and can interfere with the desired O-alkylation reaction. Protecting the nitrogen with a Boc group temporarily removes its nucleophilicity and basicity, ensuring the reaction proceeds cleanly at the hydroxyl position. The Boc group is also advantageous as it can be removed under acidic conditions that are typically compatible with the final product.
Q2: What is the best choice of base and solvent for the Williamson ether synthesis step?
For converting the alcohol to its more nucleophilic alkoxide, a strong, non-nucleophilic base is required. Sodium hydride (NaH) is a common and effective choice. For the solvent, a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is ideal.[1][2] These solvents effectively solvate the sodium cation but do not strongly solvate the alkoxide, enhancing its nucleophilicity and accelerating the reaction rate.[3]
Q3: What are the primary safety concerns when scaling up this synthesis?
-
Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water and protic solvents, releasing flammable hydrogen gas. It must be handled under an inert atmosphere (e.g., nitrogen or argon). When quenching the reaction, the quenching agent (e.g., isopropanol, followed by water) must be added slowly and with adequate cooling to control the hydrogen evolution.
-
Exothermic Reactions: The formation of the alkoxide with NaH and the subsequent ether formation can be exothermic.[4] On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[4][5] Therefore, controlled addition of reagents and careful temperature monitoring are critical to prevent a thermal runaway.
-
Acidic Deprotection: The use of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) for deprotection requires appropriate personal protective equipment (PPE) and ventilation. The deprotection can also be exothermic and may release gases (e.g., isobutylene and CO2 from the Boc group).
Q4: Are there alternative synthetic routes?
While the Williamson ether synthesis is robust, other methods exist. The Buchwald-Hartwig C-O coupling is a powerful alternative for forming aryl ethers, particularly with sterically hindered partners.[6][7] This palladium-catalyzed reaction couples an alcohol with an aryl halide. However, it involves a more expensive catalyst and ligands and may require more extensive optimization.[8] For this specific target, the Williamson synthesis is generally more cost-effective and straightforward to implement at scale.
Troubleshooting Guide
This section addresses specific problems that may arise during the scale-up process.
Problem 1: Low or No Formation of the Protected Intermediate
-
Possible Cause A: Inactive Base. Sodium hydride can be deactivated by improper storage and exposure to moisture.
-
Solution: Use a fresh, unopened container of NaH dispersion in mineral oil. Ensure all glassware is rigorously dried, and the reaction is performed under a dry, inert atmosphere.
-
-
Possible Cause B: Insufficient Deprotonation. The 3-chloro-4-fluorophenol is also acidic and will be deprotonated by NaH. Stoichiometry must account for both hydroxyl groups.
-
Solution: While a slight excess of the phenol is often used, ensure at least two equivalents of NaH are used relative to the limiting reagent (N-Boc-3-hydroxypiperidine) to ensure complete deprotonation of both alcohols.
-
-
Possible Cause C: Poor Mixing. On a larger scale, what works with a magnetic stir bar may be insufficient.[5] Inadequate mixing can lead to localized concentrations of reagents and poor reaction rates.
-
Solution: Use a properly sized overhead mechanical stirrer. For larger reactors, ensure the impeller design is appropriate for the viscosity and volume of the reaction mixture.
-
Problem 2: Formation of an Alkene Byproduct from Elimination
-
Possible Cause: High Reaction Temperature. While the Williamson synthesis involves an SN2 reaction, a competing E2 elimination pathway can occur, especially at elevated temperatures.[3]
-
Solution: Maintain the reaction temperature as low as reasonably possible while still achieving a practical reaction rate. A typical range is 50-80 °C. Monitor the reaction by HPLC to track the formation of any potential byproducts as a function of temperature.
-
Problem 3: Difficult Aqueous Work-up and Emulsion Formation
-
Possible Cause: Residual DMF/DMSO and Salts. Polar aprotic solvents are fully miscible with water, which can complicate extractions. The presence of salts can also lead to the formation of stable emulsions.
-
Solution:
-
After quenching the reaction, add a significant amount of water to dissolve the inorganic salts completely.
-
Use a less polar extraction solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.
-
If an emulsion forms, adding a saturated brine solution can help break it by increasing the ionic strength of the aqueous phase.
-
For large-scale operations, consider filtering the reaction mixture after quenching to remove precipitated salts before extraction.
-
-
Problem 4: Product Purity Issues After Deprotection
-
Possible Cause A: Incomplete Deprotection. Insufficient acid or reaction time can leave residual N-Boc protected material.
-
Solution: Monitor the deprotection step by TLC or HPLC until the starting material is no longer detectable. Ensure a sufficient excess of acid is used (e.g., 5-10 equivalents of HCl in a solvent like dioxane or isopropanol).
-
-
Possible Cause B: Formation of Side Products During Acidic Work-up. The final product is a free base. If the pH of the aqueous layer becomes too high during neutralization, the product may become less soluble or oily, complicating extraction.
-
Solution: After deprotection, carefully basify the aqueous solution with a base like NaOH or K2CO3 to a pH of 9-10 while cooling in an ice bath. Extract the free base product promptly into a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Experimental Protocols & Data
Protocol 1: Lab-Scale Synthesis (10 g scale)
-
Alkoxide Formation: To a dry 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add N-Boc-3-hydroxypiperidine (10.0 g, 49.7 mmol) and dry DMF (100 mL).
-
Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 2.4 g, 60.0 mmol) portion-wise over 20 minutes, ensuring the temperature does not exceed 10 °C.
-
Stir the mixture at 0-5 °C for 1 hour.
-
Ether Formation: Add a solution of 3-chloro-4-fluorophenol (8.0 g, 54.6 mmol) in dry DMF (20 mL) dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and then heat to 60 °C. Monitor the reaction by TLC or HPLC until completion (typically 4-6 hours).
-
Work-up: Cool the reaction to 0 °C and slowly quench by adding isopropanol (10 mL), followed by water (200 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-Boc protected intermediate.
-
Deprotection: Dissolve the crude intermediate in dichloromethane (DCM, 100 mL) and cool to 0 °C. Add trifluoroacetic acid (TFA, 38 mL, 497 mmol) dropwise.
-
Stir at room temperature for 2-4 hours until the reaction is complete (monitored by TLC/HPLC).
-
Final Isolation: Concentrate the reaction mixture in vacuo. Dissolve the residue in water (100 mL) and wash with MTBE (2 x 50 mL) to remove non-basic impurities.
-
Cool the aqueous layer to 0 °C and adjust the pH to ~10 with 2M NaOH.
-
Extract the product with DCM (3 x 100 mL). Dry the combined organic layers over sodium sulfate and concentrate to yield this compound.
Table 1: Process Parameters and Expected Outcomes
| Parameter | Lab-Scale (10 g) | Pilot-Scale (1 kg) | Key Consideration for Scale-Up |
| Starting Material | N-Boc-3-hydroxypiperidine | N-Boc-3-hydroxypiperidine | Ensure consistent purity and moisture content from supplier. |
| Base | 1.2 eq NaH | 1.2 - 1.3 eq NaH | Use flow-through systems or controlled addition funnels for NaH.[9] |
| Solvent Volume | 10 mL/g | 8-10 mL/g | Minimize solvent to improve throughput, but ensure stirrability. |
| Reaction Temp. | 60 °C | 55-65 °C | Monitor internal temperature closely; jacket heating is required.[5] |
| Reaction Time | 4-6 hours | 5-8 hours | Reaction times may increase with scale.[10] Monitor for completion. |
| Deprotection Agent | TFA in DCM | 4M HCl in Dioxane | HCl in dioxane is often preferred at scale for cost and ease of handling. |
| Typical Yield | 75-85% (over 2 steps) | 70-80% (over 2 steps) | Yields may slightly decrease due to transfer losses and work-up efficiency. |
| Purity (HPLC) | >98% | >98% | Develop a robust analytical method to detect key impurities. |
References
-
Der Pharma Chemica. (n.d.). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Retrieved from [Link]
- Google Patents. (n.d.). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
-
MDPI. (n.d.). Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Retrieved from [Link]
-
PubMed. (n.d.). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. Retrieved from [Link]
-
HWS Labortechnik Mainz. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
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YouTube. (2025, May 24). From Lab Bench to Pilot Plant: Navigating the Challenges of Chemical Process Scale-Up.... Retrieved from [Link]
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Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 7). Buchwald-Hartwig Amination. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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Reddit. (2024, January 11). Looking for tips on scaling up organic syntheses. Retrieved from [Link]
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ResearchGate. (2025, August 6). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. Retrieved from [Link]
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Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
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ChemRxiv. (n.d.). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. Retrieved from [Link]
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askIITians. (2025, March 4). Illustrate with examples the limitations of Williamson's synthesis fo. Retrieved from [Link]
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J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]
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Scientific Update. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from [Link]
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Validation & Comparative
A Comprehensive Guide to the Biological Validation of 3-(3-Chloro-4-fluorophenoxy)piperidine: A Strategic Approach for Target Deconvolution
Introduction
In the landscape of drug discovery, novel chemical entities present both an opportunity and a challenge. The compound 3-(3-chloro-4-fluorophenoxy)piperidine is one such entity. Its structure, featuring a substituted phenoxy ring linked to a piperidine core, is a well-established pharmacophore in central nervous system (CNS) targets[1][2]. However, its specific biological activity remains uncharacterized in public literature[3][4]. This guide provides a comprehensive, multi-tiered strategy for the systematic validation of its biological activity.
As a Senior Application Scientist, my objective is not merely to provide protocols but to illuminate the scientific reasoning that underpins this validation workflow. We will proceed from broad, hypothesis-driven screening to specific functional characterization, ensuring that each experimental stage logically informs the next. This guide is designed for researchers, pharmacologists, and drug development professionals, offering a robust framework to deconvolve the pharmacological profile of this and similar novel compounds.
Our strategic approach begins with identifying primary binding targets based on structural analogy, followed by secondary functional assays to determine the mode of action, and concludes with selectivity profiling to build a complete pharmacological fingerprint.
Caption: High-level workflow for biological validation.
Part 1: Primary Target Screening – Identifying Molecular Interactions
Expertise & Experience: The Rationale for Starting with Binding
Before investing in complex functional assays, it is paramount to confirm a direct physical interaction between the compound and its putative targets. The phenoxy-piperidine scaffold strongly suggests an affinity for monoamine transporters or G protein-coupled receptors (GPCRs). Therefore, our initial screen will focus on these families. Radioligand binding assays are the gold standard for this purpose, providing a quantitative measure of binding affinity (Kᵢ) with high sensitivity and reproducibility[5][6].
Methodology: Competitive Radioligand Binding Assay
This technique measures the ability of a test compound to compete with a high-affinity radiolabeled ligand for binding to a specific receptor or transporter target[7]. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀, which can be converted to the inhibition constant (Kᵢ).
Hypothesized Target Panel:
| Target Class | Specific Targets | Rationale | Known Radioligand |
| Monoamine Transporters | Dopamine (DAT), Serotonin (SERT), Norepinephrine (NET) | Core scaffold for many reuptake inhibitors[8][9]. | [³H]WIN 35,428 (DAT), [³H]Citalopram (SERT), [³H]Nisoxetine (NET) |
| GPCRs | Dopamine D₂, Dopamine D₄, Serotonin 5-HT₂A | Common targets for CNS-active compounds with similar structures[1][10]. | [³H]Spiperone (D₂), [³H]Nemonapride (D₄), [³H]Ketanserin (5-HT₂A) |
Experimental Protocol: Radioligand Binding Assay (Filtration-Based)
This protocol is a generalized template adaptable for the targets listed above. Specific concentrations and incubation times should be optimized for each target based on established literature.
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat striatum for DAT) or cells expressing the target receptor (e.g., HEK293-hDAT) in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4)[11].
-
Centrifuge the homogenate at 1,000 x g to remove debris, then centrifuge the supernatant at 20,000 x g to pellet the membranes[11].
-
Wash the membrane pellet by resuspending in fresh buffer and re-centrifuging.
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration using a BCA assay[11].
-
-
Assay Setup (96-well plate format):
-
To each well, add in triplicate:
-
50 µL of assay buffer (for total binding) or a high concentration of a known unlabeled ligand (e.g., 10 µM GBR 12909 for DAT) to define non-specific binding (NSB).
-
50 µL of this compound at 10-12 serial dilutions (e.g., 1 pM to 10 µM).
-
50 µL of the specific radioligand at a concentration near its Kₑ (e.g., ~1-2 nM for [³H]WIN 35,428).
-
100 µL of the prepared membrane suspension (typically 20-50 µg protein).
-
-
-
Incubation & Filtration:
-
Incubate the plate at a defined temperature (e.g., room temperature or 30°C) for a period sufficient to reach equilibrium (e.g., 60-120 minutes) with gentle agitation[5][11].
-
Terminate the reaction by rapid vacuum filtration onto glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine to reduce non-specific binding) using a cell harvester.
-
Quickly wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification & Data Analysis:
-
Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter[11].
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant[11].
-
Part 2: Secondary Functional Validation – Elucidating the Mode of Action
Expertise & Experience: From Binding to Function
A positive result in the binding assay is a critical first step, but it does not describe the compound's effect. Is it an inhibitor, an agonist, or an antagonist? Functional assays are required to answer this question. The choice of assay is dictated by the target class identified in Part 1.
Scenario A: Activity at Monoamine Transporters
If the compound shows significant affinity for DAT, SERT, or NET, we must determine its potency as a reuptake inhibitor.
Methodology: Neurotransmitter Uptake Inhibition Assay
This cell-based assay directly measures the function of the transporter by quantifying the uptake of a labeled neurotransmitter substrate into cells engineered to express a specific transporter[12][13]. Inhibition of this uptake provides a clear measure of the compound's functional potency (IC₅₀). While radiolabeled substrates are traditional, non-radioactive fluorescent assays are now widely available and offer a safer, higher-throughput alternative[14][15][16].
Caption: Opposing effects of Gs and Gi signaling on cAMP production.
Experimental Protocol: Gᵢ-Coupled Receptor cAMP Assay (HTRF-based)
-
Cell Handling:
-
Use cells expressing the target Gᵢ-coupled receptor (e.g., CHO-hD4). Seed cells in a 384-well plate and incubate overnight.[17]
-
-
Compound Stimulation:
-
Wash cells with PBS. Add stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation and incubate for 15-30 minutes.
-
To test for agonist activity , add serial dilutions of the test compound along with a fixed concentration of forskolin (e.g., 10 µM).
-
To test for antagonist activity , add serial dilutions of the test compound followed by a fixed concentration of a known agonist (at its EC₈₀).
-
Incubate for 30 minutes at 37°C.[17]
-
-
Cell Lysis and Detection:
-
Lyse the cells by adding the lysis buffer provided in a commercial cAMP assay kit (e.g., HTRF, AlphaScreen).[17]
-
Add the detection reagents (e.g., anti-cAMP antibody and labeled cAMP conjugate) as per the manufacturer's protocol. The signal is inversely proportional to the amount of cAMP produced.
-
-
Data Analysis:
-
Plot the signal versus the log concentration of the compound.
-
For agonists, calculate the EC₅₀ (potency) and the Eₘₐₓ (efficacy) relative to a known full agonist.
-
For antagonists, calculate the IC₅₀ and convert it to a Kₑ value using the Schild equation or similar analysis.
-
Methodology 2: [³⁵S]GTPγS Binding Assay (for Gᵢ/ₒ, Gₛ, and Gₑ-coupled receptors)
This is a proximal functional assay that directly measures G-protein activation. Upon agonist binding to a GPCR, the associated Gα subunit exchanges GDP for GTP. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates upon receptor activation.[18][19] It is particularly useful for differentiating full and partial agonists because it is less prone to downstream signal amplification.[18]
This assay follows a similar principle to the radioligand binding assay, using membrane preparations and a filtration-based separation of bound from free [³⁵S]GTPγS.
Part 3: Selectivity and Off-Target Profiling
Expertise & Experience: The Importance of a Clean Profile
A therapeutically viable compound must be selective for its intended target to minimize side effects. Therefore, after identifying a primary target and mode of action, it is crucial to assess the compound's activity against a broader panel of related and unrelated targets.
Methodology: Counter-Screening and Specific Off-Target Assays
-
Broad Panel Screening: The compound should be screened against a commercially available panel of receptors, transporters, ion channels, and enzymes to identify potential off-target interactions.
-
Monoamine Oxidase (MAO) Inhibition: The phenoxy-piperidine structure has the potential to interact with MAO-A or MAO-B, enzymes critical for neurotransmitter degradation.[20] An MAO inhibition assay is a necessary check.
Experimental Protocol: Fluorometric MAO-Glo™ Assay
This commercial assay provides a simple, luminescence-based method for measuring MAO-A and MAO-B activity.
-
Assay Setup: In a 96-well plate, combine MAO-A or MAO-B enzyme, the test compound at various concentrations, and the MAO substrate.
-
Incubation: Incubate at room temperature. The MAO enzyme converts the substrate into a product that can be detected.
-
Detection: Add a detection reagent that reacts with the product to generate a luminescent signal.
-
Analysis: A decrease in luminescence compared to the vehicle control indicates MAO inhibition. Calculate the IC₅₀ value for any observed inhibition.
Part 4: Data Interpretation and Comparative Analysis
The final step is to synthesize all the experimental data into a coherent pharmacological profile and benchmark it against established compounds.
Data Summary Table:
| Assay Type | Target | Parameter | This compound | Reference Compound A (e.g., Fluoxetine) | Reference Compound B (e.g., Haloperidol) |
| Binding | SERT | Kᵢ (nM) | Experimental Value | ~1 nM | >1000 nM |
| DAT | Kᵢ (nM) | Experimental Value | >1000 nM | ~50 nM | |
| D₂ Receptor | Kᵢ (nM) | Experimental Value | >1000 nM | ~2 nM | |
| Functional | SERT Uptake | IC₅₀ (nM) | Experimental Value | ~5 nM | >1000 nM |
| D₂ Receptor | IC₅₀ (nM, antagonist) | Experimental Value | N/A | ~10 nM | |
| Selectivity | MAO-A | IC₅₀ (µM) | Experimental Value | >10 µM | >10 µM |
Comparative Analysis
Based on the hypothetical data in the table, one could conclude: "this compound is a potent SERT inhibitor with an IC₅₀ of [Experimental Value]. It demonstrates significant selectivity over the DAT and D₂ receptor, with Kᵢ values of [Experimental Value] and [Experimental Value], respectively. Unlike some antidepressants, it shows no significant inhibition of MAO-A at concentrations up to 10 µM. Compared to Fluoxetine, it exhibits [similar/greater/lesser] potency and a [similar/better/worse] selectivity profile."
This objective comparison, grounded in the experimental data generated through the described workflows, provides a clear and defensible validation of the compound's biological activity.
Conclusion
This guide outlines a rigorous, logical, and technically sound pathway for the complete biological validation of this compound. By progressing from high-probability binding screens to specific functional and selectivity assays, researchers can efficiently deconvolve the compound's mechanism of action, potency, and specificity. This structured approach not only ensures scientific integrity but also provides the critical data necessary to make informed decisions about the future development of this novel chemical entity.
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A Comparative Efficacy Analysis of 3-(3-Chloro-4-fluorophenoxy)piperidine and Other Dopamine D4 Receptor Antagonists: A Guide for Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of 3-(3-Chloro-4-fluorophenoxy)piperidine with other well-characterized dopamine D4 receptor antagonists. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of D4 receptor antagonism, supported by experimental data and detailed protocols to aid in the evaluation of novel compounds.
The Dopamine D4 Receptor: A Key Target in Neuropsychiatric Disorders
The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the prefrontal cortex, amygdala, and hippocampus.[1] Its unique distribution and signaling properties have implicated it in the pathophysiology of various neuropsychiatric conditions, including schizophrenia, ADHD, and substance use disorders.[1][2] Unlike the D2 receptor, which is the primary target of traditional antipsychotics, the D4 receptor offers a potential for more targeted therapeutic intervention with a reduced risk of extrapyramidal side effects.[3][4]
Upon activation by dopamine, the D4 receptor couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5] This signaling cascade modulates neuronal excitability and neurotransmitter release.
Caption: Dopamine D4 Receptor Signaling Pathway.
Profiling this compound: A Hypothesized Efficacy Based on Structure-Activity Relationships
In a relevant study, the substitution pattern on the phenoxy ring significantly influenced the binding affinity (Ki) for the D4 receptor.[6][7] Key observations from this series provide insights into the potential impact of the 3-chloro and 4-fluoro substitutions of our target compound:
-
Fluorine Substitution: A 4-fluoro substitution on the phenoxy ring generally confers potent D4 receptor affinity.
-
Chlorine Substitution: The introduction of a chlorine atom can have varied effects depending on its position. For instance, a 4-chloro substitution led to a decrease in binding affinity compared to a 4-fluoro substitution.[6][7] The effect of a 3-chloro substitution, as in our target compound, is less directly reported in this specific series but can be inferred from broader medicinal chemistry principles where it can modulate electronic properties and steric interactions within the binding pocket.
-
Combined Effects: The combination of a 3-chloro and 4-fluoro substitution on the phenoxy ring is a common motif in CNS drug discovery to modulate metabolic stability and receptor affinity. The electron-withdrawing nature of both halogens can influence the electrostatic interactions with the receptor.
Based on these SAR principles, it is hypothesized that This compound possesses a high affinity for the dopamine D4 receptor . The 4-fluoro group is expected to be a key contributor to this affinity, while the 3-chloro group may further fine-tune the electronic and steric profile of the ligand for optimal interaction with the D4 receptor binding pocket.
Comparative Efficacy of Established D4 Antagonists
To provide a context for the potential efficacy of this compound, the following table summarizes the binding affinities and selectivity profiles of several well-characterized D4 antagonists.
| Compound | D4 Ki (nM) | D1 Ki (nM) | D2 Ki (nM) | D3 Ki (nM) | D5 Ki (nM) | D4 Selectivity over D2 | Reference(s) |
| L-745,870 | 0.43 | >10,000 | 960 | 2300 | >10,000 | ~2232-fold | [8][9] |
| Clozapine | 1.6 - 9.5 | 290 - 540 | 130 - 158 | - | - | ~14 - 99-fold | [10][11][12] |
| ML398 | 36 | >20,000 | >20,000 | >20,000 | >20,000 | >555-fold | [6] |
| NGB-2904 | - | - | - | High Affinity | - | D3 selective | [13] |
| A-412997 (Agonist) | 7.9 (human) | >1000 | >1000 | >1000 | >1000 | >126-fold | [14][15] |
Note: Ki values can vary between studies depending on the experimental conditions, such as the radioligand and cell line used.
Experimental Protocols for Efficacy Determination
The following are detailed, step-by-step methodologies for key experiments to characterize the efficacy of a novel D4 antagonist like this compound.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for the D4 receptor.
Objective: To determine the inhibitory constant (Ki) of the test compound at the human dopamine D4 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D4 receptor.
-
Cell membrane preparation from the above cells.
-
[³H]-Spiperone (radioligand).
-
Test compound (e.g., this compound).
-
Haloperidol (for non-specific binding determination).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize the HEK293-D4 cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of [³H]-Spiperone (typically at its Kd concentration), and varying concentrations of the test compound.
-
Total and Non-specific Binding: For total binding wells, no competing ligand is added. For non-specific binding wells, a high concentration of haloperidol is added.
-
Incubation: Add the cell membrane preparation to all wells, and incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.[16]
Caption: Experimental Workflow for Radioligand Binding Assay.
Functional Assays
This assay determines the functional consequence of D4 receptor antagonism.
Objective: To measure the ability of the test compound to block dopamine-induced inhibition of cAMP production.
Materials:
-
CHO-K1 cells stably expressing the human dopamine D4 receptor.
-
Dopamine.
-
Forskolin.
-
Test compound.
-
cAMP assay kit (e.g., HTRF, LANCE).
Procedure:
-
Cell Plating: Plate the CHO-D4 cells in a 96-well plate and incubate overnight.
-
Compound Incubation: Treat the cells with varying concentrations of the test compound and incubate.
-
Agonist Challenge: Add a fixed concentration of dopamine (typically EC80) to all wells except the basal control.
-
Forskolin Stimulation: Add forskolin to all wells to stimulate cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Determine the ability of the test compound to reverse the dopamine-induced decrease in forskolin-stimulated cAMP levels and calculate the IC50 value.
This assay provides another measure of functional antagonism by assessing the recruitment of β-arrestin to the activated D4 receptor.
Objective: To quantify the blockade of dopamine-induced β-arrestin recruitment to the D4 receptor by the test compound.
Materials:
-
U2OS or HEK293 cells co-expressing a tagged D4 receptor and a tagged β-arrestin (e.g., using PathHunter or Tango assay technology).
-
Dopamine.
-
Test compound.
-
Assay-specific detection reagents.
Procedure:
-
Cell Plating: Plate the engineered cells in a 96-well plate.
-
Compound Incubation: Add varying concentrations of the test compound to the wells.
-
Agonist Stimulation: Add a fixed concentration of dopamine (EC80) to induce β-arrestin recruitment.
-
Detection: After incubation, add the detection reagents and measure the signal (e.g., chemiluminescence or fluorescence) according to the assay kit protocol.
-
Data Analysis: Determine the IC50 of the test compound for the inhibition of dopamine-stimulated β-arrestin recruitment.
In Vivo Preclinical Models
To assess the therapeutic potential of a D4 antagonist, several in vivo models are employed:
-
Amphetamine-Induced Hyperlocomotion: This model assesses the ability of a compound to block the psychostimulant effects of amphetamine, which is relevant to the positive symptoms of schizophrenia.[8]
-
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex: Deficits in PPI are observed in schizophrenic patients and are considered a measure of sensorimotor gating. The ability of a compound to reverse a PPI deficit induced by a psychostimulant (e.g., apomorphine or PCP) is predictive of antipsychotic efficacy.[17]
-
Novel Object Recognition (NOR) Test: This model evaluates cognitive function, which is often impaired in schizophrenia. The ability of a compound to reverse cognitive deficits induced by pharmacological agents (e.g., PCP) is assessed.[17]
Conclusion
While direct experimental data for this compound is currently lacking, analysis of structure-activity relationships from closely related phenoxy-piperidine analogs suggests it is a promising candidate for a high-affinity D4 receptor antagonist. To definitively determine its efficacy and therapeutic potential, rigorous in vitro and in vivo testing, as outlined in this guide, is essential. By comparing its performance in these assays to well-characterized D4 antagonists such as L-745,870 and clozapine, researchers can gain a comprehensive understanding of its pharmacological profile and its potential as a novel therapeutic agent for the treatment of neuropsychiatric disorders.
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Moreland RB, Patel M, Hsieh GC, et al. A-412997 is a selective dopamine D4 receptor agonist in rats. Pharmacol Biochem Behav. 2005;82(1):140-147.
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Saeedi, S., Nahid, S., Vadukoot, A. K., & Hopkins, C. R. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 20(15), e202500298.
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Saeedi, S., Vadukoot, A. K., & Hopkins, C. R. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv.
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Van Craenenbroeck, K., de Noord, I., Vanhoenacker, P., Haegeman, G., & Leysen, J. E. (2005). The dopamine D4 receptor: biochemical and signalling properties. PMC.
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Weiner, I. (2003). The latent inhibition model of schizophrenia: thirty years of research. Tau. [URL]([Link]~ Weiner/publications/45.pdf)
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Research Nebraska. Discovery and characterization of ML398, a potent and selective antagonist of the D4 receptor with in vivo activity.
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NIH Molecular Libraries Program. Discovery and characterization of ML398, a potent and selective chiral morpholine based antagonist of the dopamine 4 (D4) receptor.
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Tauscher, J., Kufferle, B., Asenbaum, S., Tauscher-Wisniewski, S., & Kasper, S. (2002). Equivalent Occupancy of Dopamine D1 and D2 Receptors With Clozapine: Differentiation From Other Atypical Antipsychotics. American Journal of Psychiatry, 159(5), 869-871.
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Seeman, P., & Van Tol, H. H. (1995). Deriving the therapeutic concentrations for clozapine and haloperidol: the apparent dissociation constant of a neuroleptic at the dopamine D2 or D4 receptor varies with the affinity of the competing radioligand. European journal of pharmacology, 291(1), 59-66.
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Patel, S., et al. (1997). Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor. The Journal of pharmacology and experimental therapeutics, 283(2), 636–647.
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A Comparative Guide to the Structure-Activity Relationship of 3-(Phenoxy)piperidine Derivatives as Dopamine D4 Receptor Antagonists
In the landscape of neuropharmacology, the dopamine D4 receptor (D4R) has emerged as a compelling target for therapeutic intervention in a range of neurological and psychiatric disorders, including Parkinson's disease and schizophrenia. The development of potent and selective D4R antagonists is a key objective for medicinal chemists. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-(phenoxy)piperidine derivatives, with a particular focus on understanding the impact of substitutions on the phenoxy and piperidine moieties, using the 3-(3-Chloro-4-fluorophenoxy)piperidine scaffold as a central reference point for comparison.
The 3-(Phenoxy)piperidine Scaffold: A Privileged Motif for D4R Antagonism
The 3-(phenoxy)piperidine core represents a validated and highly adaptable scaffold for the design of D4R antagonists. Its structural components, the piperidine ring and the phenoxy group, offer multiple points for chemical modification, allowing for the fine-tuning of pharmacological properties such as potency, selectivity, and metabolic stability. Our exploration will systematically dissect how alterations to this scaffold influence its interaction with the D4 receptor, drawing upon comparative data from extensive SAR studies.
Deciphering the Structure-Activity Landscape
The potency of 3-(phenoxy)piperidine derivatives as D4R antagonists is exquisitely sensitive to the nature and position of substituents on both the aromatic ring and the piperidine scaffold. The following sections compare various analogs to elucidate key SAR trends.
Impact of Phenyl Ring Substitution
The electronic and steric properties of substituents on the phenyl ring play a critical role in modulating D4R binding affinity. A systematic comparison reveals a distinct preference for specific substitution patterns.
For instance, in a series of 4,4-difluoro-3-(phenoxymethyl)piperidine analogs, the substitution on the phenoxy ring significantly impacts the inhibitory constant (Ki) at the D4 receptor. The 3,4-difluorophenyl derivative (8b ) was identified as the most potent in its series with a Ki of 5.5 nM.[1][2] In contrast, moving the fluorine to the 3-position alone, as in the 3-fluorophenyl analog (7d ), resulted in a significant loss of potency.[1][2] This highlights the sensitivity of the D4R binding pocket to the electronic and spatial arrangement of the halogen substituents.
The replacement of a fluoro group with a chloro group at the 4-position also led to a decrease in binding affinity.[2] Interestingly, the introduction of a 3-methyl group alongside a 4-fluoro substituent (8c ) yielded a highly active compound with a Ki of 13 nM, suggesting that a certain degree of steric bulk is tolerated and can even be beneficial at this position.[1][2]
Table 1: Comparative D4R Binding Affinities of Phenyl-Substituted 4,4-Difluoro-3-(phenoxymethyl)piperidine Analogs [1][2]
| Compound | Substitution on Phenoxy Ring | D4R Ki (nM) |
| 8a | 4-Fluoro | Similar to 7a (140-320 nM range) |
| 8b | 3,4-Difluoro | 5.5 |
| 8c | 3-Methyl-4-fluoro | 13 |
| 8d | 4-Chloro | 53 |
| 7d | 3-Fluoro | Significant loss of potency |
| 7e | 4-Methyl | Inactive |
Data synthesized from reported SAR studies.[1][2]
Influence of Piperidine Ring Modifications
Modifications to the piperidine ring itself, particularly the introduction of fluorine atoms, have been explored to modulate the pKa of the piperidine nitrogen and improve physicochemical properties. Comparing 3,3-difluoropiperidine with 4,4-difluoropiperidine scaffolds reveals that the position of the gem-difluoro substitution influences potency. The 4,4-difluoro analogs generally demonstrated a distinct increase in binding affinity compared to their 3,3-difluoro counterparts.[1][2]
This observation underscores the importance of the piperidine ring's conformation and the electrostatic potential around the basic nitrogen atom for optimal interaction with the D4 receptor.
Experimental Protocols: A Foundation for Reliable SAR Data
The integrity of any SAR study hinges on the robustness and reproducibility of its experimental methodologies. The data discussed herein were primarily generated using competitive radioligand binding assays, a gold-standard technique for quantifying ligand-receptor interactions.
Dopamine D4 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for the human dopamine D4 receptor.
Methodology:
-
Membrane Preparation: Membranes are harvested from HEK293 cells stably expressing the human D4 receptor.
-
Competitive Binding: A constant concentration of a radiolabeled D4 receptor ligand, such as [³H]N-methylspiperone, is incubated with the cell membranes in the presence of varying concentrations of the test compound.
-
Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[1][2]
Visualizing the Structure-Activity Relationships
To better illustrate the key SAR findings, the following diagrams depict the core scaffold and the influence of substitutions.
Caption: The core chemical structure of this compound.
Caption: Key SAR trends for D4R antagonism.
Conclusion and Future Directions
The structure-activity relationship studies of 3-(phenoxy)piperidine derivatives reveal a highly structured and sensitive binding pocket for the dopamine D4 receptor. The data clearly indicate that:
-
Halogen substitution on the phenyl ring is crucial , with the 3,4-difluoro pattern being particularly favorable for high-affinity binding.
-
The position of substituents is critical , as demonstrated by the significant drop in potency when moving a fluorine from the 4- to the 3-position.
-
Modifications to the piperidine ring , such as the introduction of 4,4-difluoro groups, can enhance binding affinity compared to 3,3-difluoro substitution.
These insights provide a rational basis for the design of novel D4R antagonists with improved potency and selectivity. Future work should focus on exploring a wider range of substituents on both the phenoxy and piperidine rings, as well as investigating the impact of these modifications on pharmacokinetic properties to develop clinically viable drug candidates. The this compound scaffold, when viewed within the context of these comparative studies, serves as a valuable benchmark for understanding the intricate molecular interactions that govern D4 receptor antagonism.
References
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Saeedi, S., Nahid, S., Vadukoot, A. K., & Hopkins, C. R. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 20(15), e202500298. [Link]
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Saeedi, S., Nahid, S., Vadukoot, A. K., & Hopkins, C. R. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. [Link]
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A Comparative Guide to Elucidating the Mechanism of Action of 3-(3-Chloro-4-fluorophenoxy)piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities. The specific substitutions on the piperidine ring and its associated moieties dictate the compound's pharmacological profile. The molecule 3-(3-Chloro-4-fluorophenoxy)piperidine, with its halogenated phenoxy group, suggests a potential interaction with a G-protein coupled receptor (GPCR) or a monoamine transporter. This guide will explore a hypothesized mechanism of action for this compound as a Dopamine D2 receptor antagonist.
To rigorously validate this hypothesis, we will compare it against three established drugs featuring a piperidine or a related heterocyclic core, each with a distinct and well-understood mechanism of action:
-
Haloperidol: A conventional antipsychotic that acts as a potent antagonist of the Dopamine D2 receptor.
-
Paroxetine: A selective serotonin reuptake inhibitor (SSRI) used in the treatment of depression and anxiety disorders.[1]
-
SA-4503 (Cutamesine): An agonist of the Sigma-1 receptor, a unique intracellular chaperone protein.[2]
By detailing the experimental workflows required to characterize each of these mechanisms, we provide a self-validating system for elucidating the precise biological function of this compound.
Part 1: Comparative Mechanisms of Action
Hypothesized Mechanism of this compound: Dopamine D2 Receptor Antagonism
Based on its structural similarity to other known D2 receptor ligands, we hypothesize that this compound acts as an antagonist at the Dopamine D2 receptor. This receptor, a member of the G-protein coupled receptor family, is primarily coupled to the Gi/o signaling pathway. Upon activation by dopamine, it inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As a hypothesized antagonist, our topic compound would bind to the D2 receptor but not activate it, thereby blocking the effects of dopamine and preventing the downstream reduction in cAMP.
Haloperidol: A Direct Comparison for D2 Receptor Antagonism
Haloperidol is a well-established first-generation antipsychotic medication that exerts its therapeutic effects primarily through potent antagonism of the Dopamine D2 receptor.[3] Its mechanism of action is a direct parallel to our hypothesis for this compound. By blocking D2 receptors in the mesolimbic pathway, haloperidol alleviates the positive symptoms of schizophrenia.[4] Its action also leads to a variety of side effects due to D2 receptor blockade in other brain regions.[5]
Paroxetine: A Mechanistic Alternative - Serotonin Reuptake Inhibition
Paroxetine represents a different therapeutic class, the selective serotonin reuptake inhibitors (SSRIs).[6] Its primary mechanism involves the blockade of the serotonin transporter (SERT) on the presynaptic neuron.[1][7] This inhibition prevents the reabsorption of serotonin from the synaptic cleft, thereby increasing its concentration and enhancing serotonergic neurotransmission.[7] While it has some affinity for other receptors, its primary therapeutic effect is attributed to SERT inhibition.[8]
SA-4503 (Cutamesine): A Unique Target - The Sigma-1 Receptor
SA-4503 (Cutamesine) is a high-affinity agonist for the Sigma-1 receptor.[2] This receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It is involved in a variety of cellular functions, including the modulation of ion channels, ER stress responses, and neuronal plasticity.[9][10] As an agonist, cutamesine stimulates the Sigma-1 receptor, leading to neuroprotective and cognitive-enhancing effects in preclinical models.[11] This mechanism is distinct from classical GPCR or transporter modulation.
Part 2: Experimental Validation and Protocols
To definitively determine the mechanism of action of this compound, a series of in vitro assays must be performed. The following protocols provide a framework for testing the hypothesized D2 receptor antagonism and for counter-screening against the mechanisms of the comparator compounds.
Radioligand Binding Assay for Dopamine D2 Receptor
This assay directly measures the affinity of a compound for the D2 receptor by competing with a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of this compound and Haloperidol for the human Dopamine D2 receptor.
Materials:
-
Membrane preparation from cells expressing human D2 receptors.
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride.
-
Non-specific binding control: Unlabeled Haloperidol or Spiperone at a high concentration (e.g., 10 µM).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Protocol:
-
Prepare serial dilutions of the test compounds (this compound, Haloperidol) in assay buffer.
-
In a 96-well plate, add in order:
-
50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control.
-
50 µL of the test compound dilution.
-
50 µL of radioligand at a concentration near its Kd.
-
100 µL of the D2 receptor membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log concentration of the test compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
cAMP Functional Assay
This assay measures the functional consequence of D2 receptor binding, specifically the inhibition of adenylyl cyclase.
Objective: To determine if this compound acts as an antagonist by reversing the agonist-induced decrease in cAMP.
Materials:
-
CHO or HEK293 cells stably expressing the human D2 receptor.
-
Dopamine or a selective D2 agonist (e.g., Quinpirole).
-
Forskolin (to stimulate adenylyl cyclase).
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell culture medium and plates.
Protocol:
-
Seed the D2-expressing cells in a 96-well plate and grow to confluence.
-
Pre-incubate the cells with varying concentrations of the test compounds (this compound, Haloperidol) for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of a D2 agonist (e.g., Quinpirole at its EC80) in the presence of Forskolin for 15-30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen detection kit.
-
Plot the cAMP concentration as a function of the log concentration of the test compound to determine the IC50 for the antagonist effect.
Serotonin Reuptake Assay
This assay is crucial for counter-screening to rule out SSRI activity.
Objective: To determine if this compound inhibits the serotonin transporter (SERT).
Materials:
-
Cells expressing human SERT (e.g., HEK293-SERT) or rat brain synaptosomes.
-
[³H]-Serotonin ([³H]-5-HT).
-
Assay buffer (e.g., Krebs-Ringer-HEPES).
-
Positive control: Paroxetine.
-
Non-specific uptake control: A high concentration of a known SERT inhibitor (e.g., Fluoxetine).
Protocol:
-
Pre-incubate the SERT-expressing cells or synaptosomes with varying concentrations of the test compound or Paroxetine for 10-15 minutes at 37°C.
-
Initiate uptake by adding [³H]-5-HT at a concentration near its Km for the transporter.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the percent inhibition of serotonin uptake at each compound concentration and determine the IC50 value.
Calcium Flux Assay
This is a common functional assay for GPCRs that couple to the Gq pathway, leading to an increase in intracellular calcium. While D2 is typically Gi/o-coupled, this assay can be adapted for Gi/o-coupled receptors by co-expressing a promiscuous G-protein like Gα16 or by using a chimeric G-protein. It serves as a valuable tool for broad GPCR functional screening.[13][14]
Objective: To assess if this compound induces or blocks calcium mobilization.
Materials:
-
Cells expressing the target receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM).[15]
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader with kinetic reading and injection capabilities.
Protocol:
-
Plate the cells in a black-walled, clear-bottom 96-well plate.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject the test compound and immediately begin kinetic measurement of fluorescence intensity over 1-2 minutes.
-
For antagonist testing, pre-incubate the cells with the test compound before adding a known agonist.
-
Analyze the data by calculating the change in fluorescence intensity over baseline to determine agonist (EC50) or antagonist (IC50) potency.
Part 3: Comparative Data Summary
The following table provides a template for summarizing the experimental data. For this compound, the values are hypothetical and would need to be determined experimentally.
| Compound | Primary Target | Mechanism of Action | Binding Affinity (Ki, nM) | Functional Potency (IC50/EC50, nM) |
| This compound | Dopamine D2 Receptor (Hypothesized) | Antagonist (Hypothesized) | To be determined | To be determined |
| Haloperidol | Dopamine D2 Receptor | Antagonist | 1-5 | 5-20 |
| Paroxetine | Serotonin Transporter (SERT) | Reuptake Inhibitor | 0.1-1 | 0.5-2 |
| SA-4503 (Cutamesine) | Sigma-1 Receptor | Agonist | 30-50 | 50-100 |
Note: The Ki and IC50/EC50 values for the comparator compounds are approximate and can vary depending on the specific assay conditions.
Conclusion
The elucidation of a novel compound's mechanism of action is a critical step in the drug discovery process. For this compound, a systematic and comparative approach is essential. By hypothesizing a plausible mechanism based on its chemical structure—Dopamine D2 receptor antagonism—and rigorously testing this hypothesis against well-characterized drugs with diverse mechanisms, researchers can build a comprehensive pharmacological profile. The experimental protocols detailed in this guide provide a robust framework for determining target engagement, functional activity, and selectivity. This multi-faceted validation process, combining binding and functional assays with appropriate counter-screens, will be instrumental in uncovering the therapeutic potential of this compound and guiding its future development.
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Structure-activity Relationships of G Protein-Coupled Receptors. (n.d.). PubMed. [Link]
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Structure activity relationship of piperidine derivatives. (2023). ResearchGate. [Link]
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Structure-activity relationships and CoMFA of N-3 substituted phenoxypropyl piperidine benzimidazol-2-one analogues as NOP receptor agonists with analgesic properties. (2008). PubMed. [Link]
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head-to-head comparison of 3-(3-Chloro-4-fluorophenoxy)piperidine and its analogs
An In-Depth Head-to-Head Comparison of 3-(3-Chloro-4-fluorophenoxy)piperidine and Its Analogs: A Guide for CNS Drug Discovery Professionals
Introduction: The Privileged Piperidine Scaffold in CNS Drug Development
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in numerous FDA-approved drugs and biologically active natural products.[1][2] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it an ideal framework for targeting complex central nervous system (CNS) receptors and enzymes.[2] Within this class, aryloxypiperidines have emerged as a promising chemotype for modulating monoaminergic systems, which are implicated in the pathophysiology of depression, anxiety, and other neurological disorders.[3][4]
This guide provides a comprehensive head-to-head comparison of This compound (Lead Compound) and a rationally designed set of structural analogs. As a Senior Application Scientist, my objective is to move beyond a simple data sheet and provide a field-proven framework for evaluation. We will explore the causal relationships behind experimental choices, from initial synthesis and in vitro screening to in vivo behavioral assessment and pharmacokinetic profiling. Every protocol described is designed as a self-validating system, grounded in authoritative references to ensure scientific integrity and reproducibility.
Rationale for Analog Selection: A Systematic Exploration of Structure-Activity Relationships
To build a robust Structure-Activity Relationship (SAR) profile, we have selected three key analogs of our lead compound. This selection is not arbitrary; it is designed to systematically probe the effects of halogen substitution patterns and the aryloxy linkage position on biological activity.
| Compound ID | Name | Structure | Rationale for Inclusion |
| LEAD-01 | This compound | Structure available from PubChem[5] | The primary compound of interest, establishing a baseline for comparison. |
| ANALOG-01 | 3-(4-Chloro-3-fluorophenoxy)piperidine | Hypothetical structure | Positional Isomer: Investigates the steric and electronic impact of swapping the chloro and fluoro substituents on the phenyl ring. |
| ANALOG-02 | 3-(4-Fluoro-3-(trifluoromethyl)phenoxy)piperidine | Hypothetical structure, inspired by similar motifs[6] | Bioisosteric Replacement: Replaces the electron-withdrawing chlorine atom with a more lipophilic and strongly electron-withdrawing trifluoromethyl (CF3) group to probe its effect on potency and metabolic stability. |
| ANALOG-03 | 4-(3-Chloro-4-fluorophenoxy)piperidine | Hypothetical structure | Scaffold Isomer: Shifts the aryloxy moiety from the 3-position to the 4-position of the piperidine ring, assessing the geometric constraints of the target's binding pocket. |
Synthesis Methodology: A Generalizable Protocol
The synthesis of aryloxypiperidines can be reliably achieved via several methods. The Mitsunobu reaction is a particularly effective choice for this scaffold, as it proceeds under mild conditions and with a predictable inversion of stereochemistry at the hydroxyl-bearing carbon.
Experimental Protocol: Mitsunobu Ether Synthesis
-
Reactant Preparation: In a flame-dried, round-bottom flask under an inert nitrogen atmosphere, dissolve N-Boc-3-hydroxypiperidine (1.0 eq) and the desired substituted phenol (e.g., 3-Chloro-4-fluorophenol) (1.1 eq) in anhydrous tetrahydrofuran (THF, 10 mL/mmol).
-
Reagent Addition: Cool the solution to 0°C using an ice bath. Add triphenylphosphine (PPh3) (1.2 eq) to the stirred solution.
-
Mitsunobu Reaction: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise to the cooled solution. Causality Note: The slow, cooled addition is critical to control the exothermic reaction and prevent the formation of undesired side products.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Purification: Concentrate the reaction mixture in vacuo. Purify the resulting residue by flash column chromatography on silica gel to yield the N-Boc-protected aryloxypiperidine.
-
Deprotection: Dissolve the purified intermediate in dichloromethane (DCM). Add trifluoroacetic acid (TFA) (10 eq) and stir at room temperature for 2-4 hours.[7]
-
Final Isolation: Remove the solvent and excess TFA in vacuo. Redissolve the residue in a minimal amount of DCM and neutralize with a saturated sodium bicarbonate solution. Extract the aqueous layer with DCM (3x), combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final piperidine analog.
Synthesis Workflow Diagram
Caption: General synthesis workflow for aryloxypiperidine analogs.
Comparative In Vitro Evaluation: Uncovering the Mechanism of Action
Given their structural similarity to known CNS agents, a primary hypothesis is that these compounds modulate monoamine systems. We will therefore assess their inhibitory activity against Monoamine Oxidases (MAO-A and MAO-B), enzymes critical for the degradation of neurotransmitters like serotonin and dopamine.[3]
Experimental Protocol: Fluorometric Monoamine Oxidase (MAO) Inhibition Assay
This protocol is adapted from established high-throughput screening methods.[8] The assay quantifies MAO activity by measuring the production of hydrogen peroxide (H₂O₂), a co-product of the monoamine oxidation reaction.
-
Reagent Preparation:
-
Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.
-
Substrate: p-Tyramine for MAO-A/B non-selective screening.
-
Detection Reagent: A working solution containing Horseradish Peroxidase (HRP) and a fluorometric probe such as Amplex Red.
-
Test Compounds: Prepare a 10 mM stock solution of each analog (LEAD-01, ANALOG-01, -02, -03) in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM).
-
-
Assay Procedure (384-well plate format):
-
To each well, add 5 µL of the respective test compound dilution. For controls, add 5 µL of DMSO (100% activity) or a known inhibitor like Clorgyline for MAO-A or Selegiline for MAO-B (0% activity).
-
Add 20 µL of the MAO-A or MAO-B enzyme solution to each well and pre-incubate for 15 minutes at 37°C. Causality Note: This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring an accurate measurement of inhibition.
-
Initiate the reaction by adding 25 µL of a solution containing the substrate and the detection reagent.
-
-
Data Acquisition: Immediately begin kinetic reading of fluorescence intensity (Excitation: ~530-560 nm, Emission: ~590 nm) using a microplate reader at 37°C for 30-60 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). Determine the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Hypothetical In Vitro Data Summary
The following table presents plausible data based on known SAR trends for similar scaffolds, where halogen and trifluoromethyl groups can significantly influence potency and selectivity.[9][10]
| Compound ID | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | Selectivity Index (MAO-B/MAO-A) |
| LEAD-01 | 75 | 1500 | 20 |
| ANALOG-01 | 120 | 1800 | 15 |
| ANALOG-02 | 25 | 3500 | 140 |
| ANALOG-03 | 850 | >10,000 | >11.7 |
Interpretation: In this hypothetical dataset, the trifluoromethyl substitution in ANALOG-02 significantly enhances potency and selectivity for MAO-A, a key target for antidepressant therapies.[4] Shifting the linker to the 4-position in ANALOG-03 dramatically reduces activity, suggesting a strict geometric requirement for the 3-substituted piperidine core.
Comparative In Vivo Behavioral Assessment
Based on the potent in vitro MAO-A inhibition, the next logical step is to evaluate the antidepressant and anxiolytic potential of the most promising compounds (in vivo). We will use two gold-standard rodent behavioral models.
Experimental Workflow: From In Vitro Hit to In Vivo Candidate
Caption: Decision-making workflow for advancing compounds to in vivo testing.
Protocol 1: Forced Swim Test (FST) for Antidepressant-Like Activity
The FST is a widely used primary screening test where a reduction in immobility time is indicative of potential antidepressant efficacy.[11][12]
-
Animals: Male C57BL/6 mice.
-
Apparatus: A clear glass cylinder (25 cm high, 10 cm diameter) filled with 15 cm of water (23-25°C).
-
Procedure:
-
Administer the test compound (e.g., ANALOG-02 at 1, 5, 10 mg/kg) or vehicle (e.g., 0.5% Tween 80 in saline) via intraperitoneal (IP) injection 60 minutes before the test. A positive control (e.g., Imipramine at 20 mg/kg) should be included.
-
Place each mouse individually into the swim cylinder for a 6-minute session.
-
Record the entire session with a video camera.
-
-
Data Analysis: Score the last 4 minutes of the session, measuring the total duration of immobility (defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water). Analyze data using a one-way ANOVA followed by a post-hoc test.
Protocol 2: Elevated Plus Maze (EPM) for Anxiolytic-Like Activity
The EPM is a standard model for assessing anxiety, where an increase in the time spent in the open, exposed arms suggests an anxiolytic effect.[13][14]
-
Animals: Male Wistar rats.
-
Apparatus: A plus-shaped maze elevated 50 cm from the floor, with two open arms and two enclosed arms.
-
Procedure:
-
Administer the test compound or vehicle IP 30 minutes before the test. A positive control (e.g., Diazepam at 2 mg/kg) should be used.
-
Place the rat in the center of the maze, facing an open arm.
-
Allow the animal to explore freely for 5 minutes. An automated tracking system records movement.
-
-
Data Analysis: Key parameters are the percentage of time spent in the open arms and the number of entries into the open arms. Analyze data using a one-way ANOVA.
Hypothetical In Vivo Data Summary
| Compound (Dose) | FST: Immobility Time (s) | EPM: % Time in Open Arms |
| Vehicle | 155 ± 10 | 15 ± 3 |
| ANALOG-02 (5 mg/kg) | 85 ± 8 | 35 ± 5 |
| Imipramine (20 mg/kg) | 70 ± 7 | 18 ± 4 |
| Diazepam (2 mg/kg) | 145 ± 12 | 45 ± 6 |
| *p < 0.05 vs. Vehicle |
Interpretation: The hypothetical data for ANALOG-02 show a significant reduction in immobility time in the FST and an increase in open arm exploration in the EPM, suggesting a promising dual antidepressant and anxiolytic profile.
Pharmacokinetic (PK) Profiling
A compound's efficacy is critically dependent on its ability to reach the target site in the brain at a sufficient concentration and for an adequate duration.[2] A preliminary pharmacokinetic study in rats is essential.
Experimental Protocol: Rat Pharmacokinetic Study
-
Animals and Dosing: Male Sprague-Dawley rats with jugular vein cannulation. Administer ANALOG-02 at 2 mg/kg intravenously (IV) and 10 mg/kg orally (PO).
-
Blood Sampling: Collect blood samples (approx. 100 µL) from the cannula at pre-dose and at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Sample Processing: Centrifuge blood to obtain plasma. Precipitate plasma proteins with acetonitrile containing an internal standard.
-
Bioanalysis: Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the concentration of the drug.
-
Data Analysis: Use non-compartmental analysis software to calculate key PK parameters.
Hypothetical Pharmacokinetic Data
| Parameter | IV (2 mg/kg) | PO (10 mg/kg) | Interpretation |
| Cmax (ng/mL) | - | 450 | Achieves significant plasma concentration after oral dosing. |
| Tmax (h) | - | 1.0 | Rapidly absorbed. |
| AUC₀-inf (ng*h/mL) | 980 | 2950 | Good overall exposure. |
| Half-life (t½) (h) | 4.5 | 4.8 | Moderate half-life suitable for once or twice-daily dosing. |
| Bioavailability (F%) | - | 60% | Excellent oral bioavailability. |
Consolidated SAR Summary and Future Directions
Our systematic, multi-parameter evaluation provides a clear, albeit hypothetical, Structure-Activity Relationship.
SAR Summary Diagram
Caption: Summary of Structure-Activity Relationships.
Key Insights:
-
Phenyl Ring Substitution is Critical: The nature and position of electron-withdrawing groups on the phenoxy ring dramatically influence potency. The replacement of a 3-chloro with a 3-trifluoromethyl group (ANALOG-02) was highly beneficial.
-
3-Substituted Piperidine is Essential: Moving the aryloxy linkage to the 4-position (ANALOG-03) was detrimental, indicating that the geometry of the 3-substituted scaffold is crucial for target engagement.
-
Promising Lead for Development: ANALOG-02 emerges as a strong candidate with high in vitro potency, favorable selectivity, positive in vivo efficacy in relevant behavioral models, and promising pharmacokinetic properties.
Future work should focus on further optimization of the ANALOG-02 scaffold, exploring additional substitutions on the phenyl ring and piperidine core to enhance potency and fine-tune ADME properties, as well as comprehensive safety and toxicology studies.
References
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Castagné, V., Porsolt, R. D., & Moser, P. (2006). Early behavioral screening for antidepressants and anxiolytics. Drug Dev Res., 67, 729–742. Available at: [Link]
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Assessing the Selectivity of 3-(3-Chloro-4-fluorophenoxy)piperidine for Dopamine Receptor Subtypes: A Comparative Guide
In the landscape of neuropharmacology and drug development, the precise targeting of specific receptor subtypes is a cornerstone of achieving therapeutic efficacy while minimizing off-target effects. Dopamine receptors, a class of G protein-coupled receptors (GPCRs) integral to a vast array of neurological processes, represent a critical target for therapies aimed at treating conditions such as Parkinson's disease, schizophrenia, and depression.[1][2][3][4] The dopamine receptor family is broadly categorized into D1-like (D1 and D5) and D2-like (D2, D3, and D4) subfamilies, each with distinct signaling pathways and physiological roles.[5][6][7] Consequently, the development of ligands with high selectivity for a particular dopamine receptor subtype is a paramount objective for researchers.
This guide provides a comprehensive framework for assessing the selectivity profile of a novel compound, 3-(3-Chloro-4-fluorophenoxy)piperidine, for the five human dopamine receptor subtypes (D1, D2, D3, D4, and D5). We will present a comparative analysis of its binding affinity and functional potency against well-established reference ligands. The methodologies detailed herein are designed to provide a robust and reproducible assessment, ensuring the generation of high-quality, trustworthy data for informed decision-making in drug discovery pipelines.
The Rationale for Selectivity: Why Subtype Specificity Matters
The therapeutic rationale for developing subtype-selective dopamine receptor ligands stems from the distinct anatomical distribution and functional roles of each receptor subtype. For instance, D2 receptors are primary targets for antipsychotic medications, while D3 receptor modulation is being explored for the treatment of substance addiction and depression.[3][8][9] Non-selective ligands can lead to a constellation of side effects due to their interaction with multiple receptor subtypes.[4][8] Therefore, a thorough in vitro characterization of a compound's selectivity is the foundational step in predicting its in vivo pharmacological profile and therapeutic potential.
Experimental Design for Assessing Selectivity
To comprehensively evaluate the selectivity of this compound, a two-pronged approach is employed:
-
Radioligand Binding Assays: These assays directly measure the affinity of a compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand with known high affinity and specificity. The output of this assay is the inhibition constant (Ki), a measure of the compound's binding affinity. A lower Ki value indicates a higher binding affinity.
-
Functional Assays: These assays determine the effect of the compound on receptor signaling. Since dopamine receptors are GPCRs that modulate the production of cyclic AMP (cAMP), functional assays often measure changes in intracellular cAMP levels.[1][10][11][12] For D1-like receptors (Gs-coupled), agonists stimulate adenylyl cyclase, leading to an increase in cAMP.[10] For D2-like receptors (Gi/o-coupled), agonists inhibit adenylyl cyclase, resulting in a decrease in cAMP.[11][12] The output is typically the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists.
By integrating data from both binding and functional assays, a comprehensive understanding of a compound's interaction with each receptor subtype can be achieved.
Comparative Selectivity Profile
The following tables summarize the hypothetical binding affinity (Ki) and functional potency (EC50/IC50) data for this compound in comparison to standard reference ligands.
Table 1: Comparative Binding Affinities (Ki, nM) at Human Dopamine Receptor Subtypes
| Compound | D1 | D2 | D3 | D4 | D5 |
| This compound | 850 | 15 | 2.5 | 25 | 950 |
| Haloperidol | 350 | 1.1 | 0.53 | 4.4 | 400 |
| Spiperone | 1.1 | 0.05 | 0.18 | 0.4 | 1.3 |
| Apomorphine | 140 | 24 | 20 | 44 | 120 |
| SCH23390 (D1-like selective) | 0.2 | 2500 | 3000 | 1800 | 0.3 |
| 7-OH-DPAT (D3-preferring) | >10,000 | 3.9 | 0.5 | 5.1 | >10,000 |
Data is hypothetical for this compound and sourced from public databases and literature for reference compounds.[13][14]
Table 2: Comparative Functional Activity (EC50/IC50, nM) at Human Dopamine Receptor Subtypes
| Compound | D1 (cAMP ↑) | D2 (cAMP ↓) | D3 (cAMP ↓) | D4 (cAMP ↓) | D5 (cAMP ↑) |
| This compound | >10,000 (Antagonist) | 45 (Antagonist) | 8.2 (Antagonist) | 75 (Antagonist) | >10,000 (Antagonist) |
| Dopamine (Agonist) | 5.5 | 2.76 x 10-6 M | 1.5 | - | - |
| Haloperidol (Antagonist) | 250 | 0.8 | 0.4 | 3.2 | 280 |
| SCH23390 (Antagonist) | 0.3 | >10,000 | >10,000 | >10,000 | 0.4 |
| Quinpirole (Agonist) | >10,000 | 15 | 3.5 | 25 | >10,000 |
Data is hypothetical for this compound and sourced from public databases and literature for reference compounds.[5][11]
Interpretation of Results
Based on the hypothetical data, this compound demonstrates a promising selectivity profile. The binding data indicates a high affinity for the D3 receptor (Ki = 2.5 nM), with approximately 6-fold selectivity over the D2 receptor and 10-fold selectivity over the D4 receptor. The affinity for D1 and D5 receptors is significantly lower, suggesting a strong preference for the D2-like receptor family, and within that family, a clear preference for the D3 subtype.
The functional data corroborates the binding profile, showing potent antagonism at the D3 receptor (IC50 = 8.2 nM). The compound also exhibits antagonist activity at D2 and D4 receptors, but with lower potency. Importantly, no functional activity was observed at D1 and D5 receptors at concentrations up to 10 µM, confirming its high selectivity for the D2-like family. This profile suggests that this compound is a D2-like receptor antagonist with a notable preference for the D3 subtype.
Experimental Protocols
To ensure the integrity and reproducibility of the data, the following detailed protocols should be followed.
Radioligand Binding Assay Workflow
Caption: Workflow for the radioligand competition binding assay.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Culture CHO-K1 or HEK293 cells stably expressing the human dopamine receptor subtype of interest (D1, D2, D3, D4, or D5).
-
Harvest cells and homogenize them in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).[15]
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.[15]
-
Wash the membrane pellet with fresh lysis buffer and resuspend in assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Determine the protein concentration of the membrane preparation using a standard method like the Bradford or BCA assay.
-
-
Competition Binding Assay:
-
In a 96-well plate, add the cell membrane preparation (typically 10-50 µg of protein per well).[15]
-
Add a fixed concentration of a suitable radioligand. For D2-like receptors, [3H]-Spiperone or [3H]-N-methylspiperone are commonly used.[16][17] For D1-like receptors, [3H]-SCH23390 is a standard choice. The concentration of the radioligand should be close to its Kd value.
-
Add varying concentrations of the test compound (this compound) or a reference compound.
-
To determine non-specific binding, a high concentration of a known non-labeled ligand (e.g., 10 µM Haloperidol) is used in a separate set of wells.
-
Incubate the plate at room temperature or 37°C for a sufficient time to reach equilibrium (typically 60-120 minutes).[15]
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.[15][18]
-
Wash the filters several times with ice-cold wash buffer to minimize non-specific binding.
-
Dry the filters and add scintillation cocktail.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of the test compound.
-
Plot the specific binding as a percentage of the control (no test compound) against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]
-
Functional cAMP Assay Workflow
Caption: Workflow for a cell-based functional cAMP assay.
Step-by-Step Protocol:
-
Cell Preparation:
-
Seed cells stably expressing the human dopamine receptor subtype in a 96-well plate and allow them to adhere overnight.
-
The day before the assay, replace the growth medium with serum-free medium.
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with a phosphodiesterase inhibitor, such as IBMX, to prevent the degradation of cAMP.
-
For antagonist testing: Add varying concentrations of the test compound (this compound) and incubate for a short period. Then, add a fixed concentration of a dopamine receptor agonist (e.g., dopamine or quinpirole for D2-like receptors) that gives a submaximal response (EC80).
-
For agonist testing: Add varying concentrations of the test compound.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).[5]
-
-
cAMP Detection:
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the amount of cAMP using a commercially available detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).[5]
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration (or fluorescence/absorbance signal) against the logarithm of the test compound concentration.
-
For agonist activity, calculate the EC50 value from the sigmoidal dose-response curve.
-
For antagonist activity, calculate the IC50 value from the inhibition curve.
-
Conclusion
The systematic assessment of binding affinity and functional activity is indispensable for characterizing the selectivity of a novel compound for its intended target. The hypothetical data for this compound suggests a promising profile as a D3-preferring antagonist. The detailed experimental protocols provided in this guide offer a robust framework for obtaining reliable and reproducible data, which is crucial for advancing promising compounds through the drug discovery and development process. This rigorous in vitro characterization is a critical step in understanding the potential therapeutic utility and side-effect profile of new chemical entities targeting the dopaminergic system.
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Benchmarking 3-(3-Chloro-4-fluorophenoxy)piperidine: A Comparative Guide to Clinical-Stage Triple Reuptake Inhibitors
Introduction: The Rationale for a New Generation of Antidepressants
Major Depressive Disorder (MDD) remains a leading cause of disability worldwide, with a significant portion of patients exhibiting only a partial response to first-line treatments like Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).[1][2][3] This treatment gap has fueled the hypothesis that engaging all three major monoamine neurotransmitter systems—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—could lead to antidepressants with broader efficacy, a faster onset of action, and the potential to address symptoms like anhedonia that are often resistant to current therapies.[3][4] This has led to the development of Triple Reuptake Inhibitors (TRIs), also known as Serotonin-Norepinephrine-Dopamine Reuptake Inhibitors (SNDRIs).[5]
This guide focuses on the preclinical benchmarking of a novel compound, 3-(3-Chloro-4-fluorophenoxy)piperidine . While public domain data on this specific molecule is not yet available, its structural features—a substituted phenoxy ring linked to a piperidine moiety—are present in various centrally active agents, suggesting a potential interaction with monoamine transporters. This document, therefore, serves as a forward-looking comparative framework. We will outline a comprehensive strategy to evaluate this compound against well-characterized clinical candidates in the TRI class, providing the scientific rationale and detailed protocols for a robust head-to-head comparison.
Selection of Clinical Comparators
To establish a meaningful benchmark, we have selected two clinical-stage TRIs with publicly available data, representing different scaffolds and development histories:
-
DOV 216,303: One of the most well-known early TRIs, it has undergone Phase II clinical trials for depression. Its chemical structure is (±)-1-(3,4-dichlorophenyl)-3-azabicyclo-[3.1.0]hexane hydrochloride.[1][4]
-
PRC200-SS: An optically pure enantiomer, (1S,2S)-3-(methylamino)-2-(naphthalen-2-yl)-1-phenylpropan-1-ol, which has demonstrated antidepressant-like effects in preclinical models.[6]
These compounds provide a solid basis for comparison due to their established, albeit varied, potencies at the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).
Core Mechanism of Action: Triple Monoamine Reuptake Inhibition
The primary therapeutic hypothesis for these compounds is the simultaneous blockade of SERT, NET, and DAT. This action increases the synaptic concentration of all three neurotransmitters, enhancing signaling through their respective pathways. A balanced activity profile is often sought, though the "ideal" ratio of SERT:NET:DAT inhibition for optimal efficacy and tolerability is still a subject of clinical investigation.[1][5]
Caption: Mechanism of Triple Reuptake Inhibitors (TRIs).
Comparative In Vitro Assessment
The foundational step in benchmarking is to determine the in vitro pharmacological profile of this compound and directly compare it to our selected clinical candidates.
Experimental Protocol 1: Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of the test compounds for human SERT, NET, and DAT.
Methodology:
-
Source of Transporters: Use cell membranes from HEK293 cells stably expressing the recombinant human SERT, NET, or DAT.
-
Radioligands:
-
For hSERT: [³H]Citalopram
-
For hNET: [³H]Nisoxetine
-
For hDAT: [³H]WIN 35,428
-
-
Assay Procedure:
-
Incubate the cell membranes with a fixed concentration of the respective radioligand and a range of concentrations of the test compound (e.g., this compound, DOV 216,303, PRC200-SS).
-
Allow the binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Protocol 2: Synaptosomal Uptake Assays
Objective: To measure the functional potency (IC50) of the test compounds in inhibiting the uptake of neurotransmitters into rat brain synaptosomes.
Methodology:
-
Synaptosome Preparation: Prepare crude synaptosomal fractions from specific rat brain regions (e.g., striatum for DAT, hippocampus/cortex for SERT and NET).
-
Radioactive Neurotransmitters:
-
For 5-HT uptake: [³H]5-HT
-
For NE uptake: [³H]NE
-
For DA uptake: [³H]DA
-
-
Assay Procedure:
-
Pre-incubate synaptosomes with various concentrations of the test compounds.
-
Initiate the uptake reaction by adding the respective radioactive neurotransmitter.
-
Incubate for a short period at 37°C.
-
Terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Measure the radioactivity in the synaptosomes.
-
-
Data Analysis:
-
Determine the IC50 values by fitting the concentration-response data to a sigmoidal curve.
-
Caption: In Vitro Benchmarking Workflow.
Comparative In Vitro Data
The following table summarizes the expected data points, populated with known values for the clinical candidates.
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | 5-HT Uptake IC50 (nM) | NE Uptake IC50 (nM) | DA Uptake IC50 (nM) |
| This compound | TBD | TBD | TBD | TBD | TBD | TBD |
| DOV 216,303 | 20 | 14 | 78 | 12 | 21 | 99 |
| PRC200-SS | 2.3 | 0.63 | 18 | 2.1 | 1.5 | 61 |
Data for DOV 216,303 and PRC200-SS are compiled from publicly available literature.[4][6]
In Vivo Pharmacodynamic and Pharmacokinetic Profiling
A potent in vitro profile does not guarantee in vivo efficacy. The next critical phase of benchmarking involves assessing the compound's ability to engage its targets in a living system and its pharmacokinetic properties.
Experimental Protocol 3: In Vivo Microdialysis
Objective: To measure the effect of systemic administration of the test compounds on extracellular levels of 5-HT, NE, and DA in relevant brain regions of freely moving rats.
Methodology:
-
Surgical Implantation: Stereotaxically implant microdialysis probes into target brain regions (e.g., prefrontal cortex for all three monoamines, and nucleus accumbens for DA).
-
Compound Administration: Administer the test compound (e.g., via intraperitoneal or oral route) at various doses.
-
Sample Collection: Collect dialysate samples at regular intervals before and after drug administration.
-
Neurotransmitter Analysis: Quantify the concentrations of 5-HT, NE, and DA (and their metabolites) in the dialysate using HPLC coupled with electrochemical detection.
-
Data Analysis: Express the results as a percentage change from the baseline neurotransmitter levels.
Experimental Protocol 4: Basic Pharmacokinetic (PK) Assessment
Objective: To determine key PK parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and brain-to-plasma ratio.
Methodology:
-
Dosing: Administer a single dose of the test compound to rodents via intravenous and oral routes.
-
Sample Collection: Collect blood samples at multiple time points post-dosing. For brain penetration, collect brain tissue at the same time points.
-
Bioanalysis: Develop and validate a sensitive LC-MS/MS method to quantify the concentration of the test compound in plasma and brain homogenates.
-
Data Analysis: Use pharmacokinetic software to calculate the relevant PK parameters.
Benchmarking Against Key Performance Indicators
The collective data allows for a multi-parameter comparison to guide further development decisions.
| Parameter | This compound | DOV 216,303 | PRC200-SS | Rationale and Interpretation |
| SERT/DAT Potency Ratio | TBD | ~0.25 | ~0.13 | A higher ratio is often desired to minimize the abuse liability associated with potent DAT inhibition.[5] |
| In Vivo Target Engagement | TBD | Increases 5-HT, NE, DA | Increases 5-HT, NE, DA | Demonstrates that the compound reaches the CNS and engages the transporters at relevant doses.[6] |
| Oral Bioavailability | TBD | Moderate | Good (preclinical) | High oral bioavailability is crucial for patient compliance and consistent therapeutic exposure. |
| Brain Penetration | TBD | Yes | Yes | The compound must cross the blood-brain barrier to exert its effects on central monoamine transporters. |
Conclusion and Future Directions
This guide provides a comprehensive, scientifically-grounded framework for the preclinical benchmarking of this compound. The proposed head-to-head comparison with established clinical candidates like DOV 216,303 and PRC200-SS will elucidate its potential as a novel Triple Reuptake Inhibitor. The initial in vitro binding and uptake assays are critical first steps to confirm its mechanism of action and potency. Subsequent in vivo microdialysis and pharmacokinetic studies will be essential to validate its therapeutic potential and establish a preliminary safety and efficacy profile. The resulting data will be instrumental in determining whether this compound warrants further investigation as a next-generation antidepressant.
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Safety Operating Guide
A Senior Scientist's Guide to the Safe Disposal of 3-(3-Chloro-4-fluorophenoxy)piperidine
As researchers and drug development professionals, our commitment to safety and environmental stewardship is as critical as our scientific discoveries. The proper management of chemical waste is a cornerstone of this responsibility. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 3-(3-Chloro-4-fluorophenoxy)piperidine, moving beyond simple instructions to explain the scientific rationale behind each procedure. Our goal is to ensure that every step you take is not only compliant but also fundamentally safe.
This guide is structured to provide immediate, actionable information grounded in established safety protocols and regulatory standards.
Hazard Profile and Essential Preparations
Understanding the risk is the first step in mitigating it. Based on its constituent parts, this compound must be handled as a hazardous substance.
Personal Protective Equipment (PPE): The First Line of Defense
Before handling the compound for any purpose, including disposal, the following PPE is mandatory. This is a non-negotiable baseline for ensuring personal safety.
-
Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against accidental splashes, which could cause severe eye damage[2][3].
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, are required. Inspect gloves for any signs of degradation or perforation before each use[2].
-
Body Protection: A flame-retardant lab coat must be worn and kept fully fastened. For transfers of large volumes, a chemical-resistant apron is also recommended.
-
Respiratory Protection: All handling and preparation for disposal must be conducted within a certified chemical fume hood to prevent the inhalation of potentially toxic vapors[7].
Data Summary: Properties and Handling
| Parameter | Guideline / Data | Rationale & Source |
| Chemical Class | Halogenated Organic Compound; Piperidine Derivative | Structural analysis. Halogenated compounds require specific waste streams.[4][6][8] |
| Assumed Hazards | Acutely Toxic (if swallowed, inhaled, or in contact with skin), Corrosive (causes severe skin burns and eye damage), Flammable, Environmentally Hazardous. | Inferred from piperidine SDS and general data on halogenated aromatics.[1][2][3][9] |
| Primary Regulation | Resource Conservation and Recovery Act (RCRA) | Governs all hazardous waste management in the U.S. from "cradle-to-grave".[10][11][12] |
| Incompatible Materials | Strong oxidizing agents, acids, and bases. | To prevent violent reactions, heat generation, or the release of toxic gases.[7] |
| Storage Conditions | Store in a cool, dry, well-ventilated area in a tightly closed container. | Prevents degradation, vapor release, and accidental spills.[7][13] |
Step-by-Step Waste Disposal Protocol
Proper disposal is a systematic process that begins the moment you identify a material as waste. The guiding principle is segregation : never mix halogenated waste with other waste streams.
Step 1: Waste Characterization and Segregation
-
Action: Immediately classify any unwanted this compound, including neat material, contaminated solutions, or spill cleanup debris, as "Halogenated Organic Waste."
-
Causality: Halogenated solvents and compounds are often more costly and complex to dispose of due to their potential to form persistent environmental pollutants.[5] Keeping them separate from non-halogenated waste is crucial for cost-effective and compliant disposal.[4][6][14] Do not pour any amount down the drain, as this is illegal and environmentally damaging.[8][15]
Step 2: Containerization
-
Action: Select a designated waste container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[4][6] This is typically a high-density polyethylene (HDPE) or glass container provided by your institution's Environmental Health & Safety (EHS) department.
-
Causality: A proper container prevents leaks and the release of vapors into the lab.[4] The container must be kept closed at all times except when waste is actively being added to prevent spills and atmospheric contamination.[4][5]
Step 3: Labeling
-
Action: Affix a "Hazardous Waste" tag to the container before adding the first drop of waste.[4][5] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "Waste this compound." Do not use abbreviations or formulas.[4]
-
An accurate list of all constituents and their approximate percentages if it is a mixed waste stream.
-
The relevant hazard characteristics (e.g., Toxic, Flammable, Corrosive).[5]
-
The accumulation start date (the date the first drop of waste was added).
-
-
Causality: Accurate labeling is a legal requirement under RCRA and ensures that waste handlers understand the risks, preventing accidental mixing of incompatible chemicals and ensuring the correct final disposal route.[10][11]
Step 4: Accumulation and Storage
-
Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5] This area should be under the control of the lab personnel. The container must be placed in secondary containment (such as a chemical-resistant tray or tub) to contain any potential leaks.[5][14]
-
Causality: Secondary containment is a critical safety measure to prevent a small leak from becoming a major spill. Storing waste in a designated, well-ventilated area minimizes the risk of accidental breakage or exposure to lab personnel.[14]
Step 5: Arranging for Final Disposal
-
Action: Once the container is nearly full (do not exceed 90% capacity to allow for expansion[6]) or has reached your institution's time limit for accumulation, arrange for a waste pickup through your EHS office or designated hazardous waste contractor.
-
Causality: The "cradle-to-grave" principle of hazardous waste management means the generator is responsible for the waste until its final, documented disposal.[11] Using a licensed professional waste disposal service is the only way to ensure this process is completed in compliance with EPA and local regulations.[16]
Emergency Procedures: Spill and Exposure Management
Even with careful planning, accidents can happen. A swift and correct response is vital.
Minor Spill Cleanup (Contained within the fume hood)
-
Alert Personnel: Notify others in the immediate area.
-
Ensure PPE: Don appropriate PPE, including double-gloving with nitrile gloves.
-
Contain and Absorb: Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[17][18] Move from the outside of the spill inward. Do NOT use paper towels, as they can increase the surface area and potential for vapor release.[18]
-
Collect Debris: Carefully scoop the absorbed material and any contaminated debris into a sealable plastic bag or container.
-
Package and Label: Place the sealed bag inside your designated halogenated solid waste container or a separate, clearly labeled hazardous waste container.[4][17]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), then with soap and water. The cleaning materials must also be disposed of as hazardous waste.[17]
Major Spill (Outside of a fume hood, or a large volume)
-
EVACUATE: Immediately alert everyone in the lab and evacuate the area.
-
ISOLATE: If it is safe to do so, close the doors to the laboratory to contain the vapors.
-
CALL FOR HELP: Activate the nearest fire alarm and call your institution's emergency number or 911. Provide the exact location and the name of the chemical spilled.[4]
-
Do not attempt to clean up a major spill yourself. Wait for trained emergency responders.
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If they are having trouble breathing, call for immediate medical assistance.[19]
-
Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water and seek immediate medical attention.[4]
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing this compound waste from generation to final disposal.
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- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Comprehensive Guide to the Safe Handling of 3-(3-Chloro-4-fluorophenoxy)piperidine
As researchers and scientists in the fast-paced world of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The novel compound 3-(3-Chloro-4-fluorophenoxy)piperidine, while promising in its potential applications, requires a thorough understanding of its safe handling, storage, and disposal. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step. Our goal is to empower you with the knowledge to maintain a safe laboratory environment while working with this and similar halogenated organic compounds.
Part 1: Hazard Identification and Risk Assessment
Before any laboratory work commences, a thorough risk assessment is mandatory. Based on the toxicological data of similar chemical structures, this compound should be treated as a hazardous substance.
Anticipated Hazards:
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[3][5][6]
-
Skin Corrosion/Irritation: Expected to cause skin irritation.[2][4]
-
Serious Eye Damage/Eye Irritation: Likely to cause serious eye irritation or damage.[2][4]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[2]
The presence of chlorine and fluorine atoms in the molecule suggests that combustion may produce toxic and corrosive fumes, including hydrogen chloride and hydrogen fluoride.[2]
Exposure Risk Mitigation
To minimize exposure, all work with this compound should be conducted within a certified chemical fume hood. The principle of ALARA (As Low As Reasonably Achievable) should be strictly followed to minimize the quantity of the substance handled and the duration of exposure.
Part 2: Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. The following PPE is mandatory when handling this compound.
Core PPE Requirements
| PPE Component | Specifications | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber).[7][8][9] | Provides a primary barrier against skin contact. The choice of glove material should be based on chemical compatibility charts to ensure resistance to halogenated organic compounds. |
| Eye and Face Protection | Chemical splash goggles and a face shield.[7][10] | Protects against splashes and aerosols, which can cause severe eye damage. A face shield offers an additional layer of protection for the entire face. |
| Body Protection | A flame-resistant lab coat worn over full-length clothing.[7] | Protects the skin from accidental spills and splashes. Flame-resistant material is crucial due to the potential flammability of organic solvents used with the compound. |
| Respiratory Protection | An air-purifying respirator with an organic vapor/acid gas cartridge.[7][10] | Necessary to prevent the inhalation of harmful vapors, especially when handling the solid compound or preparing solutions. |
| Footwear | Closed-toe, chemical-resistant shoes.[7][10] | Protects feet from spills and falling objects. |
PPE Selection and Use Workflow
The following diagram illustrates the decision-making process for selecting and using the appropriate PPE when handling this compound.
Caption: PPE Selection and Safe Handling Workflow.
Part 3: Operational and Disposal Plans
A detailed operational plan ensures that all aspects of the handling process are considered, from preparation to disposal.
Step-by-Step Handling Protocol
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather all necessary equipment and reagents.
-
Don all required PPE as outlined in Part 2.
-
-
Weighing and Solution Preparation:
-
When weighing the solid compound, perform this task in the fume hood to minimize the risk of inhaling dust particles.
-
Use a spatula to handle the solid. Avoid creating dust.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
-
During the Reaction:
-
Keep all containers clearly labeled and sealed when not in use.[11]
-
Monitor the reaction for any signs of unexpected changes.
-
-
Post-Reaction Work-up:
-
Quench the reaction carefully in the fume hood.
-
Perform all extractions and purifications within the fume hood.
-
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][6]
-
Spill: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). For large spills, evacuate the area and contact the institution's emergency response team.[11]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation: Collect all waste containing this compound in a dedicated, labeled, and sealed container. Do not mix with other waste streams.[11]
-
Disposal Method: Halogenated organic waste should be disposed of through a licensed hazardous waste disposal company. High-temperature incineration is a common method for the complete destruction of such compounds.[12]
The following diagram outlines the logical flow for the disposal of waste containing this compound.
Sources
- 1. echemi.com [echemi.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. grokipedia.com [grokipedia.com]
- 4. 3-Chloro-4-fluorophenylpiperazine | C10H12ClFN2 | CID 2779263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. carlroth.com [carlroth.com]
- 7. cp.org.nz [cp.org.nz]
- 8. gpcah.public-health.uiowa.edu [gpcah.public-health.uiowa.edu]
- 9. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 10. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. tandfonline.com [tandfonline.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
